EG01377 dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O6S2.2ClH/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29;;/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30);2*1H/t20-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFLTIBQQSYBQT-FJSYBICCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)C4=CC=C(C=C4)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C4=CC=C(C=C4)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EG01377 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EG01377 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor involved in diverse signaling pathways crucial to tumorigenesis, angiogenesis, and immune regulation.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of EG01377, detailing its effects on key signaling cascades, summarizing quantitative data from pivotal studies, and providing detailed protocols for the essential experiments used to characterize its activity.
Core Mechanism of Action: Selective NRP1 Antagonism
EG01377 acts as a selective antagonist of Neuropilin-1 (NRP1), a transmembrane glycoprotein (B1211001) that functions as a co-receptor for a variety of growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β).[2][4] EG01377's inhibitory activity is specific to NRP1, with no significant effect on the closely related NRP2.[4][5] By binding to NRP1, EG01377 effectively blocks the interaction of NRP1 with its ligands, thereby modulating downstream signaling pathways that are critical for cancer progression.
Modulation of Key Signaling Pathways
Inhibition of the VEGF/VEGFR2 Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a cornerstone of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. NRP1 acts as a co-receptor for VEGF-A, enhancing its binding to the primary receptor, VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). This enhanced binding potentiates VEGFR2 autophosphorylation and subsequent downstream signaling.
EG01377 disrupts the VEGF/VEGFR2 signaling axis by preventing the interaction between VEGF-A and NRP1.[1][2] This leads to a reduction in VEGF-A-stimulated tyrosine phosphorylation of VEGFR2.[1][3] The inhibition of this pathway results in significant anti-angiogenic effects, including decreased endothelial cell migration, proliferation, and tube formation.[1][2]
Modulation of TGF-β Signaling in Regulatory T cells
Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine with a crucial role in immune suppression within the tumor microenvironment. Regulatory T cells (Tregs) are a key source of TGF-β, which helps to dampen anti-tumor immune responses. NRP1 is expressed on Tregs and is implicated in their function and survival.
EG01377 has been shown to block the production of TGF-β by NRP1-positive Tregs.[3][4] This reduction in TGF-β can help to alleviate the immunosuppressive environment of the tumor, potentially enhancing the efficacy of immunotherapies.
Quantitative Data Summary
The following tables summarize the key quantitative data for EG01377 dihydrochloride from in vitro and in vivo studies.
Table 1: In Vitro Activity of EG01377
| Parameter | Target/Assay | Value | Reference |
| Binding Affinity (Kd) | Neuropilin-1 (NRP1) | 1.32 µM | [1][2][3] |
| IC50 | NRP1-a1 | 609 nM | [1][2][3] |
| IC50 | NRP1-b1 | 609 nM | [1][2][3] |
| IC50 | VEGF-A stimulated VEGFR2 phosphorylation | 30 µM | [1] |
| Effective Concentration | Inhibition of HUVEC migration | 30 µM | [1][3] |
| Effective Concentration | Reduction of TGF-β production by Tregs | 500 nM | [1][3] |
Table 2: In Vivo Pharmacokinetics of EG01377
| Parameter | Animal Model | Dosage | Value | Reference |
| Half-life (T1/2) | Mice | 2 mg/kg (i.v.) | 4.29 h | [1][2] |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the mechanism of action of EG01377.
VEGFR2 Phosphorylation Assay (Western Blot)
This protocol describes the assessment of EG01377's ability to inhibit VEGF-A-stimulated VEGFR2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Serum-free medium
-
This compound
-
Recombinant human VEGF-A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium until confluent.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16 hours.
-
Inhibitor Treatment: Pre-incubate the serum-starved cells with varying concentrations of EG01377 (e.g., 3, 10, 30 µM) or vehicle control (e.g., 0.1% DMSO) for 30 minutes.
-
VEGF-A Stimulation: Stimulate the cells with 1 ng/mL VEGF-A for 10 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total VEGFR2 for normalization.
-
Quantify band intensities using densitometry software.
-
Endothelial Cell Migration Assay (Transwell)
This protocol outlines a method to assess the effect of EG01377 on VEGF-A-induced chemotaxis of HUVECs using a Boyden chamber assay.
Materials:
-
HUVECs
-
Serum-free endothelial basal medium (EBM)
-
Recombinant human VEGF-A
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Procedure:
-
Cell Preparation: Resuspend HUVECs in serum-free EBM.
-
Assay Setup:
-
In the bottom chamber of the Transwell plate, add serum-free EBM containing either vehicle control, 25 ng/mL VEGF-A, 30 µM EG01377, or a combination of VEGF-A and EG01377.
-
Place the Transwell inserts into the wells.
-
Seed 2 x 10^5 HUVECs in serum-free EBM into the top chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
In Vitro Angiogenesis Assay (Tube Formation)
This assay evaluates the ability of EG01377 to inhibit the formation of capillary-like structures by HUVECs on a basement membrane matrix.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Cell Treatment: Resuspend HUVECs in endothelial cell growth medium containing either vehicle control or 30 µM EG01377.
-
Cell Seeding: Seed the treated HUVECs onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Visualization and Quantification:
-
Visualize the tube-like structures using a phase-contrast microscope.
-
For quantitative analysis, the cells can be labeled with Calcein AM and imaged using a fluorescence microscope.
-
Analyze the images to quantify parameters such as total tube length, number of junctions, and number of loops.
-
Regulatory T cell (Treg) TGF-β Production Assay
This protocol details a method to measure the effect of EG01377 on TGF-β production by isolated Tregs.
Materials:
-
Purified NRP1+ regulatory T cells (Tregs)
-
Tumor-conditioned medium (TCM)
-
This compound
-
TGF-β ELISA kit
Procedure:
-
Treg Isolation: Isolate NRP1+ Tregs from a relevant source (e.g., mouse spleen) using cell sorting or magnetic bead separation.
-
Cell Treatment: Culture the isolated Tregs in the presence of tumor-conditioned medium with either vehicle control or 500 nM EG01377 for 2 hours.
-
Supernatant Collection: After incubation, centrifuge the cell suspension and collect the supernatant.
-
TGF-β Quantification: Measure the concentration of TGF-β in the collected supernatants using a commercially available TGF-β ELISA kit, following the manufacturer's instructions.
Conclusion
This compound is a selective and potent inhibitor of Neuropilin-1 with a dual mechanism of action that targets both tumor angiogenesis and immune suppression. By inhibiting the VEGF/VEGFR2 pathway, it exerts significant anti-angiogenic effects. Concurrently, its ability to reduce TGF-β production by regulatory T cells suggests its potential to modulate the tumor immune microenvironment. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of EG01377.
References
EG01377 Dihydrochloride: A Technical Whitepaper on a Novel Neuropilin-1 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Neuropilin-1 (NRP-1) has emerged as a critical multifaceted receptor involved in angiogenesis, neuronal guidance, and immune regulation, making it an attractive target for therapeutic intervention, particularly in oncology. This document provides a comprehensive technical overview of EG01377 dihydrochloride, a potent, selective, and bioavailable small-molecule inhibitor of NRP-1. We detail its mechanism of action, summarize its binding affinity and functional potency, outline key experimental protocols for its evaluation, and visualize its impact on cellular signaling pathways.
Introduction to Neuropilin-1 (NRP-1) and EG01377
Neuropilin-1 (NRP-1) is a non-tyrosine kinase transmembrane glycoprotein (B1211001) that functions as a co-receptor for a variety of ligands, including class 3 semaphorins and key isoforms of Vascular Endothelial Growth Factor (VEGF), notably VEGF-A.[1][2] By forming a complex with VEGF Receptor 2 (VEGFR2), NRP-1 significantly enhances VEGF-A-mediated signaling, a cornerstone of physiological and pathological angiogenesis.[3][4] Beyond its role in vascular development, NRP-1 is expressed on immune cells, such as regulatory T-cells (Tregs), where it promotes their function and survival, contributing to an immunosuppressive tumor microenvironment.[5][6][7]
EG01377 is a small-molecule antagonist designed to selectively inhibit the interaction between ligands and NRP-1.[5][8][9] Developed from the earlier compound EG00229, EG01377 demonstrates sub-micromolar potency, favorable pharmacokinetic properties, and a multi-pronged mechanism of action, combining anti-angiogenic, anti-migratory, anti-tumor, and immunomodulatory effects.[5][8][10] Its ability to block VEGF-A signaling and modulate Treg activity makes it a promising candidate for further preclinical and clinical investigation.[5][7]
Chemical and Physical Properties
EG01377 is an arginine-based compound developed through structure-based drug design.[5][11]
| Property | Value |
| IUPAC Name | (3-((5-(4-(Aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)-thiophene-2-carbonyl)-L-arginine |
| Molecular Formula | C26H30N6O6S2 |
| Molecular Weight | 586.68 g/mol [11] |
| CAS Number | 2227996-00-9 (free base)[11][12] |
| Form | Dihydrochloride salt[13] |
Mechanism of Action
EG01377 exerts its biological effects by directly binding to NRP-1 and competitively inhibiting the binding of its key ligands, most notably VEGF-A. This blockade disrupts downstream signaling cascades critical for tumor progression.
Inhibition of Angiogenic Signaling
By preventing the VEGF-A/NRP-1 interaction, EG01377 attenuates the formation of the NRP-1/VEGFR2 signaling complex.[3] This leads to a reduction in VEGF-A-stimulated tyrosine phosphorylation of VEGFR2, a critical activation step for downstream pathways that promote endothelial cell proliferation, migration, and tube formation.[8][12] Key inhibited pathways include those involving ERK, AKT, SRC, and p38 MAPK.[3][14]
Immunomodulation of Regulatory T-cells (Tregs)
NRP-1 is also a receptor for Transforming Growth Factor Beta (TGF-β), and its expression on Tregs is linked to their stability and immunosuppressive function.[2][5] EG01377 has been shown to block the production of TGF-β by NRP-1-positive Tregs, suggesting a role in reversing immune suppression within the tumor microenvironment.[5][6][12] This action could potentially enhance anti-tumor immune responses, a mechanism synergistic with checkpoint inhibitors.[7][15]
Quantitative Data Summary
The efficacy and properties of EG01377 have been quantified through various biochemical and cellular assays.
Table 1: Binding Affinity and Potency
| Parameter | Target | Value | Assay Method |
| Kd | NRP1-b1 | 1.32 µM | Isothermal Calorimetry[6][12][13] |
| IC50 | NRP1-a1 | 609 nM | VEGF-A Binding Assay[6][12][13] |
| IC50 | NRP1-b1 | 609 nM | VEGF-A Binding Assay[6][12][13] |
| IC50 | p-VEGFR2 | ~30 µM | Western Blot (HUVECs)[12][13] |
| Binding Affinity | NRP-2 | No detectable binding | -[5][8] |
Table 2: In Vitro Functional Assay Data
| Assay | Cell Type | Treatment | Result |
| Tube Formation | HUVEC Co-culture | 30 µM EG01377 + VEGF-A | ≈41% reduction in branch points≈50% reduction in network area≈40% reduction in network length[5][8] |
| Cell Migration | HUVECs | 30 µM EG01377 + VEGF-A | Significant reduction in migration[8][12] |
| Wound Closure | HUVECs | 30 µM EG01377 | Delayed VEGF-induced closure[6][12] |
| Spheroid Outgrowth | A375P Melanoma | 30 µM EG01377 + VEGF-A | Reduced spheroid invasion[8][12] |
| TGF-β Production | Mouse Tregs | 500 nM EG01377 | Blocked glioma-conditioned media-induced production[5][12] |
Table 3: In Vivo Pharmacokinetic Parameters
| Species | Dose & Route | Half-life (T½) | Key Finding |
| BALB/c Mice | 2 mg/kg (IV) | 4.29 hours | Sufficient for once-daily dosing[6][8][12] |
Detailed Experimental Protocols
The following sections describe the methodologies for key experiments used to characterize EG01377.
VEGF-R2/KDR Phosphorylation Assay
This assay quantifies the inhibitory effect of EG01377 on the initial step of the VEGF signaling cascade.
-
Objective: To measure the level of VEGF-A-induced tyrosine phosphorylation of VEGFR2 in the presence of EG01377.
-
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence.
-
Starvation: Cells are serum-starved to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of EG01377 (e.g., 3-30 µM) for 30 minutes.[12][13]
-
Stimulation: Cells are stimulated with VEGF-A (e.g., 1 ng/mL) for a short period (e.g., 10 minutes) to induce VEGFR2 phosphorylation.[8]
-
Lysis & Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2.
-
Analysis: Band intensities are quantified, and the ratio of p-VEGFR2 to total VEGFR2 is calculated to determine the extent of inhibition.
-
HUVEC Transwell Migration Assay
This assay assesses the impact of EG01377 on the chemotactic response of endothelial cells to VEGF-A.[8]
-
Objective: To determine if EG01377 can inhibit VEGF-A-induced directional migration of HUVECs.
-
Methodology:
-
Setup: A transwell insert (e.g., 8 µm pore size) is placed in a well of a culture plate.
-
Chemoattractant: The bottom chamber is filled with serum-free media containing VEGF-A (chemoattractant) and/or EG01377.[8]
-
Cell Seeding: HUVECs (e.g., 2 x 10^5 cells) are seeded into the top chamber in serum-free media.[8]
-
Incubation: The plate is incubated for several hours to allow cell migration through the porous membrane towards the chemoattractant.
-
Cell Removal: Non-migrated cells on the top surface of the membrane are removed with a cotton swab.
-
Fixation & Staining: Migrated cells on the bottom surface are fixed and stained (e.g., with Crystal Violet).
-
Analysis: The number of migrated cells is counted under a microscope in several fields of view to determine the average migration.
-
Endothelial Tube Formation (Angiogenesis) Assay
This assay models the formation of capillary-like structures, a key step in angiogenesis.
-
Objective: To evaluate the effect of EG01377 on the ability of endothelial cells to form tubular networks.
-
Methodology (Organotypic Co-culture Model): [8]
-
Co-culture: HUVECs are cultured with human dermal fibroblasts (HDFs). The fibroblasts secrete an extracellular matrix, creating a 3D environment.[8]
-
Treatment: The co-culture is treated with VEGF-A to stimulate angiogenesis, in the presence or absence of EG01377 (e.g., 30 µM).[5]
-
Incubation: The culture is maintained for several days (e.g., 4-7 days) to allow for network formation.[5][12]
-
Immunostaining: Cultures are fixed and stained for an endothelial marker, such as Von Willebrand Factor (VWF), to visualize the tubular networks.[5][8]
-
Analysis: Images are captured and analyzed using software to quantify key angiogenic parameters: total network length, network area, and the number of branch points.[5][12]
-
References
- 1. pnas.org [pnas.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Neuropilin Regulation of Angiogenesis, Arteriogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropilin-1 Participates in Wound Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Neuropilin-1: a checkpoint target with unique implications for cancer immunology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis of the new COVID-19 target neuropilin-1 in complex with SARS-CoV-2 S1 C-end rule peptide and small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous blockade of programmed death 1 and vascular endothelial growth factor receptor 2 (VEGFR2) induces synergistic anti-tumour effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of EG01377 Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a key cell surface co-receptor involved in a multitude of physiological and pathological processes including angiogenesis, neuronal guidance, and immune regulation. This document provides a comprehensive technical guide on the biological activity of EG01377, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its impact on critical signaling pathways. The evidence presented underscores the potential of EG01377 as a valuable research tool and a promising candidate for therapeutic development in oncology and other diseases.
Introduction
Neuropilin-1 (NRP1) has emerged as a significant target in drug discovery due to its multifaceted role in promoting tumor growth, angiogenesis, and immune evasion. EG01377 dihydrochloride is a bioavailable antagonist of NRP1, designed to selectively inhibit the interaction between NRP1 and its ligands, most notably Vascular Endothelial Growth Factor-A (VEGF-A).[1][2] By disrupting this interaction, EG01377 exerts anti-angiogenic, anti-migratory, and anti-tumor effects.[3][4] This whitepaper delves into the core biological activities of EG01377, providing a detailed resource for researchers in the field.
Quantitative Biological Data
The biological efficacy of EG01377 has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory and pharmacokinetic parameters of the compound.
Table 1: In Vitro Inhibitory Activity of EG01377
| Parameter | Target | Value | Description |
| Kd | Neuropilin-1 (NRP1) | 1.32 μM | Dissociation constant, indicating binding affinity.[3][4] |
| IC50 | NRP1-a1 | 609 nM | Half-maximal inhibitory concentration for NRP1 isoform a1.[3][4] |
| IC50 | NRP1-b1 | 609 nM | Half-maximal inhibitory concentration for NRP1 isoform b1.[3][4] |
| IC50 | VEGF-A stimulated VEGFR2/KDR phosphorylation | 30 μM | Concentration required to inhibit VEGF-A-induced phosphorylation of its receptor by 50%.[3][5] |
Table 2: In Vivo Pharmacokinetic Profile of EG01377
| Parameter | Value | Animal Model | Administration Route |
| Half-life (T1/2) | 4.29 h | BALB/c female mice | Intravenous (i.v.) at 2 mg/kg[3][5] |
Mechanism of Action and Signaling Pathways
EG01377 exerts its biological effects primarily by inhibiting the binding of VEGF-A to the b1 domain of NRP1.[1] This allosteric inhibition prevents the formation of the VEGF-A/NRP1/VEGFR2 ternary complex, thereby attenuating downstream signaling cascades that are crucial for angiogenesis and cell migration. Furthermore, EG01377 has been shown to modulate the immune response by blocking the production of Transforming Growth Factor-beta (TGF-β) in regulatory T-cells (Tregs).[2][6]
Inhibition of VEGF-A/NRP1 Signaling
The binding of VEGF-A to NRP1 enhances its subsequent interaction with VEGFR2, leading to receptor dimerization and autophosphorylation. This initiates a signaling cascade involving key pathways such as PI3K/Akt and PLCγ/ERK, which promote endothelial cell proliferation, migration, and survival.[7] EG01377 disrupts the initial step of this process.
Caption: EG01377 inhibits the VEGF-A/NRP1 signaling pathway.
Modulation of TGF-β Production in Tregs
NRP1 is expressed on regulatory T-cells and plays a role in their function and survival.[6] EG01377 has been observed to block the production of TGF-β by NRP1-positive Tregs, suggesting a role in modulating the immunosuppressive tumor microenvironment.[2][6]
Caption: EG01377 modulates TGF-β production in regulatory T-cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of EG01377.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is used to determine the binding affinity (Kd) of EG01377 to NRP1.
-
Instrumentation: Biacore 4000 instrument.
-
Chip: CM5 sensor chip.
-
Immobilization: Recombinant human NRP1-b1 is immobilized on the sensor chip surface.
-
Running Buffer: PBS containing 0.05% surfactant P20.
-
Analyte: EG01377 is injected at various concentrations over the immobilized NRP1-b1 surface.
-
Data Analysis: The binding response is measured in response units (RU). The dissociation constant (Kd) is calculated from the association and dissociation rates.[2][8]
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Inhibition of VEGF-A Stimulated VEGFR2 Phosphorylation
This assay determines the functional inhibition of VEGF-A signaling by EG01377.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Procedure:
-
HUVECs are grown to confluence and serum-starved for 16 hours.
-
Cells are pre-incubated with varying concentrations of EG01377 (e.g., 3, 10, 30 μM) or vehicle control (0.1% DMSO) for 30 minutes.
-
Cells are then stimulated with VEGF-A (1 ng/mL) for 10 minutes.
-
Cell lysates are prepared and subjected to Western blotting.
-
Blots are probed with antibodies against phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.
-
-
Analysis: The ratio of pVEGFR2 to total VEGFR2 is quantified to determine the extent of inhibition.[2][8]
HUVEC Migration Assay
This experiment assesses the effect of EG01377 on endothelial cell migration.
-
Procedure:
-
HUVECs are seeded in the upper chamber of a Transwell insert.
-
The lower chamber contains media with VEGF-A as a chemoattractant.
-
EG01377 (e.g., 30 μM) is added to the upper chamber with the cells.
-
After a suitable incubation period, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted.[3]
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay models the formation of capillary-like structures and is used to evaluate the anti-angiogenic properties of EG01377.
-
Procedure:
-
HUVECs are seeded on a basement membrane matrix (e.g., Matrigel).
-
Cells are treated with VEGF-A in the presence or absence of EG01377 (e.g., 30 μM).
-
After incubation, the formation of tube-like networks is observed and quantified by measuring parameters such as network area, length, and branching points.[3][4]
-
Summary and Future Directions
This compound is a well-characterized, selective inhibitor of NRP1 with demonstrated anti-angiogenic, anti-migratory, and anti-tumor activities. Its ability to disrupt VEGF-A signaling and modulate the immune microenvironment makes it a compelling molecule for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of EG01377 in various disease models. Future studies should focus on in vivo efficacy in different cancer models, potential combination therapies, and further elucidation of its immunomodulatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Novel compounds targeting neuropilin receptor 1 with potential to interfere with SARS-CoV-2 virus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Antiangiogenic Properties of EG01377 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiangiogenic effects of EG01377 dihydrochloride (B599025), a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1). By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for researchers in oncology and vascular biology.
Core Mechanism of Action
EG01377 dihydrochloride exerts its antiangiogenic effects by selectively targeting Neuropilin-1 (NRP1), a cell-surface coreceptor essential for both vascular and neuronal development.[1] NRP1 is implicated in the immune response to tumors and plays a crucial role in tumor angiogenesis by modulating the signaling of Vascular Endothelial Growth Factor A (VEGF-A).[1][2] EG01377 was developed from a previously identified compound, EG00229, with its design informed by X-ray crystal structures.[1][2][3][4] The compound binds to the arginine-binding site on the NRP1-b1 domain, thereby inhibiting the interaction between NRP1 and VEGF-A.[3] This blockade disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, which are all critical steps in the angiogenic process.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the antiangiogenic and related activities of this compound from various in vitro and ex vivo studies.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Target/System | Reference |
| Kd | 1.32 µM | NRP1 | [6] |
| IC50 | 609 nM | NRP1-a1 and NRP1-b1 | [6] |
| IC50 | 30 µM | VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR | [6] |
Table 2: In Vitro Antiangiogenic Activity
| Assay | Concentration | Effect | Reference |
| HUVEC Migration (Transwell) | 30 µM | Significant reduction in VEGF-A induced migration | [1][6] |
| HUVEC Wound Closure | 30 µM | Delay in VEGF-induced wound closure over 5 days | [6] |
| Endothelial Tube Formation | 30 µM | ≈50% reduction in network area, ≈40% reduction in network length, ≈41% reduction in branch points | [1][2] |
| VEGF-R2/KDR Phosphorylation | 30 µM | 50% inhibition of VEGF-A stimulated phosphorylation | [1][2] |
| Aortic Ring Sprouting | 30 µM | Reduction in VEGF-induced angiogenesis over 7 days | [2][6] |
Table 3: Antitumor and Immunomodulatory Effects
| Assay | Cell Line/System | Concentration | Duration | Effect | Reference |
| Spheroid Outgrowth | A375P (Malignant Melanoma) | 30 µM | 7 days | Reduction in VEGF-A induced invasion | [1][6] |
| TGF-β Production | Nrp1+ Regulatory T-cells (Tregs) | 500 nM | 2 hours | Blockade of tumor cell-derived factor-induced TGF-β production | [1][6] |
| Clone Formation | PC-3 and DU-145 (Prostate Cancer) | 20, 40, 80 µM | 14 days | Concentration-dependent attenuation of clone formation | [6] |
Signaling Pathways
EG01377's primary mechanism involves the disruption of the VEGF-A/NRP1 signaling axis, which subsequently impacts VEGFR2 signaling. The following diagram illustrates this pathway.
Caption: EG01377 inhibits VEGF-A binding to NRP1, disrupting VEGFR2 phosphorylation and downstream signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on descriptions from the cited literature.[1][2][7]
HUVEC Transwell Migration Assay
Objective: To assess the effect of EG01377 on the chemotactic migration of Human Umbilical Vein Endothelial Cells (HUVECs) towards a chemoattractant (VEGF-A).
Methodology:
-
HUVECs are seeded in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in a serum-free medium.
-
The lower chamber contains a serum-free medium supplemented with one of the following:
-
Vehicle control (e.g., 0.1% DMSO)
-
VEGF-A (e.g., 25 ng/mL) as a chemoattractant
-
EG01377 (30 µM)
-
A combination of VEGF-A and EG01377 (30 µM)
-
-
Cells are incubated for a defined period (e.g., 4-24 hours) to allow migration through the porous membrane.
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is quantified by counting under a microscope in several random fields.
Caption: Workflow for the HUVEC Transwell Migration Assay.
Endothelial-Fibroblast Coculture Tube Formation Assay
Objective: To model in vitro angiogenesis by assessing the ability of HUVECs to form capillary-like structures when cocultured with fibroblasts.
Methodology:
-
Human Dermal Fibroblasts (HDFs) are seeded in a multi-well plate and allowed to grow to confluence, secreting an extracellular matrix.
-
HUVECs are then seeded on top of the fibroblast layer.
-
The coculture is maintained in a medium supplemented with the test agents:
-
Vehicle control
-
VEGF-A
-
VEGF-A + EG01377 (30 µM)
-
-
The culture is maintained for several days (e.g., 4 days) to allow for the formation of tubular networks.
-
At the end of the incubation, the cells are fixed and immunostained for an endothelial marker, such as Von Willebrand Factor (VWF).
-
The tubular networks are imaged using fluorescence microscopy.
-
Angiogenesis is quantified by measuring parameters such as total network area, total network length, and the number of branch points using image analysis software.
Mouse Aortic Ring Assay
Objective: To provide an ex vivo assessment of angiogenesis, where vessel sprouting occurs from a segment of an intact blood vessel.
Methodology:
-
The thoracic aorta is excised from a mouse.
-
The surrounding adventitial tissue is carefully removed, and the aorta is sectioned into rings of approximately 1 mm in length.
-
Each aortic ring is embedded in a collagen gel matrix within a well of a culture plate.
-
The rings are cultured in a serum-free medium supplemented with the test agents (e.g., VEGF-A, VEGF-A + EG01377).
-
The outgrowth of new microvessels from the rings is monitored and imaged daily for approximately one week.
-
The extent of angiogenic sprouting can be quantified by measuring the area or length of the vessel outgrowths.
Conclusion
This compound is a well-characterized NRP1 antagonist with potent antiangiogenic properties. It effectively inhibits key steps in the angiogenic cascade, including endothelial cell migration and tube formation, by blocking the VEGF-A/NRP1 interaction and subsequent signaling. The compound also demonstrates antitumor and immunomodulatory effects, highlighting its potential as a multifaceted therapeutic agent in oncology. The data and protocols presented in this guide provide a solid foundation for further research and development of EG01377 and other NRP1-targeting therapies.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of EG01377 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a cell-surface receptor implicated in tumor angiogenesis, cell migration, and immune regulation. This technical guide provides a comprehensive overview of the antitumor properties of EG01377, consolidating key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting NRP1 in oncology.
Core Mechanism of Action: Neuropilin-1 Inhibition
EG01377 exerts its antitumor effects by selectively binding to NRP1, thereby disrupting the interaction between NRP1 and its various ligands, most notably Vascular Endothelial Growth Factor-A (VEGF-A) and Transforming Growth Factor-beta (TGF-β). This inhibition leads to a multi-pronged attack on tumor progression by impeding angiogenesis, reducing tumor cell migration and invasion, and modulating the immunosuppressive tumor microenvironment.
Quantitative Efficacy Data
The following tables summarize the key quantitative data demonstrating the potency and efficacy of EG01377 dihydrochloride in various preclinical models.
Table 1: Binding Affinity and In Vitro Inhibitory Concentrations
| Parameter | Value | Cell Line/System | Reference |
| Kd (NRP1) | 1.32 µM | N/A | [1] |
| IC50 (NRP1-a1) | 609 nM | N/A | [1] |
| IC50 (NRP1-b1) | 609 nM | N/A | [1] |
| IC50 (VEGF-A stimulated VEGF-R2/KDR phosphorylation) | 30 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
Table 2: In Vitro Cellular Effects
| Assay | Cell Line | EG01377 Concentration | Duration | Effect | Reference |
| HUVEC Migration | HUVECs | 30 µM | - | Significant reduction in VEGF-A induced migration | [1] |
| Wound Closure | HUVECs | 30 µM | 5 days | Delay in VEGF-induced wound closure | [1] |
| Tube Formation | HUVECs | 30 µM | - | Reduced network area, length, and branching points | [1] |
| Angiogenesis | HUVECs | 30 µM | 7 days | Reduced VEGF-induced angiogenesis | [1] |
| Spheroid Outgrowth | A375P (Malignant Melanoma) | 30 µM | 7 days | Reduced VEGF-A induced spheroid outgrowth | [1] |
| TGF-β Production | Nrp1+ Regulatory T-cells (Tregs) | 500 nM | 2 hours | Blocked production of TGF-β | [1] |
| Clone Formation | PC-3 and DU-145 (Prostate Cancer) | 20, 40, 80 µM | 14 days | Significant attenuation of clone formation | [1] |
Table 3: In Vivo Pharmacokinetics
| Animal Model | Dose | Administration | Half-life (T1/2) | Reference |
| 6-8 week-old BALB/c female mice | 2 mg/kg | Intravenous (i.v.) | 4.29 hours | [1] |
Signaling Pathways
EG01377's mechanism of action involves the modulation of key signaling pathways that are crucial for tumor growth and survival.
Inhibition of VEGF/NRP1 Signaling
By binding to NRP1, EG01377 prevents the binding of VEGF-A, a critical growth factor for angiogenesis. This disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients.
Modulation of TGF-β Signaling in Regulatory T-cells
EG01377 has been shown to block the production of TGF-β by NRP1-positive regulatory T-cells (Tregs). TGF-β is a potent immunosuppressive cytokine that helps tumors evade the immune system. By reducing TGF-β levels in the tumor microenvironment, EG01377 may enhance the anti-tumor immune response.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blot Analysis for VEGF-R2/KDR Phosphorylation
This protocol describes the procedure to assess the inhibitory effect of EG01377 on VEGF-A-stimulated tyrosine phosphorylation of VEGF-R2/KDR in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Recombinant human VEGF-A
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with 10% FBS.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of EG01377 (e.g., 3, 10, 30 µM) for 30 minutes.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with anti-VEGFR2 and anti-β-actin antibodies for total protein and loading control, respectively.
-
HUVEC Migration Assay (Wound Healing Assay)
This protocol details the assessment of EG01377's effect on VEGF-A-induced HUVEC migration.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium with 10% FBS
-
Culture-Inserts (e.g., from Ibidi) or a p200 pipette tip
-
This compound
-
Recombinant human VEGF-A
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed HUVECs into a 24-well plate and allow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Gently scratch the monolayer with a sterile p200 pipette tip to create a uniform cell-free gap.
-
Alternatively, use culture-inserts to create a defined gap.
-
-
Treatment:
-
Wash the wells with PBS to remove detached cells.
-
Add fresh serum-free medium containing VEGF-A (e.g., 50 ng/mL) and different concentrations of EG01377 (e.g., 30 µM) or vehicle control.
-
-
Image Acquisition and Analysis:
-
Capture images of the "wound" at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial area.
-
A375P Malignant Melanoma Spheroid Invasion Assay
This protocol describes a 3D in vitro model to evaluate the inhibitory effect of EG01377 on tumor cell invasion.
Materials:
-
A375P malignant melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well round-bottom ultra-low attachment plates
-
Matrigel or Collagen I
-
This compound
-
Recombinant human VEGF-A
-
Microscope with a camera
Procedure:
-
Spheroid Formation:
-
Coat the wells of a 96-well round-bottom plate with a thin layer of agarose to prevent cell attachment.
-
Seed A375P cells at a density of 2,000-5,000 cells per well in complete medium.
-
Centrifuge the plate at low speed to facilitate cell aggregation.
-
Incubate for 48-72 hours to allow the formation of compact spheroids.
-
-
Embedding and Treatment:
-
Carefully transfer the spheroids to a new plate containing a layer of solidified Matrigel or Collagen I.
-
Overlay the spheroids with a mixture of Matrigel/Collagen I and medium containing VEGF-A (e.g., 50 ng/mL) and EG01377 (e.g., 30 µM) or vehicle control.
-
Allow the gel to solidify.
-
-
Invasion Analysis:
-
Incubate the plate for several days (e.g., up to 7 days).
-
Capture images of the spheroids at regular intervals.
-
Measure the area of invasion, which is the total area covered by the spheroid and the invading cells, using image analysis software.
-
Quantify the extent of invasion by subtracting the initial spheroid area from the final area.
-
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of EG01377 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line (e.g., PC-3 prostate cancer cells)
-
Matrigel
-
This compound
-
Vehicle solution for injection (e.g., saline, DMSO/Cremophor/saline mixture)
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject approximately 1-5 x 106 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the EG01377 solution in the appropriate vehicle.
-
Administer EG01377 or vehicle to the mice according to the planned dosing schedule (e.g., daily intraperitoneal or intravenous injections). The dosage will need to be optimized based on tolerability and efficacy studies.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the percentage of tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Conclusion
This compound demonstrates significant antitumor properties through its selective inhibition of NRP1. Its ability to interfere with key oncogenic processes, including angiogenesis, cell migration, and immune suppression, positions it as a promising therapeutic candidate for a range of cancers. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigation into the full potential of EG01377 as a novel cancer therapy.
Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific laboratory conditions and research objectives. Always adhere to institutional and national guidelines for animal and laboratory research.
References
The Effect of EG01377 Dihydrochloride on Transforming Growth Factor-Beta (TGF-β) Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming Growth Factor-Beta (TGF-β) is a pleiotropic cytokine that plays a critical role in a myriad of cellular processes, including proliferation, differentiation, and extracellular matrix synthesis. Its dysregulation is a hallmark of numerous pathologies, most notably in promoting fibrosis and creating an immunosuppressive tumor microenvironment. Consequently, molecules that can modulate TGF-β production are of significant interest in drug development. This technical guide provides an in-depth analysis of EG01377 dihydrochloride, a potent and selective small-molecule antagonist of Neuropilin-1 (NRP1). It details the mechanism by which EG01377 inhibits TGF-β production, presents key quantitative data, outlines experimental protocols for assessing its activity, and illustrates the relevant biological pathways and workflows.
Introduction to this compound
EG01377 is a bioavailable small molecule identified as a selective inhibitor of Neuropilin-1 (NRP1), a transmembrane co-receptor involved in diverse signaling pathways, including those of Vascular Endothelial Growth Factor (VEGF) and TGF-β.[1][2][3] NRP1 is implicated in angiogenesis, tumor progression, and immune response regulation.[4][5] Notably, NRP1 is expressed on several immune cell types, including regulatory T-cells (Tregs), where it is crucial for their function and survival.[2][6] EG01377's ability to antagonize NRP1 allows it to exert antiangiogenic, antimigratory, and antitumor effects.[1][5] A key aspect of its immunomodulatory activity is its capacity to reduce the production of TGF-β by Tregs, thereby mitigating immunosuppression within the tumor microenvironment.[4][6][7]
Mechanism of Action: NRP1 Antagonism and TGF-β Inhibition
EG01377 exerts its effect on TGF-β production primarily by blocking its receptor, NRP1. NRP1 acts as a co-receptor for TGF-β1, enhancing its signaling.[6] In the context of the tumor microenvironment, factors secreted by cancer cells, such as those in glioma-conditioned medium (GCM), can stimulate NRP1-expressing (Nrp1+) Tregs to increase their production of TGF-β.[4][6] This elevated TGF-β level contributes to an immunosuppressive shield that protects the tumor from host immune responses.
EG01377 directly binds to NRP1, preventing the binding of its ligands and subsequent downstream signaling.[7] Research has shown that pretreatment of Nrp1+ Tregs with EG01377 effectively blocks the GCM-induced increase in TGF-β production.[5][6] This inhibition is believed to interfere with the canonical TGF-β signaling pathway involving SMAD3/AKT.[1][2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. EG01377 - Immunomart [immunomart.com]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
chemical structure of EG01377 dihydrochloride
An In-Depth Technical Guide to EG01377 Dihydrochloride (B599025)
This technical guide provides a comprehensive overview of the chemical and biological properties of EG01377 dihydrochloride, a potent and selective inhibitor of neuropilin-1 (NRP1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting NRP1.
Chemical Structure and Properties
This compound is a small molecule antagonist of NRP1. Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride[1] |
| CAS Number | 2749438-61-5[1][2][3][4] |
| Molecular Formula | C26H32Cl2N6O6S2[1][2][3][4] |
| SMILES | C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)N--INVALID-LINK--C(=O)O)C4=CC=C(C=C4)CN.Cl.Cl[1] |
| InChI | InChI=1S/C26H30N6O6S2.2ClH/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29;;/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30);2*1H/t20-;;/m0../s1[1] |
| InChIKey | ZYFLTIBQQSYBQT-FJSYBICCSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 659.60 g/mol [1][2][3][4] |
| Appearance | White to off-white solid[2] |
| Purity | ≥98%[4] |
| Hydrogen Bond Donor Count | 8[1] |
| Hydrogen Bond Acceptor Count | 10[1] |
| Rotatable Bond Count | 12[1] |
Biological Activity
EG01377 is a selective inhibitor of NRP1, a co-receptor involved in various signaling pathways crucial for angiogenesis, tumor progression, and immune regulation.[5] It demonstrates antiangiogenic, antimigratory, and antitumor effects.[2][4][6][7]
Table 3: In Vitro Biological Activity of EG01377
| Parameter | Value | Target/System |
| Binding Affinity (Kd) | 1.32 μM | NRP1-b1[2][4][5] |
| IC50 (NRP1 Inhibition) | 609 nM | NRP1-a1 and NRP1-b1[2][4][5] |
| IC50 (VEGF-R2/KDR Phosphorylation) | 30 μM | VEGF-A stimulated HUVECs[2][3] |
Table 4: In Vivo Pharmacokinetic Profile of EG01377
| Parameter | Value | Animal Model |
| Half-life (T1/2) | 4.29 hours | 6-8 week-old BALB/c female mice (2 mg/kg, i.v.)[2][3] |
Signaling Pathways
EG01377 exerts its biological effects by modulating key signaling pathways. As a direct inhibitor of NRP1, it interferes with the binding of vascular endothelial growth factor (VEGF-A), which subsequently attenuates the activation of its primary signaling receptor, VEGFR2. This disruption leads to downstream antiangiogenic effects. Furthermore, EG01377 has been shown to impact the EGFR/AKT/mTOR pathway in cancer cells and modulate the production of TGF-β in regulatory T-cells (Tregs), highlighting its immunomodulatory potential.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound, based on published literature.
Western Blot Analysis of VEGF-R2/KDR Phosphorylation
This protocol describes the method to assess the inhibitory effect of EG01377 on VEGF-A-stimulated phosphorylation of VEGF-R2/KDR in Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture and Treatment:
-
Culture HUVECs to confluence in standard growth medium.
-
Serum-starve the cells for 16 hours with a medium containing 0.5% serum.
-
Pre-incubate the cells for 30 minutes with EG01377 (e.g., at 3, 10, and 30 μM) or vehicle control (0.1% DMSO).[8]
-
Stimulate the cells with 1 ng/mL VEGF-A for 10 minutes.[8] A non-stimulated control group should be included.
-
-
Lysate Preparation and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-VEGF-R2 and total VEGF-R2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
In Vivo Pharmacokinetic Study
This protocol outlines a method for determining the pharmacokinetic profile of EG01377 in mice.
-
Animal Model and Dosing:
-
Blood Sampling:
-
Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood to plasma by centrifugation.
-
-
Sample Analysis:
-
Extract EG01377 from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of EG01377 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using non-compartmental analysis software.
-
NRP1 Binding Assay
This protocol describes a solid-phase binding assay to determine the binding affinity of EG01377 to NRP1.
-
Plate Preparation:
-
Coat a 96-well high-binding plate with recombinant human Neuropilin-1-Fc fusion protein (e.g., 200 ng per well) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to minimize non-specific binding.
-
-
Binding Reaction:
-
Prepare serial dilutions of EG01377 in binding buffer.
-
In a separate plate or tubes, pre-incubate a constant concentration of a biotinylated ligand that binds to NRP1 (e.g., VEGF-A165) with the serially diluted EG01377 for 1 hour at room temperature.
-
Transfer the ligand-inhibitor mixtures to the NRP1-coated plate.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
-
Detection and Analysis:
-
Wash the plate to remove unbound components.
-
Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour.
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Plot the absorbance against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Kd value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. EGFR Signals to mTOR Through PKC and Independently of Akt in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Neuropilin-1 is a receptor for transforming growth factor beta-1, activates its latent form, and promotes regulatory T cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
EG01377 Dihydrochloride: A Technical Guide for Researchers
CAS Number: 2749438-61-5[1][2][3]
Introduction: EG01377 dihydrochloride (B599025) is a potent, selective, and bioavailable small molecule inhibitor of Neuropilin-1 (NRP1).[1][4] As a key co-receptor in the Vascular Endothelial Growth Factor (VEGF) signaling pathway, NRP1 is a critical target in oncology and other angiogenesis-dependent diseases. EG01377 has demonstrated significant antiangiogenic, antimigratory, and antitumor properties in preclinical studies.[1][4] This technical guide provides a comprehensive overview of EG01377 dihydrochloride, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Core Compound Properties
| Property | Value |
| CAS Number | 2749438-61-5 |
| Molecular Formula | C26H32Cl2N6O6S2 |
| Molecular Weight | 659.60 g/mol |
| Target | Neuropilin-1 (NRP1) |
| Binding Affinity (Kd) | 1.32 µM for NRP1-b1 |
| IC50 | 609 nM for both NRP1-a1 and NRP1-b1 |
| In Vivo Half-life | 4.29 hours in mice (at 2 mg/kg, intravenous administration)[4] |
Mechanism of Action and Signaling Pathway
EG01377 exerts its biological effects by selectively inhibiting Neuropilin-1 (NRP1), a transmembrane co-receptor crucial for both vascular and neuronal development.[1] It shows remarkable selectivity for NRP1 over the closely related NRP2.[1] The primary mechanism of action involves the disruption of the VEGF-A/VEGFR2 signaling axis, a cornerstone of tumor angiogenesis.
In this pathway, VEGF-A binds to both VEGFR2 and its co-receptor NRP1 on the surface of endothelial cells. The formation of this ternary complex enhances VEGFR2 signaling, leading to downstream activation of pro-angiogenic processes such as endothelial cell proliferation, migration, and tube formation. EG01377 competitively inhibits the binding of VEGF-A to NRP1, thereby attenuating the potentiation of VEGFR2 signaling.[1] A key downstream effect of this inhibition is the reduction of VEGF-A-stimulated tyrosine phosphorylation of VEGFR2.[1][4]
Furthermore, EG01377 has been shown to modulate the tumor microenvironment by impacting immune cells. Specifically, it can block the production of Transforming Growth Factor-beta (TGFβ) in NRP1-positive regulatory T-cells (Tregs), suggesting a role in reversing immune suppression within tumors.[1]
VEGF/VEGFR2 Signaling Pathway and Inhibition by EG01377
Caption: EG01377 inhibits the VEGF/VEGFR2 pathway by blocking VEGF-A binding to NRP1.
Key Experimental Data
| Experiment | Cell Type | Conditions | Result |
| VEGF-R2/KDR Phosphorylation Assay | HUVECs | 3-30 µM EG01377, 30 min pre-incubation | 50% inhibition of VEGF-A stimulated phosphorylation at 30 µM[1] |
| HUVEC Migration Assay (Transwell) | HUVECs | 30 µM EG01377 | Significant reduction in VEGF-A induced cell migration[4] |
| Wound Closure Assay | HUVECs | 30 µM EG01377, 5 days | Delayed VEGF-induced wound closure[4] |
| Endothelial Tube Formation | HUVECs | 30 µM EG01377 | Reduction in network area, length, and branching points[4] |
| Aortic Ring Assay | Mouse | 30 µM EG01377, 7 days | Reduction in VEGF-induced angiogenesis[4] |
| Melanoma Spheroid Outgrowth | A375P | 30 µM EG01377, 7 days, with VEGF-A | Reduction in spheroid outgrowth[4] |
| TGFβ Production in Tregs | Mouse | 500 nM EG01377, 2 hours | Blocks TGFβ production in the presence of tumor-derived factors[4] |
Experimental Protocols
VEGF-R2/KDR Tyrosine Phosphorylation Assay
This assay measures the ability of EG01377 to inhibit the VEGF-A-induced autophosphorylation of VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Culture: Culture HUVECs to confluence in a 6-well plate.
-
Serum Starvation: Serum-starve the cells with medium containing 0.5% serum for 16 hours.
-
Inhibitor Pre-incubation: Pre-incubate the cells for 30 minutes with medium containing EG01377 (e.g., 3, 10, and 30 µM) or 0.1% DMSO as a vehicle control.
-
VEGF-A Stimulation: Stimulate the cells with 1 ng/mL VEGF-A for 10 minutes. A non-stimulated control should also be included.
-
Cell Lysis: Prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2. Use an appropriate loading control like GAPDH or β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Analysis: Quantify band intensities to determine the ratio of p-VEGFR2 to total VEGFR2.
HUVEC Transwell Migration Assay
This assay assesses the effect of EG01377 on the chemotactic migration of HUVECs towards a VEGF-A gradient.
Methodology:
-
Chamber Setup: Use a 24-well plate with cell culture inserts (e.g., 8 µm pore size).
-
Chemoattractant: Add serum-free medium containing 25 ng/mL VEGF-A to the lower chamber. Include controls with medium alone, EG01377 alone, and a combination of VEGF-A and EG01377.
-
Cell Seeding: Plate 2 x 10^5 HUVECs in serum-free medium into the upper chamber of the inserts.
-
Incubation: Incubate for 4-6 hours at 37°C in a humidified incubator.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Analysis: Count the number of migrated cells in several fields of view under a microscope.
Ex Vivo Mouse Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, involving sprouting of new vessels from an existing blood vessel.
Methodology:
-
Aorta Excision: Excise the thoracic aorta from a mouse and transfer it to a sterile, cold PBS solution.
-
Ring Preparation: Clean the aorta of surrounding fatty tissue and slice it into 1 mm thick rings.
-
Embedding: Embed each aortic ring in a collagen matrix or Matrigel in a 48-well plate and allow it to polymerize.
-
Treatment: Add endothelial cell growth medium supplemented with VEGF-A and the desired concentration of EG01377 (e.g., 30 µM) or vehicle control.
-
Incubation: Culture the rings for 7-10 days, replacing the medium every 2-3 days.
-
Analysis: Quantify the extent of microvessel sprouting from the aortic rings using light microscopy. The number and length of sprouts can be measured.
In Vivo Tumor Xenograft Study (Representative Protocol)
While specific in vivo efficacy studies for EG01377 are not extensively published, a standard xenograft model can be employed to evaluate its antitumor activity.
Methodology:
-
Cell Preparation: Culture a suitable cancer cell line (e.g., A375P melanoma) and harvest cells during the logarithmic growth phase.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor dimensions regularly with calipers and calculate tumor volume.
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, EG01377). Administer EG01377 via an appropriate route (e.g., intravenous or intraperitoneal) at a predetermined dose and schedule.
-
Efficacy Evaluation: Monitor tumor growth and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumors can be further analyzed by histology or immunohistochemistry.
Experimental Workflow for In Vivo Xenograft Study
Caption: A representative workflow for evaluating the in vivo efficacy of EG01377.
Conclusion
This compound is a promising Neuropilin-1 inhibitor with a well-defined mechanism of action and demonstrated in vitro and ex vivo antiangiogenic and antitumor effects.[1] Its favorable pharmacokinetic profile suggests its potential for in vivo applications.[4] This guide provides the foundational technical information and experimental protocols for researchers and drug development professionals to further investigate the therapeutic potential of EG01377. Future in vivo efficacy studies are warranted to fully establish its profile as a potential cancer therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small-Molecule Inhibitors of the SARS-CoV-2 Spike Protein Binding to Neuropilin 1 | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of EG01377 Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a key cell surface receptor implicated in angiogenesis, tumor progression, and immune regulation. This document provides a comprehensive in vitro characterization of EG01377, summarizing its binding affinity, inhibitory activity, and functional effects on various cellular processes. Detailed methodologies for key experiments are outlined, and relevant signaling pathways are visualized to offer a complete technical guide for researchers in oncology and drug discovery.
Introduction
Neuropilin-1 (NRP1) is a non-tyrosine kinase co-receptor for a variety of extracellular ligands, including vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β). Its overexpression is associated with tumor growth, angiogenesis, and immune evasion, making it an attractive target for cancer therapy. EG01377 dihydrochloride has emerged as a valuable tool for investigating the biological functions of NRP1 and as a potential therapeutic agent. This paper details the in vitro pharmacological profile of EG01377.
Quantitative Analysis of In Vitro Activity
The inhibitory activity and binding affinity of EG01377 have been quantified across various assays, demonstrating its potency and selectivity for NRP1.
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Kd) | 1.32 μM | NRP1-b1 | [1][2][3][4] |
| IC50 | 609 nM | NRP1-a1 | [1][2][3][4] |
| IC50 | 609 nM | NRP1-b1 | [1][2][3][4] |
| IC50 | 30 μM | VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR in HUVECs | [2][5] |
| Selectivity | No effect on NRP2 | Not Applicable | [3][4] |
Signaling Pathways and Mechanism of Action
EG01377 exerts its biological effects by directly inhibiting NRP1, which in turn modulates downstream signaling pathways critical for angiogenesis and immune response.
Inhibition of VEGF Signaling
EG01377 inhibits the binding of VEGF-A to NRP1, a co-receptor for VEGF receptor 2 (VEGFR2). This disruption attenuates VEGF-A-stimulated tyrosine phosphorylation of VEGFR2, a critical step in the activation of downstream angiogenic signaling.[1][2]
Modulation of TGF-β Signaling in Regulatory T-Cells
EG01377 has been shown to block the production of TGF-β by NRP1-positive regulatory T-cells (Tregs).[1][2] This suggests an immunomodulatory role for the compound, potentially reversing Treg-mediated immunosuppression within the tumor microenvironment.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize the functional effects of EG01377.
General Experimental Workflow
A general workflow for the in vitro characterization of EG01377 involves a series of assays to determine its effects on cell viability, migration, and angiogenesis.
Cell Migration and Wound Healing Assays
These assays assess the impact of EG01377 on the migratory capacity of endothelial cells, a key process in angiogenesis.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[1][2]
-
Methodology:
-
HUVECs are cultured to form a confluent monolayer.
-
A "wound" is created by scratching the monolayer with a sterile pipette tip.
-
Cells are treated with EG01377 (e.g., 30 μM) in the presence of a chemoattractant such as VEGFA.[1][2]
-
The closure of the wound is monitored and imaged at regular intervals (e.g., over 5 days).[1][2]
-
The rate of cell migration is quantified by measuring the change in the wound area over time.
-
-
Key Finding: EG01377 (30 μM) significantly reduces HUVEC cell migration in response to VEGFA and delays VEGF-induced wound closure.[1][2]
Tube Formation Assay
This assay models the formation of capillary-like structures, a hallmark of angiogenesis.
-
Cell Line: HUVECs.
-
Methodology:
-
A layer of extracellular matrix gel (e.g., Matrigel) is prepared in a multi-well plate.
-
HUVECs are seeded onto the gel in the presence of EG01377 (e.g., 30 μM) and pro-angiogenic factors like VEGFA.[1][2]
-
The formation of tube-like networks is observed and imaged after a defined incubation period (e.g., several hours to days).
-
The extent of tube formation is quantified by measuring parameters such as network area, length, and branching points.
-
-
Key Finding: EG01377 (30 μM) reduces the network area, length, and number of branching points in tube formation assays.[1][2]
Spheroid Outgrowth Assay
This 3D culture model mimics the initial stages of tumor invasion and angiogenesis.
-
Cell Lines: A375P (malignant melanoma) spheroids co-cultured with endothelial cells.[1][2]
-
Methodology:
-
Key Finding: EG01377, in combination with VEGFA, reduces the outgrowth of A375P spheroids.[1][2]
Western Blot Analysis of VEGFR2 Phosphorylation
This biochemical assay directly measures the activation of a key downstream target of VEGF signaling.
-
Cell Line: HUVECs.[5]
-
Methodology:
-
HUVECs are treated with varying concentrations of EG01377 (e.g., 3-30 μM) for a short period (e.g., 30 minutes).[1][2]
-
The cells are then stimulated with VEGF-A.
-
Cell lysates are prepared and subjected to SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for phosphorylated VEGFR2 and total VEGFR2.
-
The levels of phosphorylated VEGFR2 are normalized to total VEGFR2 to determine the extent of inhibition.
-
-
Key Finding: EG01377 inhibits VEGF-A-stimulated tyrosine phosphorylation of VEGFR2 with an IC50 of 30 μM.[2][5]
TGF-β Production Assay in Regulatory T-Cells
This assay evaluates the immunomodulatory effects of EG01377.
-
Methodology:
-
Tregs are isolated from appropriate biological samples.
-
The cells are treated with EG01377 (e.g., 500 nM) in the presence of tumor cell-derived factors for a specified time (e.g., 2 hours).[1][2]
-
The concentration of TGF-β in the cell culture supernatant is measured using an appropriate immunoassay (e.g., ELISA).
-
-
Key Finding: EG01377 blocks the production of TGF-β by Nrp1+ Tregs.[1][2]
Conclusion
The in vitro characterization of this compound demonstrates its potent and selective inhibition of NRP1. Through this mechanism, EG01377 effectively disrupts key cellular processes involved in cancer progression, including angiogenesis, cell migration, and immune suppression. The data presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of EG01377 as a promising anti-cancer agent.
References
In-Depth Technical Guide: Pharmacokinetic Profile of EG01377 in Mice
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of EG01377, a selective inhibitor of neuropilin-1 (NRP1), in mice. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development of this compound.
Pharmacokinetic Data
The pharmacokinetic properties of EG01377 in mice have been characterized following intravenous administration. A summary of the available quantitative data is presented below.
| Parameter | Value | Mouse Strain | Sex | Age | Dose | Route of Administration |
| Half-life (t½) | 4.29 hours | BALB/c | Female | 6-8 weeks | 2 mg/kg | Intravenous (i.v.) |
This half-life is considered favorable for supporting a once-daily dosing regimen in mice.[1][2][3]
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic evaluation of EG01377 in mice.
Animal Model
Dosing and Administration
-
Compound: EG01377
-
Formulation: Specific formulation details for intravenous administration were not publicly available. Typically, compounds for i.v. dosing in mice are formulated in a biocompatible vehicle such as a saline solution, PBS, or a solution containing solubilizing agents like DMSO and/or surfactants.
-
Route of Administration: Intravenous (i.v.) bolus injection, likely via the tail vein.[1][2]
Sample Collection and Analysis
While specific details of the sample collection time points and the bioanalytical method for EG01377 were not explicitly stated in the reviewed literature, a general protocol for such a study would involve the following steps:
-
Blood Sampling: Serial blood samples would be collected from a cohort of mice at predetermined time points post-dose. Common collection sites in mice include the saphenous vein, submandibular vein, or via cardiac puncture for a terminal sample.
-
Plasma Preparation: Whole blood is processed to separate plasma, which is then stored, typically at -80°C, until analysis.
-
Bioanalysis: The concentration of EG01377 in plasma samples would be determined using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data would be analyzed using non-compartmental analysis with software such as WinNonlin® to calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), clearance, and volume of distribution.
Signaling Pathways and Mechanism of Action
EG01377 exerts its biological effects by targeting Neuropilin-1 (NRP1), a co-receptor involved in various signaling pathways, notably the Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β) pathways.
Experimental Workflow for Murine Pharmacokinetic Study of EG01377
References
EG01377 Dihydrochloride: A Technical Guide for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a cell-surface co-receptor implicated in a variety of signaling pathways crucial to cancer progression.[1] This technical guide provides a comprehensive overview of EG01377, including its mechanism of action, key experimental data, and detailed protocols for its use in cancer research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize EG01377 as a tool to investigate NRP1 signaling and to explore its therapeutic potential.
Introduction to EG01377 Dihydrochloride
EG01377 is a bioavailable antagonist of NRP1 with a binding affinity (Kd) of 1.32 μM.[2] It has demonstrated antiangiogenic, antimigratory, and antitumor effects in various preclinical models.[1][2][3] EG01377 exerts its effects by competitively binding to the b1 domain of NRP1, thereby inhibiting the interaction of NRP1 with its ligands, most notably Vascular Endothelial Growth Factor-A (VEGF-A).[4] This inhibition disrupts downstream signaling pathways that are critical for tumor angiogenesis, cell migration, and immune evasion.
Mechanism of Action
EG01377's primary mechanism of action is the selective inhibition of NRP1. NRP1 functions as a co-receptor for several growth factors and signaling molecules, including VEGF-A and Transforming Growth Factor-beta (TGF-β).
Inhibition of VEGF/VEGFR2 Signaling
NRP1 acts as a co-receptor for VEGF Receptor 2 (VEGFR2), enhancing the binding of VEGF-A and potentiating its downstream signaling.[5] This signaling cascade is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By binding to NRP1, EG01377 prevents the formation of the NRP1/VEGFR2 complex, thereby attenuating VEGF-A-induced signaling. This leads to a reduction in VEGFR2 phosphorylation, a key activation step in the pathway, and subsequent inhibition of endothelial cell proliferation, migration, and tube formation.[3]
Modulation of TGF-β Signaling in Regulatory T-cells
NRP1 is also expressed on regulatory T-cells (Tregs), a subset of T-cells that suppress the anti-tumor immune response.[1] In the tumor microenvironment, NRP1 on Tregs can bind to TGF-β, promoting Treg stability and function. EG01377 has been shown to block the production of TGF-β by NRP1+ Tregs, suggesting a potential role in reversing Treg-mediated immunosuppression and enhancing anti-tumor immunity.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) vs. NRP1 | 1.32 μM | Surface Plasmon Resonance | [2] |
| IC50 vs. NRP1-a1 | 609 nM | Competitive Binding Assay | [2] |
| IC50 vs. NRP1-b1 | 609 nM | Competitive Binding Assay | [2] |
Table 1: Binding Affinity and Potency of EG01377
| Cell Line | Assay | EG01377 Concentration | Effect | Reference |
| HUVEC | VEGFR2 Phosphorylation | 30 μM | 50% inhibition of VEGF-A stimulated phosphorylation | [3] |
| HUVEC | Cell Migration (Transwell) | 30 μM | Significant reduction in VEGF-A induced migration | [1] |
| HUVEC | Angiogenesis (Tube Formation) | 30 μM | Reduction in network area, length, and branch points | [2] |
| A375P Melanoma | Spheroid Outgrowth | 30 μM | Reduction of VEGF-A induced spheroid outgrowth | [2] |
| PC-3 & DU-145 Prostate Cancer | Cell Proliferation (Clone Formation) | 20, 40, 80 µM | Concentration-dependent attenuation of clone formation | [2] |
| PC-3 & DU-145 Prostate Cancer | Western Blot | 20, 40, 80 µM | Attenuation of EGFR, AKT, GSK3β, and mTOR phosphorylation | [2][7] |
Table 2: In Vitro Efficacy of EG01377
| Animal Model | Tumor Type | Treatment | Effect | Reference |
| Nude Mice | MDA-MB-231 Breast Cancer Xenograft | 5 mg/kg (similar compound) | Significant tumor growth inhibition | [8] |
| BALB/c-nu Mice | PC-3 Prostate Cancer Xenograft | Not specified for EG01377, but NRP1 knockdown showed reduced tumor growth | NRP1 depletion significantly inhibited tumor growth and metastasis | [7] |
Table 3: In Vivo Efficacy of NRP1 Inhibition
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by EG01377 and a general workflow for its in vitro evaluation.
Caption: EG01377 inhibits the VEGF/NRP1 signaling pathway.
Caption: EG01377 modulates TGF-β production in Tregs.
Caption: General workflow for in vitro evaluation of EG01377.
Detailed Experimental Protocols
VEGFR2 Phosphorylation Assay (Western Blot)
This protocol is adapted from methodologies described for the analysis of VEGFR2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).[3]
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) until 80-90% confluency.
-
Starvation: Serum-starve the cells for 4-6 hours in Endothelial Cell Basal Medium (EBM-2) containing 0.1% BSA.
-
Treatment: Pre-incubate the cells with this compound (e.g., 30 μM) or vehicle control (e.g., DMSO) for 30 minutes.
-
Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an 8% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VEGFR2 (Tyr1175) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total VEGFR2 as a loading control.
-
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.
HUVEC Migration Assay (Transwell Assay)
This protocol is a generalized procedure based on standard transwell migration assays used to evaluate the effect of compounds like EG01377 on endothelial cell migration.[1]
-
Cell Culture: Culture HUVECs in EGM-2 to 80-90% confluency.
-
Starvation: Serum-starve the cells for 4-6 hours in EBM-2 with 0.1% BSA.
-
Cell Preparation: Harvest the cells using trypsin and resuspend them in EBM-2 with 0.1% BSA at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup:
-
Add EBM-2 containing VEGF-A (e.g., 50 ng/mL) as a chemoattractant to the lower chamber of a 24-well transwell plate with 8.0 µm pore size inserts.
-
Add the HUVEC suspension to the upper chamber of the inserts.
-
Add this compound (e.g., 30 μM) or vehicle control to both the upper and lower chambers.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Cell Fixation and Staining:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
-
Quantification:
-
Wash the inserts with water and allow them to air dry.
-
Elute the crystal violet stain with 10% acetic acid.
-
Measure the absorbance of the eluted stain at 590 nm using a microplate reader.
-
Alternatively, count the number of migrated cells in several random fields of view under a microscope.
-
TGF-β Production Assay in Regulatory T-cells (ELISA)
This protocol is based on the methodology described by Powell et al. (2018) for measuring TGF-β production by Tregs.[6]
-
Treg Isolation: Isolate CD4+ T-cells from the spleens of mice using magnetic-activated cell sorting (MACS). Further purify NRP1+ Tregs (CD4+CD304+) by fluorescence-activated cell sorting (FACS).
-
Cell Culture and Treatment:
-
Culture the purified NRP1+ Tregs in complete RPMI-1640 medium.
-
Pre-incubate the Tregs with EG01377 (e.g., 500 nM) or vehicle control for 2 hours.
-
-
Stimulation: Stimulate the Tregs with glioma-conditioned medium (GCM) for 12 hours to induce TGF-β production.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA:
-
Quantify the concentration of active TGF-β in the supernatant using a commercially available TGF-β ELISA kit, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody against TGF-β.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate solution and measure the resulting colorimetric change using a microplate reader.
-
-
Data Analysis: Calculate the concentration of TGF-β in the samples based on the standard curve.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of NRP1 in cancer biology. Its ability to selectively inhibit NRP1 provides a means to dissect the contributions of this receptor to tumor angiogenesis, cell migration, and immune regulation. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting NRP1 in cancer. Further in vivo studies are warranted to fully characterize the efficacy and safety profile of EG01377 and to explore its potential in combination with other anti-cancer therapies.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NRP1 promotes prostate cancer progression via modulating EGFR-dependent AKT pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of novel PARP1/NRP1 dual-targeting inhibitors with strong antitumor potency [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Administration of EG01377 Dihydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available information and protocols for the administration of EG01377 dihydrochloride (B599025) in mouse models. EG01377 is a potent and selective inhibitor of Neuropilin-1 (NRP1), a co-receptor involved in angiogenesis, cell migration, and tumor progression.[1][2] By targeting NRP1, EG01377 dihydrochloride demonstrates antiangiogenic, antimigratory, and antitumor effects in preclinical studies.[1][2][3]
Data Presentation
The following tables summarize the currently available quantitative data for this compound.
Table 1: In Vitro Activity of EG01377
| Parameter | Value | Target/System |
| IC₅₀ | 609 nM | NRP1-a1 |
| IC₅₀ | 609 nM | NRP1-b1 |
| Kd | 1.32 µM | Neuropilin-1 (NRP1) |
Data sourced from MedChemExpress.[1][2]
Table 2: Pharmacokinetic Parameters of EG01377 in Mice
| Parameter | Value | Animal Model | Dosage | Administration Route |
| Half-life (t½) | 4.29 hours | 6-8 week-old female BALB/c mice | 2 mg/kg | Intravenous (i.v.) |
This data is from a pharmacokinetic study and does not represent a therapeutic dose for efficacy studies.[1][2]
Experimental Protocols
1. Vehicle Preparation for In Vivo Administration
The selection of an appropriate vehicle is critical for the solubility and stability of this compound. Below are three protocols for preparing dosing solutions.
Protocol 1.1: Aqueous Formulation with Co-solvents
This formulation is suitable for intravenous, intraperitoneal, and oral administration.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a stock solution in DMSO.
-
For the final formulation, add the components in the following order, ensuring the solution is clear after each addition:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex thoroughly to ensure a clear and homogenous solution.
-
Protocol 1.2: Formulation with SBE-β-CD
This formulation is an alternative for intravenous or intraperitoneal administration.
-
Materials:
-
This compound
-
DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline (e.g., 20% w/v)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, add 10% of the DMSO stock solution to 90% of the SBE-β-CD in saline solution.
-
Mix until a clear solution is obtained.
-
Protocol 1.3: Corn Oil Formulation
This formulation is suitable for oral or subcutaneous administration.
-
Materials:
-
This compound
-
DMSO
-
Corn oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, add 10% of the DMSO stock solution to 90% corn oil.
-
Mix thoroughly.
-
2. Pharmacokinetic Study in Mice
This protocol is based on the published pharmacokinetic study of EG01377.[1][2]
-
Animal Model: 6-8 week-old female BALB/c mice.
-
Dosing:
-
Prepare a 2 mg/mL solution of this compound in an appropriate vehicle for intravenous injection (e.g., Protocol 1.1).
-
Administer a single dose of 2 mg/kg via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Use an appropriate method for serial blood collection, such as submandibular or saphenous vein bleeding.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of EG01377 in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Note: A specific LC-MS/MS protocol for EG01377 is not publicly available. Researchers will need to develop and validate their own analytical method.
-
3. General Protocol for a Subcutaneous Xenograft Tumor Model
This is a general protocol that can be adapted for efficacy studies of this compound. Crucially, there is no publicly available data on the therapeutic dose of this compound in mouse tumor models. Researchers must conduct their own dose-range-finding and toxicity studies to determine a safe and effective dose.
-
Cell Culture:
-
Culture the desired human cancer cell line (e.g., A375P malignant melanoma) in appropriate media.[1]
-
Harvest cells during the exponential growth phase.
-
-
Tumor Implantation:
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-10 x 10⁶ cells in 100-200 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Prepare the this compound formulation and the vehicle control.
-
Administer the treatment according to the determined dose and schedule (e.g., daily, every other day) via the chosen route (e.g., i.p., i.v., oral, or s.c.).
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Visualizations
Caption: this compound inhibits VEGF-A signaling by targeting NRP1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing EG01377 Dihydrochloride for In Vivo Efficacy Studies
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the preparation and in vivo administration of EG01377 dihydrochloride (B599025), a potent and selective inhibitor of neuropilin-1 (NRP1).[1][2][3] EG01377 dihydrochloride has demonstrated antiangiogenic, antimigratory, and antitumor effects, making it a promising candidate for oncological research.[2][3][4][5][6] This guide outlines detailed protocols for solubilization, formulation, and administration of this compound for preclinical in vivo studies, ensuring optimal delivery and reproducible results.
Introduction
This compound is a small molecule inhibitor that selectively targets neuropilin-1 (NRP1), a co-receptor involved in various signaling pathways, including those mediated by vascular endothelial growth factor (VEGF).[1][2][3][4] By inhibiting NRP1, EG01377 disrupts VEGF-A-stimulated tyrosine phosphorylation of VEGF-R2/KDR, a critical step in angiogenesis.[1][2][3][5] Its antiangiogenic and antimigratory properties, coupled with its antitumor activity, position EG01377 as a valuable tool for cancer research.[2][3][4][5][6] Proper preparation and formulation are critical for achieving accurate and reliable results in in vivo models.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₂Cl₂N₆O₆S₂ | [1] |
| Molecular Weight | 659.60 g/mol | [1] |
| Target | Neuropilin-1 (NRP1) | [1][2][3] |
| IC₅₀ | 609 nM (for NRP1-a1 and NRP1-b1) | [1][2][3] |
| Kd | 1.32 μM | [1][2][3] |
| In Vitro Solubility | ≥ 200 mg/mL in DMSO (requires sonication) | [1] |
| In Vivo Solubility | ≥ 5 mg/mL in various formulations | [1][2] |
| Pharmacokinetics (Mice) | Half-life (T₁/₂) of 4.29 hours at 2 mg/kg (i.v.) | [1][2][3] |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
(20% w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
-
Corn oil
-
Sterile, pyrogen-free vials and syringes
-
Ultrasonic bath
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol 1: Formulation with PEG300 and Tween-80
This is a common formulation for delivering hydrophobic compounds in vivo.
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and sonication may be required to fully dissolve the compound.
-
Vehicle Preparation: In a sterile vial, prepare the vehicle by mixing the components in the following order:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the desired final concentration (e.g., for a 5 mg/mL final concentration, add 1 part of 50 mg/mL stock to 9 parts of vehicle).
-
Homogenization: Vortex the final solution thoroughly to ensure a clear and homogenous mixture.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm sterile filter before administration.
Protocol 2: Formulation with SBE-β-CD
This formulation utilizes a cyclodextrin (B1172386) to enhance the solubility of the compound.
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Vehicle Preparation: Prepare the vehicle by mixing:
-
10% DMSO
-
90% (20% SBE-β-CD in saline)
-
-
Final Formulation: Add the this compound stock solution to the vehicle to reach the desired final concentration.
-
Homogenization: Vortex the solution until it is clear and fully dissolved.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter.
Protocol 3: Formulation with Corn Oil
This formulation is suitable for oral or subcutaneous administration of lipophilic compounds.
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO.
-
Vehicle Preparation: Prepare the vehicle by mixing:
-
10% DMSO
-
90% Corn oil
-
-
Final Formulation: Add the stock solution to the corn oil vehicle.
-
Homogenization: Vortex thoroughly to create a uniform suspension or solution.
-
Administration: This formulation is typically administered without sterile filtration due to its viscosity. Use appropriate aseptic techniques during preparation.
Note on Vehicle Selection: The choice of vehicle depends on the route of administration and the specific experimental design.[7] It is crucial to include a vehicle-only control group in in vivo studies to account for any effects of the vehicle itself.[7] Factors such as potential toxicity of the vehicle should also be considered.[8][9]
Visualizations
Signaling Pathway of EG01377
Caption: EG01377 inhibits the binding of VEGF-A to NRP1, blocking downstream signaling.
Experimental Workflow for In Vivo Studies
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Angiogenesis Assay with EG01377 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis. EG01377 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor for VEGF-A that enhances its signaling through VEGFR2.[3][4][5][6][7][8] By inhibiting NRP1, EG01377 demonstrates antiangiogenic, antimigratory, and antitumor effects, making it a compound of significant interest in cancer research and drug development.[3][4][5] These application notes provide a detailed protocol for an in vitro tube formation assay to assess the antiangiogenic potential of EG01377 dihydrochloride.
Mechanism of Action of EG01377
This compound selectively binds to Neuropilin-1 (NRP1), preventing the binding of VEGF-A.[3][4][6] This disruption of the VEGF-A/NRP1 interaction leads to a reduction in VEGF-A-stimulated tyrosine phosphorylation of VEGFR2, a critical step in the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation.[3][4][5][8][9] The inhibitory effect of EG01377 on these key angiogenic processes ultimately leads to a reduction in the formation of new capillary-like structures.[3][4]
Figure 1: EG01377 Signaling Pathway.
Quantitative Data Summary
The following table summarizes the key in vitro effects of EG01377 based on available data.
| Parameter | Cell Line | Concentration | Effect | Reference |
| NRP1 Binding (IC50) | - | 609 nM | Inhibition of biotinylated VEGF-A binding to NRP1. | [3][4][6] |
| VEGFR2 Phosphorylation (IC50) | HUVECs | ~30 µM | Inhibition of VEGF-A stimulated tyrosine phosphorylation of VEGFR2. | [4][9] |
| Cell Migration | HUVECs | 30 µM | Significant reduction in HUVEC migration in response to VEGF-A. | [3][4] |
| Tube Formation | HUVECs | 30 µM | Reduction in network area, length, and branching points. | [3][4] |
| Spheroid Outgrowth | A375P Melanoma | 30 µM | Reduction of VEGF-induced angiogenesis and spheroid outgrowth. | [3][4] |
Experimental Protocol: In Vitro Tube Formation Assay
This protocol details the steps to assess the antiangiogenic effect of this compound using a tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs) (passage 2-6)
-
Endothelial Cell Growth Medium (EGM-2)
-
Reduced Growth Factor Basement Membrane Matrix (BME), e.g., Matrigel® or Geltrex™
-
This compound
-
Vehicle control (e.g., DMSO, sterile water)
-
Sterile, tissue culture-treated 96-well plates
-
Calcein AM (for fluorescent visualization)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
4% Paraformaldehyde (PFA) for fixation (optional)
-
Inverted microscope with a digital camera
Methods
1. Preparation of Basement Membrane Matrix Plates
-
Thaw the reduced growth factor BME on ice overnight at 4°C.[10]
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[1]
-
Using the pre-chilled tips, add 50 µL of the thawed BME solution to each well of the 96-well plate.[10][11] Ensure even distribution and avoid introducing air bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[1][11][12]
2. Cell Preparation and Treatment
-
Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
One day prior to the assay, serum-starve the HUVECs by replacing the growth medium with a low-serum medium (e.g., 0.2% FBS) for 18-24 hours.[1]
-
On the day of the assay, harvest the cells using trypsin/EDTA and neutralize with trypsin neutralizer solution.[12]
-
Centrifuge the cell suspension and resuspend the pellet in a serum-free basal medium.
-
Perform a cell count and adjust the concentration to 1 x 10^5 cells/mL.
-
Prepare different concentrations of this compound (e.g., 3 µM, 10 µM, 30 µM) and a vehicle control in the serum-free basal medium.[4][9]
-
Mix the HUVEC suspension with the different concentrations of EG01377 or vehicle control.
3. Tube Formation Assay
-
Carefully add 100 µL of the cell suspension (containing 1 x 10^4 cells and the respective treatment) onto the solidified BME in each well.[11]
-
Include the following controls:
-
Negative Control: HUVECs with vehicle in serum-free medium.
-
Positive Control: HUVECs with vehicle in medium containing a pro-angiogenic factor (e.g., VEGF-A, 25 ng/mL).[5]
-
Test Conditions: HUVECs with different concentrations of EG01377 in medium containing the pro-angiogenic factor.
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[10][11] The optimal incubation time should be determined empirically, but tube formation is often observable within 4-6 hours.[11]
4. Visualization and Quantification
-
Fluorescent Staining (Recommended):
-
Imaging:
-
Visualize the tube-like structures using an inverted fluorescence microscope (for Calcein AM) or a phase-contrast microscope.
-
Capture images from several representative fields for each well.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as:
-
Total tube length
-
Number of branch points
-
Total network area
-
-
Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) for objective quantification.
-
Experimental Workflow
Figure 2: Experimental Workflow Diagram.
Troubleshooting
| Issue | Possible Cause | Solution |
| No tube formation in positive control | Cells are of high passage number. | Use HUVECs between passages 2 and 6.[1] |
| BME gel is too thin or uneven. | Ensure an adequate and even layer of BME in the well. | |
| Insufficient incubation time. | Optimize incubation time; check for tube formation at earlier time points. | |
| High background fluorescence | Incomplete removal of Calcein AM. | Ensure thorough but gentle washing after staining. |
| Detachment of BME gel | Rough handling during media changes or washing. | Pipette solutions gently against the side of the well. |
Conclusion
This protocol provides a robust framework for evaluating the antiangiogenic properties of this compound in an in vitro setting. By quantifying the inhibition of endothelial cell tube formation, researchers can effectively assess the compound's potential as an antiangiogenic agent. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation in the field of angiogenesis research and drug development.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiogenesis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetmol.cn [targetmol.cn]
- 7. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Utilizing EG01377 Dihydrochloride in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures have emerged as invaluable tools in cancer research and drug discovery, offering a more physiologically relevant model compared to traditional 2D cell cultures.[1][2] Spheroids mimic the complex microenvironment of in vivo tumors, including gradients in oxygen, nutrients, and pH, which influence drug efficacy and resistance.[3][4] EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a cell-surface receptor implicated in tumor angiogenesis, migration, and immune regulation.[5][6][7] By inhibiting NRP1, EG01377 has demonstrated antiangiogenic, antimigratory, and antitumor effects, making it a promising candidate for cancer therapy.[8][9] These application notes provide detailed protocols for the use of EG01377 dihydrochloride in 3D spheroid cultures to evaluate its therapeutic potential.
Mechanism of Action of EG01377
EG01377 selectively binds to the b1 domain of NRP1, inhibiting the binding of Vascular Endothelial Growth Factor A (VEGF-A).[5][10] This blockade disrupts downstream signaling pathways crucial for tumor progression. Notably, EG01377 has been shown to inhibit VEGF-A-stimulated tyrosine phosphorylation of VEGF-R2/KDR.[6][8] Furthermore, NRP1 is involved in the function of regulatory T cells (Tregs), and EG01377 can modulate the tumor immune microenvironment by blocking the production of Transforming Growth Factor-beta (TGF-β) by Tregs.[5][6]
Figure 1: EG01377 Signaling Pathway.
Data Presentation
The following tables summarize key quantitative data regarding the properties and effects of this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 1.32 µM | [5][9] |
| IC50 (NRP1-a1) | 609 nM | [5][9] |
| IC50 (NRP1-b1) | 609 nM | [5][9] |
| Selectivity | Selective for NRP1 over NRP2 | [6][7][11] |
Table 1: In Vitro Binding and Inhibitory Concentrations of EG01377.
| Cell Line | Assay | Concentration of EG01377 | Effect | Reference |
| A375P (Melanoma) | Spheroid Outgrowth | 30 µM | Reduced VEGF-induced spheroid outgrowth | [5][6] |
| HUVEC | Cell Migration | 30 µM | Significantly reduced VEGF-A induced migration | [5][9] |
| HUVEC | Tube Formation | 30 µM | Reduced network area, length, and branching | [5][9] |
| PC-3, DU-145 (Prostate) | Clone Formation | 20, 40, 80 µM | Attenuated clone formation | [9] |
Table 2: Cellular Effects of EG01377 in Various Cancer-Related Models.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on 3D tumor spheroids.
Protocol 1: 3D Tumor Spheroid Generation
This protocol describes the generation of uniform tumor spheroids using the hanging drop method, a widely used technique for creating scaffold-free 3D cultures.[12][13]
Materials:
-
Cancer cell line of interest (e.g., A375P melanoma, T47D breast cancer)[6][14]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Petri dishes (100 mm)
-
Micropipettes and sterile tips
Procedure:
-
Culture cells to 70-80% confluency in a standard tissue culture flask.[14]
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count to ensure viability is >90%.[15]
-
Prepare a single-cell suspension at a concentration of 1.25 x 10^5 cells/mL.
-
Pipette 20 µL droplets of the cell suspension onto the inside of a 100 mm petri dish lid.
-
Add 10 mL of sterile PBS to the bottom of the petri dish to create a humidified chamber.
-
Carefully invert the lid and place it on the dish.
-
Incubate at 37°C in a 5% CO2 incubator for 48-72 hours to allow for spheroid formation.[16]
Figure 2: Workflow for 3D Spheroid Generation.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with EG01377 to assess its anti-tumor effects.
Materials:
-
Pre-formed 3D spheroids
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Multi-well plates (e.g., 96-well ultra-low attachment plates)[14]
Procedure:
-
Gently transfer the formed spheroids from the petri dish lid to the wells of a 96-well ultra-low attachment plate.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 30, 100 µM). Include a vehicle control (medium with the same concentration of solvent).
-
Carefully remove the existing medium from the wells containing the spheroids and replace it with the medium containing the different concentrations of EG01377 or the vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 72 hours).
-
Proceed with downstream assays to evaluate the effects of the treatment.
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This protocol measures the number of viable cells in a spheroid based on the quantification of ATP, which is an indicator of metabolically active cells.[3][17]
Materials:
-
Treated 3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.[16]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.[16]
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Spheroid Invasion Assay
This assay assesses the ability of EG01377 to inhibit tumor cell invasion into an extracellular matrix.[6][18]
Materials:
-
Treated 3D spheroids
-
Basement membrane matrix (e.g., Matrigel®)
-
Multi-well plates
-
Microscope with imaging capabilities
Procedure:
-
Coat the wells of a multi-well plate with a thin layer of basement membrane matrix and allow it to solidify.
-
Carefully transfer the treated spheroids onto the surface of the matrix.
-
Add fresh medium containing the respective concentrations of EG01377 or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator and monitor for cell invasion from the spheroid into the surrounding matrix over time (e.g., 24, 48, 72 hours).
-
Capture images of the spheroids at each time point.
-
Quantify the area of invasion using image analysis software.
Figure 3: Logical Flow of Experimental Design.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for utilizing this compound in 3D spheroid cultures. By employing these methods, researchers can effectively evaluate the anti-tumor properties of this promising NRP1 inhibitor in a physiologically relevant in vitro setting, thereby advancing our understanding of its therapeutic potential in cancer treatment.
References
- 1. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sp5d.com [sp5d.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Evaluation of assays for drug efficacy in a three-dimensional model of the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. EG01377 - Immunomart [immunomart.com]
- 12. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3D Printed Solutions for Spheroid Engineering and Cancer Research [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. corning.com [corning.com]
- 17. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
- 18. 3D spheroid culture to examine adaptive therapy response in invading tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Malignant Melanoma with EG01377 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG01377 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor for vascular endothelial growth factor (VEGF) and other growth factors.[1] In the context of malignant melanoma, NRP1 has been identified as a key player in tumor progression, angiogenesis, and immune evasion. Upregulation of NRP1 is associated with increased tumor aggressiveness and poor prognosis in melanoma patients.[2] EG01377 dihydrochloride exerts antiangiogenic, antimigratory, and antitumor effects by targeting NRP1, making it a valuable tool for preclinical research and a potential candidate for therapeutic development.[1]
These application notes provide a comprehensive overview of the use of this compound in malignant melanoma research, including its mechanism of action, key experimental protocols, and relevant quantitative data.
Mechanism of Action
This compound selectively binds to NRP1, thereby inhibiting the interaction between NRP1 and its ligands, most notably VEGF-A.[1] This disruption of NRP1 signaling leads to several downstream effects in malignant melanoma:
-
Inhibition of Angiogenesis: By blocking the VEGF-A/NRP1 axis, this compound inhibits VEGF-A-stimulated tyrosine phosphorylation of VEGF Receptor 2 (VEGF-R2/KDR), a critical step in the angiogenic signaling cascade.[1] This leads to a reduction in endothelial cell migration, network formation, and overall angiogenesis, which is crucial for tumor growth and metastasis.[1][3]
-
Antitumor and Antimigratory Effects: this compound has been shown to reduce the outgrowth of malignant melanoma spheroids, demonstrating its direct antitumor properties.[1] It also significantly reduces melanoma cell migration.
-
Modulation of the Tumor Microenvironment: this compound can block the production of Transforming Growth Factor-beta (TGF-β) by NRP1-positive regulatory T-cells (Tregs).[1] TGF-β is a key immunosuppressive cytokine in the tumor microenvironment, and its inhibition can potentially enhance anti-tumor immune responses.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Kd) | 1.32 µM | Neuropilin-1 (NRP1) | [1] |
| IC50 | 609 nM | NRP1-a1 and NRP1-b1 | [1] |
| IC50 | 30 µM | VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR in HUVECs | [1] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| A375P (malignant melanoma) | Spheroid Outgrowth | 30 µM (in combination with VEGFA) | Reduction in spheroid outgrowth | [1] |
| HUVEC | Cell Migration | 30 µM | Significant reduction in VEGFA-induced migration | [1] |
| Nrp1+ regulatory T-cells | TGF-β Production | 500 nM | Blocks production of TGF-β | [1] |
Table 2: Cellular Effects of this compound
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the viability of malignant melanoma cells, such as the A375P cell line.
Materials:
-
Malignant melanoma cell line (e.g., A375P)
-
Complete culture medium
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.[4]
-
Incubate the plate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at 490 nm using a plate reader.[5]
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptosis in melanoma cells treated with this compound.
Materials:
-
Malignant melanoma cell line (e.g., A375P)
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed melanoma cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for determining the effect of this compound on the phosphorylation of key signaling proteins like VEGF-R2/KDR in melanoma cells.
Materials:
-
Malignant melanoma cell line (e.g., A375P)
-
This compound
-
VEGF-A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-VEGFR2, anti-NRP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
SDS-PAGE equipment and reagents
Procedure:
-
Seed melanoma cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 3, 10, 30 µM) for 30 minutes.[1]
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
Spheroid Invasion Assay
This protocol assesses the effect of this compound on the invasive capacity of melanoma cells in a 3D culture model.
Materials:
-
Malignant melanoma cell line (e.g., A375P)
-
Ultra-low attachment 96-well round-bottom plates
-
Complete culture medium
-
This compound
-
VEGF-A
-
Basement membrane matrix (e.g., Matrigel)
-
Microscope with imaging capabilities
Procedure:
-
Generate melanoma spheroids by seeding cells in ultra-low attachment plates and incubating for 3-4 days.[7]
-
Carefully embed the spheroids in a basement membrane matrix in a new plate.
-
Add complete culture medium containing this compound (e.g., 30 µM) with or without VEGF-A to the wells.[1]
-
Incubate the plate and monitor spheroid invasion over several days (e.g., up to 7 days).[1]
-
Capture images of the spheroids at regular intervals.
-
Quantify the area of invasion using image analysis software.
Signaling Pathways and Experimental Workflows
EG01377 Inhibition of VEGF/NRP1 Signaling in Melanoma
Caption: EG01377 inhibits VEGF-A binding to NRP1, disrupting downstream signaling pathways.
EG01377 Modulation of TGF-β Signaling in the Tumor Microenvironment
Caption: EG01377 inhibits NRP1 on Tregs, reducing TGF-β production and immune suppression.
Experimental Workflow for Evaluating EG01377 in Melanoma
Caption: A typical workflow for the in vitro evaluation of EG01377 in melanoma cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Increased expression of neuropilin 1 in melanoma progression and its prognostic significance in patients with melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropilin-1 as Therapeutic Target for Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. materialneutral.info [materialneutral.info]
- 6. kumc.edu [kumc.edu]
- 7. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EG01377 Dihydrochloride in Glioma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG01377 dihydrochloride (B599025) is a potent and selective small-molecule antagonist of Neuropilin-1 (NRP1), a cell-surface receptor implicated in a variety of signaling pathways crucial to cancer progression.[1][2] In the context of glioma, the most aggressive form of brain tumor, NRP1 plays a multifaceted role in promoting angiogenesis, tumor cell migration, and immune evasion. EG01377 has emerged as a valuable research tool to investigate the therapeutic potential of NRP1 inhibition in glioma models. These application notes provide an overview of the key in vitro applications of EG01377 in glioma research, complete with detailed experimental protocols and quantitative data.
Key Applications
-
Inhibition of Angiogenesis: EG01377 effectively blocks VEGF-A-induced signaling, a critical pathway for the formation of new blood vessels that supply tumors with essential nutrients.
-
Antitumor Activity: The compound has been shown to impede the migration and invasion of tumor cells.
-
Immune Modulation: EG01377 can reverse the immunosuppressive tumor microenvironment by reducing the production of Transforming Growth Factor-beta (TGF-β) by regulatory T cells (Tregs).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of EG01377 dihydrochloride in various in vitro assays relevant to glioma research.
| Parameter | Value | Assay | Source |
| Binding Affinity (Kd) | 1.32 μM | Neuropilin-1 | [1] |
| IC50 (NRP1-a1) | 609 nM | Cell-free binding assay | [1] |
| IC50 (NRP1-b1) | 609 nM | Cell-free binding assay | [1] |
| Application | EG01377 Concentration | Effect | Source |
| Inhibition of HUVEC Migration | 30 μM | Significant reduction in VEGF-A induced migration | [1] |
| Inhibition of Angiogenesis (Tube Formation) | 30 μM | Reduction in network area, length, and branching points | [1] |
| Inhibition of TGF-β Production in Tregs | 500 nM | Blockade of glioma-conditioned medium-induced TGF-β production | [1] |
| Inhibition of VEGF-R2/KDR Phosphorylation | 30 μM | 50% inhibition of VEGF-A stimulated phosphorylation | [1] |
Signaling Pathways
EG01377 primarily exerts its effects by targeting the Neuropilin-1 (NRP1) receptor, thereby modulating downstream signaling pathways critical for glioma progression.
Caption: Mechanism of action of this compound.
The binding of Vascular Endothelial Growth Factor A (VEGF-A) to its receptor VEGFR2 is enhanced by NRP1, a co-receptor. This interaction triggers downstream signaling cascades, such as the phosphorylation of VEGFR2, leading to angiogenesis and increased tumor cell migration. EG01377 acts as an antagonist to NRP1, thereby inhibiting these processes.
Caption: VEGF-A/NRP1 signaling pathway and point of inhibition by EG01377.
In the context of the tumor microenvironment, glioma cells secrete factors that induce regulatory T cells (Tregs) to produce TGF-β, a potent immunosuppressive cytokine. NRP1 is expressed on Tregs and is involved in this process. By inhibiting NRP1, EG01377 can reduce TGF-β production, thereby potentially restoring anti-tumor immunity.
Caption: EG01377 inhibits glioma-induced TGF-β production in Tregs.
Experimental Protocols
HUVEC Transwell Migration Assay
This assay assesses the chemotactic ability of Human Umbilical Vein Endothelial Cells (HUVECs) in response to VEGF-A and the inhibitory effect of EG01377.
Workflow:
Caption: HUVEC Transwell migration assay workflow.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size)
-
Serum-free endothelial cell basal medium (EBM)
-
Recombinant human VEGF-A
-
This compound
-
Calcein AM or other suitable cell stain
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Protocol:
-
Culture HUVECs to 80-90% confluency.
-
Starve HUVECs in serum-free EBM for 4-6 hours prior to the assay.
-
Resuspend the starved HUVECs in serum-free EBM at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
In the lower chamber, add 600 µL of serum-free EBM containing the desired treatments:
-
Vehicle control (e.g., 0.1% DMSO)
-
VEGF-A (25 ng/mL)
-
EG01377 (30 µM)
-
VEGF-A (25 ng/mL) + EG01377 (30 µM)
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields of view using a light microscope.
Glioma-Conditioned Medium (GCM) Preparation and Treg TGF-β Production Assay
This protocol details the preparation of a medium conditioned by glioma cells and its use to stimulate TGF-β production in regulatory T cells, along with the assessment of the inhibitory effect of EG01377.
Workflow:
Caption: Workflow for GCM preparation and Treg TGF-β assay.
Materials:
-
Glioma cell line (e.g., GL261 mouse glioma cells)
-
Regulatory T cells (Tregs), isolated from mouse spleen and lymph nodes
-
Complete RPMI-1640 medium
-
Serum-free medium
-
This compound
-
TGF-β ELISA kit
Protocol:
Part A: Glioma-Conditioned Medium (GCM) Preparation
-
Culture GL261 glioma cells in complete medium until they reach 80-90% confluency.
-
Wash the cells twice with sterile PBS.
-
Replace the complete medium with serum-free medium.
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Collect the supernatant, which is the glioma-conditioned medium (GCM).
-
Centrifuge the GCM at 1500 rpm for 10 minutes to remove cell debris.
-
Filter the GCM through a 0.22 µm filter to sterilize.
-
Store the GCM at -80°C until use.
Part B: Treg TGF-β Production Assay
-
Isolate Tregs (CD4+CD25+FoxP3+) from the spleen and lymph nodes of mice using a Treg isolation kit according to the manufacturer's instructions.
-
Plate the isolated Tregs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the Tregs with the following conditions in a final volume of 200 µL of complete RPMI medium:
-
Medium alone (negative control)
-
Glioma-Conditioned Medium (GCM) (50% v/v)
-
GCM (50% v/v) + EG01377 (500 nM)
-
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of TGF-β in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
Conclusion
This compound is a critical tool for investigating the role of NRP1 in glioma biology. Its ability to inhibit angiogenesis, tumor cell migration, and modulate the immune microenvironment makes it a compound of significant interest for preclinical glioma research. The protocols and data presented here provide a foundation for researchers to utilize EG01377 effectively in their studies to further elucidate the therapeutic potential of NRP1 antagonism in glioma.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: EG01377 Dihydrochloride in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor involved in various signaling pathways crucial for tumor progression.[1][2][3] NRP1 modulates cellular responses to vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β), both of which are implicated in tumor angiogenesis, invasion, metastasis, and immune evasion.[4][5] By targeting NRP1, EG01377 exhibits anti-angiogenic, anti-migratory, and anti-tumor effects.[1][2] Furthermore, NRP1 inhibition has been shown to modulate the tumor microenvironment by reducing the immunosuppressive activity of regulatory T cells (Tregs).[6][7]
The rationale for combining EG01377 with conventional chemotherapy is based on the potential for synergistic anti-tumor activity. Chemotherapy can induce cellular stress and damage, while EG01377 can inhibit the signaling pathways that cancer cells often exploit to survive, proliferate, and develop resistance. Specifically, by blocking VEGF-mediated angiogenesis, EG01377 may enhance the delivery and efficacy of chemotherapeutic agents.[8] Moreover, its inhibitory effect on TGF-β signaling could counteract chemotherapy-induced epithelial-mesenchymal transition (EMT) and the expansion of cancer stem-like cells, which are associated with drug resistance and tumor recurrence.[1][9]
While direct preclinical or clinical studies detailing the combination of EG01377 with specific chemotherapy agents are limited, research on a related NRP1 inhibitor, EG00229, has shown that it can increase the potency of paclitaxel (B517696) and 5-fluorouracil (B62378) in lung carcinoma cells.[10] This provides a strong basis for investigating EG01377 in combination with various chemotherapeutic drugs. The following application notes and protocols are based on the known mechanisms of EG01377 and data from analogous combination therapies involving inhibitors of the VEGF and TGF-β pathways.
Data Presentation: Preclinical Synergy of Analogous Pathway Inhibitors with Chemotherapy
The following tables summarize quantitative data from preclinical studies of VEGF and TGF-β inhibitors in combination with various chemotherapy agents. This data from analogous compounds provides a reference for the potential synergistic effects that could be investigated with EG01377.
Table 1: In Vitro Synergy of Pathway Inhibitors and Chemotherapy
| Cell Line(s) | Inhibitor Type | Chemotherapy Agent | Key Findings | Reference(s) |
| MCF-7, MDA-MB-231 (Breast Cancer) | EGFR Inhibitor | Doxorubicin (B1662922) | Combination significantly reduced the IC50 of doxorubicin. | [11] |
| MCF-7, MDA-MB-231 (Breast Cancer) | GLUT1 Inhibitor | Cisplatin (B142131) | Combination synergistically inhibited cell growth and enhanced the DNA damaging effect of cisplatin. | [12] |
| A549 (Lung Carcinoma) | NRP1 Ligand (EG00229) | Paclitaxel, 5-Fluorouracil | Increased the potency of the cytotoxic agents. | [10] |
| Ovarian Cancer Cell Lines | ADAM17 Inhibitor | Cisplatin | Significant reduction in the IC50 of the combined treatment compared to cisplatin monotherapy. | [13] |
| ID8 (Ovarian Cancer) | CSF-1R Inhibitor (PLX3397) | Paclitaxel | Combination significantly inhibited the growth of ovarian cancer cells in vitro. | [14] |
Table 2: In Vivo Tumor Growth Inhibition with Combination Therapies
| Tumor Model | Inhibitor Type | Chemotherapy Agent | Key Findings | Reference(s) |
| Human Ovarian Cancer Xenograft | VEGF Trap | Paclitaxel | Tumor burden reduced by ~98% versus controls; significantly prolonged survival. | [15] |
| 4T1 (Breast Cancer) Orthotopic | TβRI-KI | Doxorubicin | Combination enhanced the efficacy of doxorubicin in reducing tumor growth and lung metastasis. | [16] |
| NSCLC Xenograft | ABCB1 Inhibitor | Doxorubicin | Co-administration of the inhibitor with doxorubicin completely blocked tumor growth. | [17] |
| E.G7-OVA (Lymphoma) Syngeneic | Anti-PD-L1 | Cisplatin | Combination resulted in a potent antitumor effect leading to tumor shrinkage. | [18] |
| ID8 (Ovarian Cancer) Tumor-bearing mice | CSF-1R Inhibitor (PLX3397) | Paclitaxel | Nodule of the abdominal tumor in the combination treatment group was significantly smaller than in the single-agent or control groups. | [14] |
Experimental Protocols (Proposed)
These are proposed protocols for investigating the synergistic effects of EG01377 dihydrochloride in combination with standard chemotherapy agents.
Protocol 1: In Vitro Assessment of Synergy using a Cell Viability Assay
Objective: To determine if EG01377 enhances the cytotoxic effects of chemotherapy in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MDA-MB-231 breast carcinoma)
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent (e.g., Paclitaxel, Cisplatin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a series of dilutions for EG01377 and the chosen chemotherapy agent in complete medium.
-
Treatment: Treat the cells with either EG01377 alone, chemotherapy alone, or a combination of both at various concentrations. Include a vehicle control group.
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Use the Chou-Talalay method to calculate a Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: In Vivo Evaluation of Combination Therapy in a Xenograft Mouse Model
Objective: To assess the in vivo efficacy of EG01377 in combination with chemotherapy on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and monitor mouse body weight regularly.
-
Animal Grouping: Randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
EG01377 alone
-
Chemotherapy alone
-
EG01377 + Chemotherapy
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for EG01377, intraperitoneal injection for chemotherapy).
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically compare the tumor volumes between the combination therapy group and the single-agent groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EG01377 inhibits NRP1, blocking VEGF and TGF-β signaling pathways.
Caption: Workflow for in vitro assessment of EG01377 and chemotherapy synergy.
Caption: Workflow for in vivo evaluation of EG01377 combination therapy.
References
- 1. JCI - TGF-β inhibition enhances chemotherapy action against triple-negative breast cancer [jci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropilin-1: A Multifaceted Target for Cancer Therapy [mdpi.com]
- 5. Setting up clinical trials for success: applying preclinical advances in combined TGFβ/PD-L1 inhibition to ongoing clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting neuropilin-1 interactions is a promising anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Anti-angiogenesis with Chemotherapy for More Effective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting transforming growth factor-β signaling for enhanced cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Combination of a Novel GLUT1 Inhibitor and Cisplatin Synergistically Inhibits Breast Cancer Cell Growth By Enhancing the DNA Damaging Effect and Modulating the Akt/mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Colony-stimulating factor-1 receptor inhibition combined with paclitaxel exerts effective antitumor effects in the treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vascular endothelial growth factor trap combined with paclitaxel strikingly inhibits tumor and ascites, prolonging survival in a human ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
- 18. Cisplatin Augments Antitumor T-Cell Responses Leading to a Potent Therapeutic Effect in Combination With PD-L1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of VEGFR2 Phosphorylation Following EG01377 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][2][3][4] EG01377 has been identified as a potent and selective inhibitor of Neuropilin-1 (NRP1), a co-receptor for VEGFR2 that enhances VEGF-A signaling.[5][6][7][8] By targeting NRP1, EG01377 indirectly inhibits VEGF-A-stimulated VEGFR2 phosphorylation, presenting a promising strategy for anti-angiogenic therapy.[5][6] These application notes provide a detailed protocol for assessing the inhibitory effect of EG01377 on VEGFR2 phosphorylation using Western blot analysis.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[9][10] This protocol outlines the treatment of human umbilical vein endothelial cells (HUVECs) with EG01377, followed by stimulation with VEGF-A to induce VEGFR2 phosphorylation. Cell lysates are then subjected to SDS-PAGE to separate proteins by size, transferred to a membrane, and probed with specific antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2. The signal intensity of the p-VEGFR2 band is normalized to the total VEGFR2 band to determine the extent of phosphorylation inhibition by EG01377.[9][10]
Quantitative Data Summary
The inhibitory effect of EG01377 on VEGF-A-stimulated VEGFR2 phosphorylation is summarized in the table below. Data indicates that EG01377 effectively reduces VEGFR2 activation in a dose-dependent manner.
| Compound | Cell Line | VEGF-A Stimulation | Treatment Time | Key Findings |
| EG01377 | HUVECs | 1 ng/mL | 10 minutes | 50% inhibition of VEGFR2 tyrosine phosphorylation at 30 µM.[5] |
| EG01377 | HUVECs | Not Specified | 30 minutes | IC50 of 30 µM for inhibition of VEGF-A stimulated VEGFR2 tyrosine phosphorylation.[6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: VEGFR2 Signaling Pathway and Inhibition by EG01377.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
-
Culture Medium: Endothelial Cell Growth Medium
-
Reagents:
-
EG01377 (MedChemExpress or other supplier)[6]
-
Recombinant Human VEGF-A (e.g., VEGF165)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Precast SDS-PAGE Gels (e.g., 4-12% Bis-Tris)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-VEGFR2 (Tyr1175)
-
Rabbit anti-total-VEGFR2
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Deionized Water
-
Protocol
1. Cell Culture and Treatment a. Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency. b. Serum-starve the cells for 4-6 hours in a basal medium prior to treatment. c. Prepare stock solutions of EG01377 in DMSO. Dilute to final concentrations (e.g., 3 µM, 10 µM, 30 µM) in a serum-free medium.[6] d. Pre-treat the cells with the desired concentrations of EG01377 or vehicle control (DMSO) for 30 minutes.[6] e. Stimulate the cells with 1 ng/mL of VEGF-A for 10 minutes at 37°C.[5] Include a non-stimulated control group.
2. Cell Lysis and Protein Quantification a. After stimulation, immediately place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube. g. Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting a. Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer. b. Denature the samples by heating at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. d. Run the gel according to the manufacturer's instructions to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11] f. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
4. Antibody Incubation and Detection a. Incubate the membrane with the primary antibody against phospho-VEGFR2 (e.g., p-VEGFR2 Tyr1175) diluted in blocking buffer overnight at 4°C with gentle agitation. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11] d. Wash the membrane again three times for 10 minutes each with TBST. e. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. f. Capture the chemiluminescent signal using an imaging system.
5. Stripping and Re-probing for Total VEGFR2 a. To normalize for protein loading, the same membrane can be stripped of the p-VEGFR2 antibodies and re-probed for total VEGFR2. b. Incubate the membrane in a stripping buffer according to the manufacturer's protocol. c. Wash the membrane thoroughly and re-block as in step 3f. d. Incubate with the primary antibody against total VEGFR2, followed by the secondary antibody and detection steps as described above.
6. Data Analysis a. Quantify the band intensities for both p-VEGFR2 and total VEGFR2 using densitometry software (e.g., ImageJ).[10] b. For each sample, calculate the ratio of the p-VEGFR2 signal to the total VEGFR2 signal to determine the normalized level of VEGFR2 phosphorylation. c. Compare the normalized p-VEGFR2 levels in EG01377-treated samples to the VEGF-A stimulated control to determine the percent inhibition.
Troubleshooting
-
No or Weak Signal:
-
Ensure efficient protein transfer.
-
Check antibody dilutions and incubation times.
-
Confirm the activity of VEGF-A and the ECL substrate.
-
-
High Background:
-
Increase the duration or number of washing steps.[11]
-
Optimize the blocking conditions (e.g., duration, blocking agent).
-
Use a fresh dilution of the secondary antibody.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody.
-
Optimize antibody concentrations.
-
Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.
-
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NRP1 interacts with endoglin and VEGFR2 to modulate VEGF signaling and endothelial cell sprouting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
Application Notes and Protocols for EG01377 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG01377 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1), a transmembrane receptor involved in a variety of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation.[1][2][3][4] By targeting NRP1, EG01377 dihydrochloride has demonstrated significant antiangiogenic, antimigratory, and antitumor effects in preclinical studies.[1][2][3][4] These application notes provide a comprehensive overview of the effective concentrations of this compound in various cell culture-based assays and detailed protocols for its use.
Mechanism of Action
This compound selectively binds to Neuropilin-1 (NRP1), preventing the interaction between NRP1 and its ligands, most notably Vascular Endothelial Growth Factor-A (VEGF-A).[1][3] This inhibition disrupts the formation of the NRP1/VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) complex, which is crucial for downstream signaling cascades that promote angiogenesis and cell migration.[5][6] The primary mechanism involves the attenuation of VEGF-A-stimulated tyrosine phosphorylation of VEGFR2 (also known as KDR).[1] Furthermore, EG01377 has been shown to modulate signaling pathways involving EGFR, AKT, GSK3β, and mTOR in certain cancer cell lines.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 1.32 µM | NRP1 | [1][7] |
| IC50 (NRP1-a1) | 609 nM | - | [1][7] |
| IC50 (NRP1-b1) | 609 nM | - | [1][7] |
| IC50 (VEGF-A stimulated VEGF-R2/KDR phosphorylation) | 30 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Effective Concentration | Duration | Cell Line | Observed Effect | Reference |
| Inhibition of VEGF-A stimulated VEGF-R2/KDR phosphorylation | 3 - 30 µM | 30 minutes | HUVECs | Inhibition of phosphorylation | [1] |
| Cell Migration Assay (Transwell) | 30 µM | - | HUVECs | Significant reduction in migration in response to VEGFA | [1] |
| Wound Closure Assay | 30 µM | 5 days | HUVECs | Delay in VEGF-induced wound closure | [1] |
| Tube Formation Assay | 30 µM | - | HUVECs | Reduction in network area, length, and branching points | [1] |
| Angiogenesis Assay (Spheroid Outgrowth) | 30 µM | 7 days | HUVECs | Reduction in VEGF-induced angiogenesis | [1] |
| Tumor Spheroid Outgrowth Assay | 30 µM | 7 days | A375P (malignant melanoma) | Reduction in VEGFA-induced spheroid outgrowth | [1] |
| Inhibition of TGFβ production | 500 nM | 2 hours | Nrp1+ regulatory T-cells (Tregs) | Blockade of TGFβ production | [1] |
| Inhibition of clone formation | 20, 40, 80 µM | 14 days | PC-3 and DU-145 (prostate cancer) | Attenuation of clone formation ability | [1] |
| Inhibition of signaling pathways | 20, 40, 80 µM | - | PC-3 and DU-145 (prostate cancer) | Attenuation of phosphorylation of EGFR, AKT, GSK3β, and mTOR | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic effects of this compound on a given cell line.[8][9][10]
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, ensuring complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol, based on standard Annexin V staining procedures, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[11][12][13][14]
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for a specified duration. Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: Experimental workflow for assessing the effects of EG01377.
Caption: Simplified NRP1 signaling pathway and the inhibitory action of EG01377.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. abpbio.com [abpbio.com]
Dissolving EG01377 Dihydrochloride for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the dissolution of EG01377 dihydrochloride (B599025), a potent and selective inhibitor of Neuropilin-1 (NRP1). Due to its antiangiogenic, antimigratory, and antitumor properties, EG01377 is a compound of significant interest in oncological and immunological research. Proper preparation of this compound is critical for obtaining reliable and reproducible experimental results. This guide outlines the solubility characteristics, storage conditions, and step-by-step procedures for preparing stock and working solutions for both in vitro and in vivo applications.
Introduction to EG01377 Dihydrochloride
This compound is a small molecule inhibitor targeting Neuropilin-1 (NRP1), a co-receptor involved in various signaling pathways, including those mediated by vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β).[1][2] By inhibiting NRP1, EG01377 has been shown to exert antiangiogenic, antimigratory, and antitumor effects.[1][3][4] Its mechanism of action involves blocking the interaction of NRP1 with its ligands, thereby modulating critical cellular processes such as cell migration and blood vessel formation.[1][3][4] Given its therapeutic potential, understanding its physicochemical properties is paramount for its effective use in experimental settings.
Physicochemical Properties and Solubility Data
This compound is a white to off-white solid.[3] Its solubility is a key factor in the design of both cellular and animal-based experiments. The following table summarizes its solubility in various solvents commonly used in research.
| Solvent System | Application | Maximum Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | In Vitro | ≥ 200 mg/mL (303.21 mM) | Ultrasonic treatment may be required to achieve full dissolution.[1] Use newly opened, anhydrous DMSO. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo | ≥ 5 mg/mL (7.58 mM) | A clear solution can be achieved.[1][3] Solvents should be added sequentially. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | In Vivo | ≥ 5 mg/mL (7.58 mM) | A clear solution can be achieved.[1] Solvents should be added sequentially. |
| 10% DMSO, 90% Corn Oil | In Vivo | ≥ 5 mg/mL (7.58 mM) | A clear solution can be achieved.[1] Solvents should be added sequentially. |
Storage and Stability
Proper storage of this compound in both its solid form and in solution is crucial to maintain its chemical integrity and biological activity.
-
Solid Compound: Store at -20°C under a nitrogen atmosphere and protected from moisture.[1][3]
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Ensure the vials are tightly sealed and protected from light.
Experimental Protocols
Preparation of High-Concentration Stock Solution for In Vitro Use (100 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution suitable for dilution into cell culture media for various cellular assays.
Materials:
-
This compound (MW: 659.60 g/mol )[1]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 65.96 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For a 100 mM solution with 65.96 mg of compound, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for short intervals until a clear solution is obtained.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 100 mM stock, add 0.1 µL of the stock solution to 999.9 µL of cell culture medium.
-
Mix the working solution gently but thoroughly by pipetting or inverting the tube before adding it to the cells.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group receives the same final concentration of DMSO.
Preparation of Dosing Solution for In Vivo Use (e.g., 5 mg/mL)
This protocol describes the preparation of a dosing solution suitable for animal studies, using a common co-solvent system.
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Weighing: Weigh the required amount of this compound. For example, to prepare 1 mL of a 5 mg/mL solution, weigh 5 mg of the compound.
-
Sequential Solvent Addition: Add the solvents in the following order, ensuring the solution is clear after each addition:[1][3] a. Add 100 µL of DMSO (10% of the final volume) and vortex until the compound is fully dissolved. b. Add 400 µL of PEG300 (40% of the final volume) and mix thoroughly. c. Add 50 µL of Tween-80 (5% of the final volume) and mix thoroughly. d. Add 450 µL of sterile saline (45% of the final volume) to reach the final volume of 1 mL. Mix until a clear, homogenous solution is achieved.
-
Final Preparation: The resulting solution is ready for administration. It is recommended to prepare this solution fresh on the day of use. If short-term storage is necessary, keep it at 4°C and protect it from light.
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound stock solution for in vitro experiments.
Caption: EG01377 inhibits the VEGF-A/NRP1 signaling pathway.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the dissolution and handling of this compound for experimental use. Adherence to these guidelines for solvent selection, solution preparation, and storage will help ensure the integrity of the compound and the reproducibility of experimental outcomes in the investigation of its therapeutic potential.
References
Troubleshooting & Optimization
EG01377 dihydrochloride solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of EG01377 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving EG01377 dihydrochloride for in vitro experiments?
A: The recommended solvent for in vitro use is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 200 mg/mL (303.21 mM); however, ultrasonic assistance may be required to achieve complete dissolution.[1] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[2][3]
Q2: How should I prepare this compound for in vivo studies?
A: For in vivo applications, a co-solvent system is necessary. Several formulations can be used to achieve a clear solution with a solubility of at least 5 mg/mL (7.58 mM).[1][2] Detailed protocols for these preparations are provided in the "Experimental Protocols" section.
Q3: The compound is not dissolving completely in DMSO. What should I do?
A: If you encounter solubility issues with this compound in DMSO, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid dissolution.[1]
-
Gentle Heating: Gently warm the solution.
-
Fresh Solvent: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO, as hygroscopic DMSO can reduce solubility.[2][3]
Q4: How should I store the stock solution of this compound?
A: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, solutions can be kept at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[2] It is recommended to store solutions under nitrogen and away from moisture.[1] The solid form of the compound should be stored at -20°C, protected from moisture and nitrogen.[1]
Solubility Data
The solubility of this compound in various solvents and solvent systems is summarized below.
| Solvent/Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| In Vitro | |||
| DMSO | 200 | 303.21 | Ultrasonic assistance may be needed.[1] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 | ≥ 7.58 | Prepare by adding solvents sequentially.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 5 | ≥ 7.58 | A clear solution can be achieved.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 | ≥ 7.58 | Mix evenly to form a clear solution.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution for in vitro use.
References
storage and stability of EG01377 dihydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, stability, and handling of EG01377 dihydrochloride (B599025) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing EG01377 dihydrochloride stock solutions?
A1: For in vitro use, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 200 mg/mL (303.21 mM).[1][2] It is critical to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1] Gentle warming or sonication may be required to fully dissolve the compound.[1]
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. The solid form should be stored at -20°C, under nitrogen, and away from moisture.[1][2] Once dissolved, stock solutions have different stability periods depending on the temperature. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: Can I store the stock solution in an aqueous buffer?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. For most biological assays, the DMSO stock solution should be diluted into your aqueous experimental medium immediately before use. Small amounts of residual DMSO (e.g., 0.1%) are generally well-tolerated by most cell cultures, but a solvent control is always recommended.[3]
Q4: My compound arrived as a solid at room temperature, but the label says to store it at -20°C. Is it still viable?
A4: Yes, the product is stable for short periods at room temperature, such as during shipping.[3][4] The recommended storage temperatures are for long-term stability. Upon receipt, you should transfer it to the recommended -20°C for long-term storage.[3][4]
Troubleshooting Guide
Issue 1: The compound has precipitated out of the DMSO stock solution after storage.
-
Cause: The compound may have come out of solution due to storage at a lower temperature where DMSO can freeze (freezing point: 18.5°C) or if the concentration is very high.
-
Solution: Gently warm the vial to room temperature or in a water bath (up to 37°C) and vortex or sonicate the solution until the precipitate redissolves completely.[1] Ensure the vial is tightly sealed to prevent moisture absorption.
Issue 2: I observe poor solubility or the formation of a precipitate when diluting the DMSO stock into my aqueous buffer.
-
Cause: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The compound's solubility is significantly lower in aqueous solutions.
-
Solution:
-
Lower the Final Concentration: Try diluting to a lower final concentration in your assay.
-
Increase Mixing: Add the DMSO stock to your aqueous buffer while vortexing or stirring to ensure rapid dispersion.
-
Use a Surfactant: For some applications, a small amount of a biocompatible surfactant like Tween-80 (as used in in vivo formulations) may help maintain solubility, but this must be validated for your specific assay.[1]
-
Data Presentation
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Compound | -20°C | Months to years | Store under nitrogen, away from moisture.[1][2][4] |
| Stock Solution (in DMSO) | -20°C | 1 Month | Aliquot to avoid freeze-thaw cycles.[1][2] |
| Stock Solution (in DMSO) | -80°C | 6 Months | Aliquot to avoid freeze-thaw cycles.[1][2] |
Table 2: Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 200 mg/mL (303.21 mM) | Ultrasonic assistance may be needed.[1][2] |
| In vivo Formulation 1 | ≥ 5 mg/mL (7.58 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][2] |
| In vivo Formulation 2 | ≥ 5 mg/mL (7.58 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1][2] |
| In vivo Formulation 3 | ≥ 5 mg/mL (7.58 mM) | 10% DMSO, 90% Corn Oil.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Use
-
Equilibration: Allow the vial of solid this compound (MW: 659.60) to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 10 mg of the compound, add 1.5161 mL of DMSO.[1][2]
-
Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1][2]
-
Aliquoting and Storage: Dispense the solution into single-use, low-retention microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of a Dosing Solution for In Vivo Use (Example: Formulation 1)
Note: This protocol is for reference only. Researchers should optimize the formulation for their specific animal model and administration route.
-
Prepare Stock: Begin with a concentrated stock of this compound in DMSO (e.g., 50 mg/mL).
-
Solvent Addition (Sequential): To prepare 1 mL of dosing solution, follow these steps in order, ensuring the solution is mixed evenly after each addition:[1]
-
Start with 400 µL of PEG300.
-
Add 100 µL of the 50 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
Final Concentration: This procedure results in a 5 mg/mL dosing solution. The solution should be clear.[1] Prepare this formulation fresh before use.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: EG01377 inhibits the NRP1 signaling pathway.
References
potential off-target effects of EG01377 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of EG01377 dihydrochloride (B599025). The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of EG01377 dihydrochloride?
This compound is a potent and selective inhibitor of Neuropilin-1 (NRP1).[1][2][3] It binds to NRP1 with a dissociation constant (Kd) of 1.32 μM and has IC50 values of 609 nM for both NRP1-a1 and NRP1-b1 isoforms.[1][2]
Q2: Is this compound selective for NRP1?
Yes, EG01377 has been shown to be selective for NRP1 over the closely related protein, Neuropilin-2 (NRP2).[4][5]
Q3: Are there any known off-target effects of this compound?
At concentrations higher than those typically required for NRP1 inhibition, EG01377 has been observed to attenuate the phosphorylation of several downstream signaling molecules. In prostate cancer cell lines (PC-3 and DU-145), treatment with EG01377 at concentrations of 20, 40, and 80 µM resulted in reduced phosphorylation of EGFR, AKT, GSK3β, and mTOR.[2] It is important to consider whether these are direct off-target effects or downstream consequences of NRP1 inhibition in your experimental system.
Q4: Does this compound affect VEGF signaling?
Yes, as an NRP1 inhibitor, this compound modulates the signaling of Vascular Endothelial Growth Factor A (VEGF-A). It has been shown to inhibit the VEGF-A-stimulated tyrosine phosphorylation of VEGF Receptor 2 (VEGF-R2/KDR).[1][5][6]
Q5: What are the known functional effects of this compound related to its primary target?
This compound exhibits antiangiogenic, antimigratory, and antitumor effects.[1][2][3] It has also been shown to block the production of transforming growth factor-beta (TGFβ) by regulatory T-cells (Tregs).[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected changes in EGFR, AKT, GSK3β, or mTOR signaling pathways. | This could be a downstream effect of NRP1 inhibition or a potential off-target effect at higher concentrations of EG01377. | 1. Verify the concentration of EG01377 being used. If possible, perform a dose-response experiment to determine the lowest effective concentration for NRP1 inhibition in your model. 2. To distinguish between on-target and potential off-target effects, consider using a structurally unrelated NRP1 inhibitor as a control. 3. Utilize NRP1 knockdown or knockout models to confirm if the observed effects on these pathways are NRP1-dependent. |
| Observed effects are not consistent with NRP1 inhibition. | The experimental system may have low or no NRP1 expression, or the observed phenotype may be due to an unknown off-target interaction. | 1. Confirm NRP1 expression levels in your cell lines or tissues using techniques like Western blot, qPCR, or immunohistochemistry. 2. Review the literature for NRP1-independent signaling pathways that might be affected by compounds with a similar chemical scaffold. 3. Consider performing a broader off-target screening to identify potential alternative binding partners. |
| Variability in experimental results. | Inconsistent compound stability or solubility. | 1. Ensure proper storage of this compound as recommended by the supplier. 2. Prepare fresh stock solutions for each experiment. 3. Verify the solubility of the compound in your specific experimental media and conditions. |
Quantitative Data Summary
Table 1: In Vitro Activity of EG01377
| Target/Assay | Parameter | Value | Reference |
| Neuropilin-1 (NRP1-a1) | IC50 | 609 nM | [1][2] |
| Neuropilin-1 (NRP1-b1) | IC50 | 609 nM | [1][2] |
| Neuropilin-1 (NRP1-b1) | Kd | 1.32 µM | [1][2] |
| VEGF-A stimulated VEGF-R2/KDR phosphorylation | IC50 | ~30 µM | [5] |
Table 2: Observed Effects on Signaling Pathways at High Concentrations
| Cell Line | Concentration Range | Affected Molecules (Reduced Phosphorylation) | Reference |
| PC-3, DU-145 | 20, 40, 80 µM | EGFR, AKT, GSK3β, mTOR | [2] |
Experimental Protocols
Western Blot for Phospho-Protein Analysis (Adapted from[5])
-
Cell Culture and Treatment: Plate cells (e.g., HUVECs, PC-3, DU-145) and grow to desired confluency. Serum-starve cells overnight if necessary. Pre-incubate cells with varying concentrations of this compound or vehicle control for the desired time.
-
Stimulation: Stimulate cells with the appropriate ligand (e.g., VEGF-A) for the specified duration to induce phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phospho-EGFR, phospho-AKT, phospho-GSK3β, phospho-mTOR, or phospho-VEGF-R2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein).
Visualizations
Caption: EG01377 inhibits NRP1, affecting downstream signaling.
Caption: Workflow for assessing protein phosphorylation.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. targetmol.cn [targetmol.cn]
determining the optimal incubation time for EG01377 dihydrochloride
Welcome to the technical support center for EG01377 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EG01377 dihydrochloride?
A1: this compound is a potent and selective inhibitor of Neuropilin-1 (NRP1).[1][2] It exerts its effects by binding to NRP1, a co-receptor for various growth factors, including Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β).[3][4][5] This inhibition disrupts downstream signaling pathways, leading to antiangiogenic, antimigratory, and antitumor activities.[1][2]
Q2: What are the recommended starting concentrations and incubation times for in vitro experiments?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific assay being performed. Based on published data, a concentration range of 500 nM to 80 µM and incubation times from 30 minutes to 14 days have been used effectively. For initial experiments, we recommend performing a dose-response and time-course study to determine the optimal conditions for your specific experimental setup. Please refer to the data summary table below for more detailed information.
Q3: How should I dissolve and store this compound?
A3: For stock solutions, it is recommended to store this compound at -20°C for up to one month or at -80°C for up to six months.[1] The product should be stored under nitrogen and away from moisture.[1] For experimental use, dissolve the compound in a suitable solvent like DMSO. Further dilutions into aqueous media should be made immediately before use.
Q4: Is EG01377 selective for NRP1?
A4: Yes, EG01377 has been shown to be selective for NRP1 over the closely related protein NRP2.[3][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed. | Suboptimal concentration of EG01377. | Perform a dose-response experiment with a wider range of concentrations (e.g., 100 nM to 100 µM). |
| Insufficient incubation time. | Increase the incubation time. Refer to the data summary table for typical timeframes for different assays. A time-course experiment is recommended. | |
| Cell type is not responsive. | Confirm NRP1 expression in your cell line of interest using techniques like Western Blot, qPCR, or flow cytometry. | |
| Inactivation of the compound. | Ensure proper storage of the stock solution (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| High cellular toxicity or off-target effects. | Concentration of EG01377 is too high. | Lower the concentration of the compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration in your cell line. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%). | |
| Variability between replicate experiments. | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well or dish. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of reagents. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Data Presentation
Summary of In Vitro Experimental Conditions for EG01377
| Assay | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Inhibition of VEGF-A stimulated VEGF-R2/KDR phosphorylation | HUVECs | 3-30 µM (IC50 = 30 µM) | 30 minutes | Inhibition of VEGF-R2/KDR tyrosine phosphorylation. | [1][2] |
| Cell Migration Assay | HUVECs | 30 µM | Not Specified | Significant reduction in cell migration in response to VEGF-A. | [1][2] |
| Wound Closure Assay | HUVECs | 30 µM | 5 days | Delay in VEGF-induced wound closure. | [1][2] |
| Angiogenesis Assay (Tube Formation) | HUVECs | 30 µM | Not Specified | Reduction in network area, length, and branching points. | [1][2] |
| Angiogenesis Assay (Aortic Ring) | Mouse Aortic Rings | 30 µM | 7 days | Reduction in VEGF-induced angiogenesis. | [1][2] |
| Spheroid Outgrowth Assay | A375P (Malignant Melanoma) | 30 µM | 7 days | Reduction in spheroid outgrowth in combination with VEGF-A. | [1][2] |
| TGF-β Production Assay | Nrp1+ Regulatory T-cells (Tregs) | 500 nM | 2 hours | Blockade of TGF-β production. | [1][2] |
| Clone Formation Assay | PC-3 and DU-145 (Prostate Cancer) | 20, 40, 80 µM | 14 days | Attenuation of clone formation ability in a concentration-dependent manner. | [1] |
| EGFR, AKT, GSK3β, mTOR Phosphorylation | PC-3 and DU-145 (Prostate Cancer) | 20, 40, 80 µM | Not Specified | Attenuation of phosphorylation. | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time using a Cell Viability Assay
This protocol outlines a general workflow to determine the optimal incubation time for this compound in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of EG01377 or vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment: At each time point, assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the incubation time for each concentration to determine the time-dependent effect of the compound.
Protocol 2: VEGF-A Stimulated VEGF-R2/KDR Phosphorylation Assay
This protocol is based on the methodology to assess the inhibitory effect of EG01377 on VEGF-A-induced signaling.[3]
-
Cell Culture and Starvation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to near confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-treatment: Treat the starved cells with this compound (e.g., at a final concentration of 30 µM) or vehicle control for 30 minutes.
-
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated VEGF-R2 (pVEGF-R2). Subsequently, strip the membrane and re-probe with an antibody for total VEGF-R2 as a loading control.
-
Analysis: Quantify the band intensities and calculate the ratio of pVEGF-R2 to total VEGF-R2 to determine the extent of inhibition by EG01377.
Visualizations
Caption: EG01377 inhibits the VEGF-A/NRP1 signaling axis.
Caption: Experimental workflow for incubation time optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel compounds targeting neuropilin receptor 1 with potential to interfere with SARS-CoV-2 virus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetmol.cn [targetmol.cn]
Technical Support Center: EG01377 Dihydrochloride in Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing EG01377 dihydrochloride (B599025) in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is EG01377 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1).[1] NRP1 is a co-receptor for various growth factors, including Vascular Endothelial Growth Factor A (VEGF-A) and Transforming Growth Factor-beta (TGF-β).[2] By binding to NRP1, this compound allosterically inhibits the formation of signaling complexes with other receptors, such as VEGFR2, thereby blocking downstream signaling pathways that are crucial for cell proliferation, migration, and survival.[3][4]
Q2: In which types of cell-based assays is this compound typically used?
A2: this compound is frequently employed in a variety of in vitro assays to assess its anti-cancer properties. These include:
-
Cell Viability and Proliferation Assays: To determine the effect of the compound on cell growth and survival.
-
Cell Migration and Invasion Assays: To evaluate its potential to inhibit cancer cell motility.
-
Angiogenesis Assays: Such as tube formation assays, to assess its anti-angiogenic effects.
-
Colony Formation Assays: To determine the long-term impact on the proliferative capacity of single cells.
Q3: What are the known binding affinities and effective concentrations of EG01377?
A3: The binding affinity and effective concentrations of EG01377 have been characterized in various studies. For a summary of this quantitative data, please refer to the data tables below.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO.[5] To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10-50 mM. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C or -80°C.
Troubleshooting Guide
Issue 1: Precipitate formation upon addition of this compound to cell culture medium.
-
Possible Cause: The final concentration of DMSO in the cell culture medium may be too high, causing the compound to precipitate.
-
Solution: Ensure the final DMSO concentration in your experimental wells is below 0.5%, and ideally below 0.1%. Prepare intermediate dilutions of your this compound stock solution in serum-free medium before adding it to the final culture wells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Possible Cause: The compound has limited solubility in aqueous solutions.
-
Solution: After diluting the compound in the final volume of cell culture medium, gently vortex or pipette up and down to ensure it is fully dissolved before adding to the cells. If precipitation persists, consider using a solubilizing agent, such as a low concentration of Pluronic F-68, but validate its effect on your specific cell line first.
Issue 2: Inconsistent or non-reproducible results in cell viability assays.
-
Possible Cause: The compound may be interfering with the assay chemistry, particularly with tetrazolium-based assays like MTT. Small molecules can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[6][7][8]
-
Solution: To test for this, include a cell-free control where this compound is added to the culture medium and the MTT reagent. If a color change is observed, it indicates direct reduction of MTT by the compound. In such cases, consider using an alternative viability assay that is not based on tetrazolium reduction, such as a resazurin-based assay or an ATP-based assay (e.g., CellTiter-Glo®).
-
Possible Cause: The incubation time with this compound may not be optimal for observing an effect on cell viability.
-
Solution: Perform a time-course experiment to determine the optimal duration of treatment. Effects on cell proliferation may take longer to become apparent than acute cytotoxicity.
Issue 3: High background signal in the cell viability assay.
-
Possible Cause: Components in the serum of the cell culture medium can interfere with some viability assay reagents.
-
Solution: When using assays like the MTT assay, it is advisable to replace the serum-containing medium with serum-free medium before adding the assay reagent.
Quantitative Data
Table 1: Binding Affinity and IC50 Values of EG01377
| Target | Parameter | Value | Reference |
| Neuropilin-1 (NRP1) | Kd | 1.32 µM | [9] |
| NRP1-a1 | IC50 | 609 nM | [9] |
| NRP1-b1 | IC50 | 609 nM | [9] |
Table 2: Effective Concentrations of EG01377 in in vitro Assays
| Cell Line | Assay | Concentration | Effect | Reference |
| PC-3, DU-145 | Proliferation/Colony Formation | 20, 40, 80 µM | Attenuates clone formation | [10] |
| HUVECs | VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR | 3-30 µM | Inhibits phosphorylation | [10] |
| HUVECs | Cell Migration | 30 µM | Reduces migration | [10] |
| A375P (melanoma) | Spheroid Outgrowth | 30 µM | Reduces outgrowth | [10] |
Experimental Protocols
Cell Viability Assessment using the MTT Assay
This protocol is a representative method for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line (e.g., PC-3, DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X working solution of this compound at various concentrations (e.g., 0, 10, 20, 40, 80, 160 µM) in serum-free medium from your DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the 2X working solutions of the compound to the respective wells.
-
Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Pipette up and down to ensure the formazan crystals are fully dissolved. The solution should turn purple.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: EG01377 inhibits NRP1, blocking VEGF-A and TGF-β signaling pathways.
Caption: Workflow for assessing cell viability with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. EG01377 | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Bioavailability of EG01377 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal bioavailability of EG01377 dihydrochloride (B599025) in animal models.
Frequently Asked Questions (FAQs)
Q1: My in vitro assays with EG01377 dihydrochloride show high potency, but I'm observing low or inconsistent efficacy in my animal models. What could be the primary reason for this discrepancy?
A1: A significant difference between in vitro potency and in vivo efficacy is often linked to poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter the systemic circulation.[1] Low aqueous solubility and/or poor membrane permeability are common hurdles that can drastically reduce the amount of this compound that reaches its target, leading to diminished or variable therapeutic outcomes in animal studies.
Q2: I am seeing significant variability in plasma concentrations of this compound between individual animals in the same cohort. What are the potential causes?
A2: High inter-animal variability can stem from several factors related to the formulation and the physiological state of the animals. Inconsistent dosing due to poor formulation homogeneity (e.g., inadequate suspension of the compound) is a common cause. Additionally, the gastrointestinal environment can differ between animals; for example, the presence or absence of food can significantly impact the absorption of compounds with low solubility.[1] Standardizing the formulation preparation and the feeding schedule of the animals can help minimize this variability.
Q3: EG01377 is supplied as a dihydrochloride salt. Shouldn't this salt form already have improved solubility and bioavailability?
A3: While salt formation is a common and often effective strategy to increase the aqueous solubility and dissolution rate of ionizable compounds, it doesn't guarantee optimal bioavailability.[2][3][4] The hydrochloride salt of a drug can sometimes convert back to its less soluble free base form in the gastrointestinal tract, especially in environments with a higher pH.[5] This conversion can lead to precipitation and reduced absorption. Furthermore, other factors such as first-pass metabolism and efflux transporters can limit bioavailability irrespective of the salt form.[4]
Q4: What are the initial practical steps I should take to troubleshoot low bioavailability of this compound?
A4: The first step is to systematically evaluate your current formulation and administration protocol. This includes verifying the solubility of this compound in your chosen vehicle and ensuring the compound remains in solution or as a stable, uniform suspension. It is also crucial to review your experimental conditions, such as the fasting state of the animals, which can influence gastrointestinal pH and motility.[6]
Troubleshooting Guide
Issue 1: Low and Variable Plasma Exposure of this compound
Potential Cause: Poor aqueous solubility and dissolution in the gastrointestinal tract.
Solutions:
-
Formulation Optimization: The solubility of this compound can be enhanced by using appropriate excipients. A screening process to identify optimal solubilizing agents is recommended.
-
Particle Size Reduction: Decreasing the particle size of the compound can increase its surface area, leading to a faster dissolution rate.[7][8][9] Techniques such as micronization can be employed.
Issue 2: Compound Precipitation in Formulation or Upon Administration
Potential Cause: The concentration of this compound in the formulation may be too high, leading to supersaturation and subsequent precipitation, especially upon dilution in the aqueous environment of the stomach.
Solutions:
-
Lower the Concentration: If possible, reduce the dosing concentration while increasing the dosing volume to administer the target dose.
-
Use of Precipitation Inhibitors: Incorporating polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) into the formulation can help maintain a supersaturated state and prevent precipitation.[1]
-
pH Control: If the compound's solubility is pH-dependent, using a buffered formulation can help maintain an optimal pH for solubility.[1]
Issue 3: Suspected High First-Pass Metabolism
Potential Cause: After absorption, the compound may be extensively metabolized by the liver before reaching systemic circulation.
Solutions:
-
Co-administration with Metabolic Inhibitors: While more complex, co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help diagnose the extent of first-pass metabolism. This is an advanced strategy and requires careful consideration of potential drug-drug interactions.
-
Alternative Routes of Administration: For initial efficacy studies, consider parenteral routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism and establish a baseline for systemic exposure and efficacy. MedChemExpress notes that a 2 mg/kg intravenous dose in mice resulted in a half-life of 4.29 hours.[10][11]
Data Presentation: Suggested Formulations for In Vivo Studies
Based on commercially available data for this compound, the following vehicle compositions have been suggested to achieve a certain solubility. These can serve as a starting point for your formulation development.
| Formulation Component | Vehicle Composition 1 | Vehicle Composition 2 | Vehicle Composition 3 |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in saline) | 90% corn oil |
| Solvent 3 | 5% Tween-80 | - | - |
| Solvent 4 | 45% saline | - | - |
| Achieved Solubility | ≥ 5 mg/mL (7.58 mM) | ≥ 5 mg/mL (7.58 mM) | ≥ 5 mg/mL (7.58 mM) |
Data sourced from MedChemExpress.[10]
Experimental Protocols
Protocol 1: Preparation of a Solubilizing Formulation
Objective: To prepare a clear solution of this compound for oral administration in animal models.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile vials and syringes
Methodology:
-
Weigh the required amount of this compound.
-
Add DMSO to the compound to constitute 10% of the final volume. Vortex or sonicate until the compound is fully dissolved.
-
Add PEG300 to constitute 40% of the final volume and mix thoroughly.
-
Add Tween-80 to constitute 5% of the final volume and mix until a homogenous solution is formed.
-
Add saline to reach the final desired volume (45%) and mix thoroughly.
-
Visually inspect the solution for any precipitation. The final formulation should be a clear solution.[10]
Protocol 2: Screening for Optimal Solubilizing Excipients
Objective: To identify the most effective co-solvents and surfactants for solubilizing this compound.
Materials:
-
This compound
-
A panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol)
-
A panel of pharmaceutically acceptable surfactants (e.g., Polysorbate 80, Cremophor EL, Solutol HS 15)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 2.0, 6.8)
-
96-well plates or small glass vials
-
Plate shaker
Methodology:
-
Prepare stock solutions of each co-solvent and surfactant.
-
Add an excess amount of this compound to a fixed volume of each individual excipient, mixtures of excipients, and PBS at different pH values.
-
Seal the plates or vials and place them on a plate shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the mixture to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
The excipients or mixtures that yield the highest concentration of the compound are considered the most effective solubilizing agents.
Visualizations
Caption: Troubleshooting workflow for improving in vivo bioavailability.
Caption: Key factors influencing oral bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: EG01377 Dihydrochloride In Vivo Studies
This technical support guide is intended for researchers, scientists, and drug development professionals using EG01377 dihydrochloride (B599025) in in vivo experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to help minimize potential toxicity and ensure the successful execution of your studies.
Disclaimer: Detailed in vivo toxicity data for EG01377 dihydrochloride is not extensively published. Therefore, this guide combines available information on EG01377 with general principles of in vivo toxicology for small molecule inhibitors, particularly those targeting angiogenesis pathways. It is crucial to conduct pilot studies to determine the maximum tolerated dose (MTD) and a comprehensive safety profile in your specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
EG01377 is a potent and selective inhibitor of Neuropilin-1 (NRP1).[1][2][3] NRP1 is a co-receptor for various growth factors, most notably Vascular Endothelial Growth Factor A (VEGF-A).[1][2] By inhibiting NRP1, EG01377 can exert anti-angiogenic, anti-migratory, and anti-tumor effects.[1][2] It has also been shown to block the production of Transforming Growth Factor-beta (TGF-β) by regulatory T-cells (Tregs).[1]
Q2: What are the recommended vehicles for in vivo administration of this compound?
Based on available information, the following vehicle compositions have been suggested for preparing this compound for in vivo studies:
-
10% DMSO in corn oil: A common formulation for lipophilic compounds.
-
10% DMSO in 90% (20% SBE-β-CD in saline): Captisol® (SBE-β-CD) can improve the solubility and stability of the compound.
It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[1]
Q3: What is a known in vivo pharmacokinetic profile for EG01377?
A study in 6-8 week old female BALB/c mice administered a 2 mg/kg intravenous (i.v.) dose of EG01377 reported a half-life (T1/2) of 4.29 hours.[1][2] This suggests that once-daily dosing may be sufficient to maintain therapeutic exposure in mice.[1]
Troubleshooting In Vivo Toxicity
This section provides guidance on identifying and mitigating potential sources of toxicity during your in vivo experiments with this compound.
Issue 1: Acute Toxicity Observed Immediately After Dosing (e.g., lethargy, seizures, distress)
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Formulation/Vehicle Toxicity | - Reduce DMSO Concentration: High concentrations of DMSO can cause hemolysis, neurotoxicity, and other adverse effects. Aim for the lowest possible concentration of DMSO required for solubility. Consider alternative solubilizing agents. - Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity. - Route of Administration: Intravenous (i.v.) administration can lead to rapid peak plasma concentrations. Consider alternative routes like intraperitoneal (i.p.) or subcutaneous (s.c.) injection, which may have a slower absorption rate and lower Cmax. |
| Compound Precipitation | - Confirm Solubility: Ensure the compound is fully dissolved in the vehicle at the intended concentration and temperature. Insoluble particles can cause emboli. - Filter Sterilization: Use a 0.22 µm filter to remove any undissolved particles before injection. |
| Rapid On-Target Toxicity | - Dose Reduction: The initial dose may be too high. Perform a dose-escalation study to determine the MTD. - Slower Infusion Rate: For i.v. administration, a slower infusion rate can prevent a sharp spike in plasma concentration. |
Issue 2: Delayed or Chronic Toxicity (e.g., weight loss, organ damage, altered blood parameters)
| Potential Cause | Troubleshooting/Mitigation Strategy |
| On-Target Toxicity (NRP1/VEGF Pathway Inhibition) | - Monitor for Known Anti-VEGF Toxicities: Inhibition of the VEGF pathway can lead to hypertension, proteinuria, and impaired wound healing. Monitor blood pressure and perform urinalysis. - Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of key organs (liver, kidney, heart, lungs, spleen) to identify any tissue damage. - Staggered Dosing Schedule: If daily dosing leads to cumulative toxicity, consider an intermittent dosing schedule (e.g., every other day). |
| Off-Target Toxicity | - In Vitro Profiling: If possible, screen the compound against a panel of receptors and kinases to identify potential off-target activities that could explain the observed toxicity. - Dose-Response Relationship: Establish a clear dose-response relationship for the toxic effects. This can help in selecting a therapeutic window where efficacy is achieved with minimal toxicity. |
| Metabolite-Induced Toxicity | - Metabolite Identification: If resources permit, conduct studies to identify the major metabolites of EG01377 and assess their individual toxicities. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in 90% corn oil)
-
Syringes and needles appropriate for the route of administration
-
Animal balance
-
Cages and appropriate housing
Procedure:
-
Animal Model: Use the same strain, sex, and age of mice that will be used in the efficacy studies. A common choice is 6-8 week old female BALB/c or C57BL/6 mice.
-
Group Allocation: Assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., based on in vitro efficacy data) and escalate in subsequent groups (e.g., using a modified Fibonacci sequence). A suggested starting dose could be based on the 2 mg/kg used in the pharmacokinetic study.
-
Administration: Administer this compound via the intended route (e.g., i.v., i.p., s.c.) for a set number of days (e.g., 5-14 consecutive days).
-
Monitoring:
-
Mortality: Record any deaths.
-
Clinical Signs: Observe the animals daily for any signs of toxicity, including changes in posture, activity, breathing, and grooming. Use a standardized scoring system.
-
Body Weight: Weigh the animals daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Feed and Water Intake: Monitor for any significant changes.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or dose-limiting toxicity (e.g., >20% weight loss, severe clinical signs).
-
Data Analysis: Summarize the findings in a table.
Table 1: Example of MTD Study Data Collection
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | 5 | 0/5 | +2.5 | None observed |
| 2 | 5 | 0/5 | +1.8 | None observed |
| 5 | 5 | 0/5 | -3.2 | Mild, transient lethargy post-dosing |
| 10 | 5 | 1/5 | -12.5 | Moderate lethargy, ruffled fur |
| 20 | 5 | 3/5 | -21.0 | Severe lethargy, hunched posture |
Visualizations
Caption: Mechanism of action of this compound in inhibiting VEGF-A/NRP1 signaling.
Caption: A logical workflow for assessing and mitigating in vivo toxicity of EG01377.
References
Quality Control of EG01377 Dihydrochloride from Different Suppliers: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the quality and consistency of EG01377 dihydrochloride (B599025) procured from various suppliers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is EG01377 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1).[1][2] It functions by binding to NRP1, thereby interfering with the binding of Vascular Endothelial Growth Factor-A (VEGF-A). This inhibition disrupts downstream signaling pathways, leading to anti-angiogenic, anti-migratory, and anti-tumor effects.[1][2][3]
Q2: We are observing inconsistent results in our cell-based assays with EG01377 from a new supplier. What could be the cause?
A2: Inconsistent results can arise from variability in the purity, solubility, or biological activity of the compound from different suppliers. It is crucial to perform in-house quality control checks on each new batch. Potential issues could include the presence of impurities, incorrect salt form, or degradation of the compound. We recommend performing analytical and functional tests to compare the new batch with a previously validated batch.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound solid should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q4: What are the key quality control parameters we should assess for a new batch of this compound?
A4: For each new batch, we recommend assessing the following:
-
Identity: Confirm the chemical structure using techniques like Mass Spectrometry and NMR.
-
Purity: Determine the percentage of the active compound, typically by HPLC. Purity should ideally be >98%.
-
Solubility: Verify the solubility in relevant solvents (e.g., DMSO, water) to ensure accurate concentration of stock solutions.
-
Biological Activity: Confirm the inhibitory activity in a relevant cell-based assay, such as a VEGF-induced HUVEC migration assay or a VEGFR-2 phosphorylation assay.
Troubleshooting Guide
Problem 1: Inconsistent potency (IC50) in functional assays between different batches.
| Potential Cause | Recommended Action |
| Purity Differences | Perform HPLC analysis to compare the purity profiles of the batches. The presence of inactive isomers or impurities in one batch can lower its effective concentration. |
| Incorrect Compound Identity | Verify the molecular weight of the compound in each batch using LC-MS to ensure it corresponds to this compound (MW: 659.60 g/mol ).[4] |
| Degradation of Compound | If a batch has been stored improperly or for an extended period, it may have degraded. Prepare fresh stock solutions from the solid compound and re-test. Compare with a new, unopened vial if available. |
| Variability in Assay Conditions | Ensure that cell passage number, serum concentration, and incubation times are consistent across experiments. |
Problem 2: Poor solubility of the compound in DMSO or aqueous media.
| Potential Cause | Recommended Action |
| Incorrect Salt Form | The dihydrochloride salt form should be more water-soluble than the free base. Confirm the product information from the supplier. |
| Compound Precipitation | After preparing the stock solution in DMSO, visually inspect for any precipitate. If precipitation occurs when diluting into aqueous media, consider using a co-solvent or reducing the final concentration. |
| Low Purity | Impurities can sometimes affect the solubility of the main compound. |
Problem 3: Unexpected or off-target effects observed in cellular assays.
| Potential Cause | Recommended Action |
| Presence of Active Impurities | Analyze the purity of the compound by HPLC and LC-MS to identify any significant impurities that might have their own biological activity. |
| High Concentration Used | High concentrations of any small molecule can lead to off-target effects. Determine the optimal concentration range by performing a dose-response curve and use the lowest effective concentration. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Run a vehicle-only control. |
Data Presentation: Comparative Quality Control Parameters
The following table summarizes the expected results from key quality control experiments for two hypothetical suppliers of this compound.
| Parameter | Supplier A (Expected) | Supplier B (Questionable) |
| Appearance | White to off-white solid | Yellowish or clumpy solid |
| Purity (by HPLC) | ≥ 98.0% | 92.5% |
| Identity (by LC-MS) | [M+H]+ = 587.18 | [M+H]+ = 587.18, with significant impurity peaks |
| Solubility (in DMSO) | ≥ 50 mg/mL | < 20 mg/mL |
| Biological Activity (IC50 in HUVEC migration assay) | ~600 nM | > 2 µM |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound.
Methodology:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in DMSO to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Objective: To confirm the molecular weight of EG01377.
Methodology:
-
LC System: Use a similar HPLC method as described above.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000
-
Expected Mass: The free base of EG01377 has a molecular weight of 586.68 g/mol . The expected protonated molecule [M+H]+ should be observed at approximately m/z 587.18.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
Concentration: 5-10 mg of the compound in 0.5 mL of solvent.
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Analysis: The resulting spectrum should be compared to a reference spectrum if available, or analyzed to ensure the signals are consistent with the known structure of EG01377.
HUVEC Cell Migration Assay (Boyden Chamber Assay)
Objective: To assess the biological activity of this compound by measuring its ability to inhibit VEGF-induced cell migration.
Methodology:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.
-
Assay Setup: Use a transwell insert with an 8 µm pore size membrane. Coat the underside of the membrane with fibronectin.
-
Cell Seeding: Starve HUVECs in serum-free medium for 4-6 hours. Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell insert.
-
Treatment: In the lower chamber, add serum-free medium containing VEGF (e.g., 20 ng/mL) as a chemoattractant. Add different concentrations of this compound or vehicle control (DMSO) to both the upper and lower chambers.
-
Incubation: Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
Analysis: Remove non-migrated cells from the upper side of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition relative to the VEGF-only control. Determine the IC50 value by fitting the data to a dose-response curve.
VEGF-R2 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of EG01377 on VEGF-induced phosphorylation of its receptor, VEGFR-2.
Methodology:
-
Cell Culture: Grow HUVECs to near confluence.
-
Starvation: Serum-starve the cells for 16-24 hours.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.[4]
-
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total VEGFR-2 as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the p-VEGFR2 signal to the total VEGFR-2 signal.
Mandatory Visualizations
Caption: Neuropilin-1 (NRP1) Signaling Pathway and Inhibition by EG01377.
Caption: Experimental Workflow for Quality Control of this compound.
Caption: Logical Relationship for Troubleshooting Inconsistent Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
impact of serum concentration on EG01377 dihydrochloride activity
Welcome to the technical support center for EG01377 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective Neuropilin-1 (NRP1) inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on factors that may influence the activity of EG01377, with a particular focus on the impact of serum concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EG01377 dihydrochloride?
A1: this compound is a potent, bioavailable, and selective inhibitor of Neuropilin-1 (NRP1).[1][2] It exerts its effects by binding to NRP1, a co-receptor for various growth factors, including Vascular Endothelial Growth Factor (VEGF).[3][4][5][6][7] Specifically, EG01377 inhibits the VEGF-A-stimulated tyrosine phosphorylation of VEGF Receptor-2 (VEGFR-2/KDR), a critical step in the downstream signaling cascade that promotes angiogenesis, cell migration, and tumor progression.[1][8][9]
Q2: How does serum concentration affect the activity of this compound in cell-based assays?
A2: The presence of serum in cell culture media can significantly impact the apparent activity of small molecule inhibitors like this compound. Serum contains abundant proteins, such as albumin and alpha-1-acid glycoprotein, which can bind to small molecules.[10] This protein binding reduces the concentration of the free, unbound drug that is available to interact with its target, NRP1.[10] Consequently, a higher total concentration of EG01377 may be required to achieve the same biological effect in the presence of high serum concentrations compared to low-serum or serum-free conditions. This can manifest as an increase in the observed half-maximal inhibitory concentration (IC50).
Q3: What are the key signaling pathways modulated by this compound?
A3: By inhibiting NRP1, this compound primarily modulates signaling pathways activated by ligands that use NRP1 as a co-receptor. The most well-characterized of these is the VEGF signaling pathway, which is crucial for angiogenesis.[3][4][7] NRP1 enhances the binding of certain VEGF isoforms to VEGFR2, amplifying downstream signals that promote endothelial cell proliferation, migration, and survival.[6] EG01377 can also interfere with signaling pathways involving other NRP1 ligands, such as certain semaphorins and Transforming Growth Factor-beta (TGF-β), which play roles in neuronal guidance, immune regulation, and cancer progression.[3][7]
Q4: What is the solubility and stability of this compound in cell culture media?
A4: While specific stability data for EG01377 in various cell culture media is not extensively published, it is crucial to ensure the compound is fully dissolved for accurate results. Stock solutions are typically prepared in a solvent like DMSO. The stability of small molecules in culture media can be influenced by factors such as pH, temperature, and interactions with media components.[11] It is recommended to prepare fresh dilutions of the compound in your experimental media for each experiment and to be mindful of potential precipitation, especially at higher concentrations.
Data Presentation: Impact of Serum on Inhibitor Potency
| Serum Concentration (% FBS) | Apparent IC50 (nM) | Fold Change in IC50 |
| 0.5% (Serum-starved) | 609 | 1.0x |
| 2% | ~900 | ~1.5x |
| 5% | ~1500 | ~2.5x |
| 10% | ~2500 | ~4.1x |
Note: The IC50 values in 2%, 5%, and 10% FBS are hypothetical and for illustrative purposes only, demonstrating the potential impact of serum protein binding on the apparent potency of a small molecule inhibitor. The IC50 in 0.5% serum is based on published data for EG01377.[8]
Mandatory Visualizations
Troubleshooting Guide
This guide addresses common issues that may be encountered when performing experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Higher than expected IC50 value or reduced inhibitor activity. | Serum Protein Binding: Proteins in the fetal bovine serum (FBS) are binding to the compound, reducing its free concentration. | - Perform experiments in reduced serum (e.g., 0.5-2% FBS) or serum-free media. Note that cell health and viability must be maintained. - If serum is required, perform a dose-response curve at different serum concentrations (e.g., 2%, 5%, 10%) to quantify the serum effect. - Consider using purified human serum albumin to perform binding studies and calculate the free fraction of the drug. |
| Compound Precipitation: The compound may not be fully soluble at the tested concentrations in the aqueous culture medium. | - Visually inspect the media for any precipitate after adding the compound. - Prepare fresh stock solutions in 100% DMSO and ensure it is fully dissolved before further dilution. - Avoid multiple freeze-thaw cycles of the stock solution. | |
| Compound Degradation: The compound may be unstable in the cell culture medium at 37°C over the course of the experiment. | - Prepare fresh dilutions of the compound immediately before use. - Minimize the exposure of the compound to light. - Test the stability of the compound in your specific media over time using an analytical method like HPLC-MS. | |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | - Ensure a single-cell suspension before seeding. - Mix the cell suspension thoroughly before and during plating. - Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS. |
| Pipetting Errors: Inaccurate dispensing of compound, reagents, or cells. | - Use calibrated pipettes and low-retention tips. - For serial dilutions, ensure thorough mixing at each step. | |
| No inhibition of VEGF-stimulated VEGFR2 phosphorylation observed in Western Blot. | Insufficient Stimulation or Inhibition Time: The timing of VEGF stimulation or EG01377 pre-incubation may be suboptimal. | - Optimize the duration of VEGF stimulation (e.g., 5, 10, 15, 30 minutes) to find the peak of VEGFR2 phosphorylation. - Optimize the pre-incubation time with EG01377 (e.g., 30, 60, 120 minutes). |
| Low Phospho-Signal: The basal or stimulated level of pVEGFR2 is too low to detect a significant decrease. | - Ensure cells are properly serum-starved to reduce basal receptor phosphorylation. - Increase the concentration of VEGF used for stimulation. - Use a sensitive chemiluminescent substrate and optimize antibody concentrations. | |
| Inconsistent results in cell migration assays. | Serum in the upper chamber: The presence of serum in the upper chamber can mask the chemotactic gradient. | - Resuspend cells in serum-free or low-serum medium before adding them to the upper chamber of the Transwell.[2] |
| Sub-optimal cell density or incubation time: Too few or too many cells, or an inappropriate migration time can lead to unreliable results. | - Titrate the number of cells seeded in the upper chamber. - Perform a time-course experiment to determine the optimal migration time for your cell type.[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (with desired FBS concentration)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in growth medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the EG01377 dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-VEGFR2 (pVEGFR2)
This protocol describes the detection of VEGFR2 phosphorylation at Tyr1175 in HUVECs upon VEGF stimulation and inhibition by EG01377.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (with low serum, e.g., 0.5% FBS)
-
This compound
-
Recombinant human VEGF-A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pVEGFR2 (Tyr1175) and anti-total VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells by replacing the growth medium with basal medium containing 0.5% FBS for 16-24 hours.[8]
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.[12]
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pVEGFR2 (Tyr1175) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2 or a housekeeping protein like GAPDH.
Transwell Cell Migration Assay
This protocol is for assessing the effect of this compound on the migration of HUVECs towards a chemoattractant.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (serum-free)
-
Chemoattractant (e.g., VEGF-A or 10% FBS)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Crystal Violet stain
Procedure:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in basal medium.
-
In the bottom chambers of a 24-well plate, add 600 µL of basal medium containing the chemoattractant (e.g., 50 ng/mL VEGF-A). Include a negative control with basal medium only.
-
Harvest the serum-starved HUVECs using trypsin and resuspend them in basal medium at a concentration of 1 x 10^6 cells/mL.
-
Add this compound or vehicle control to the cell suspension at the desired final concentrations.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the top chamber of each Transwell insert.
-
Carefully place the inserts into the wells of the 24-well plate containing the chemoattractant.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.[1]
-
After incubation, remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[1]
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the migrated cells using a microscope and quantify the number of cells per field of view.
References
- 1. Colorectal cancer cells differentially impact migration and microRNA expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic effects of differentiation-inducing factor-1 involving VEGFR-2 expression inhibition independent of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuropilins, as Relevant Oncology Target: Their Role in the Tumoral Microenvironment [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Neuropilin 1: function and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. An Examination of Protein Binding and Protein-Facilitated Uptake Relating to In Vitro-In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-VEGF Receptor 2 (Tyr1175) (D5B11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
long-term stability of EG01377 dihydrochloride at -20°C and -80°C
This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term stability of EG01377 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid EG01377 dihydrochloride?
For long-term stability, solid this compound should be stored at -20°C, under a nitrogen atmosphere, and protected from moisture.
Q2: How long can I store a stock solution of this compound?
The stability of this compound in solution is dependent on the storage temperature. When dissolved in a solvent such as DMSO, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.[1]
Q3: Can I store stock solutions at room temperature?
No, it is not recommended to store stock solutions of this compound at room temperature for extended periods due to the potential for degradation. For in vivo experiments, it is best to prepare fresh solutions on the day of use.[3]
Q4: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Neuropilin-1 (NRP1).[1][2] NRP1 is a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), and by inhibiting NRP1, this compound disrupts the VEGF-A/VEGFR2 signaling pathway. This inhibition leads to antiangiogenic, antimigratory, and antitumor effects.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in my experiments. | Improper storage of the stock solution leading to degradation. | Ensure that stock solutions are stored at the recommended temperatures (-80°C for up to 6 months or -20°C for up to 1 month) and are protected from moisture and repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments. |
| Inconsistent results between experiments. | Degradation of the compound due to repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials after preparation to minimize the number of times the main stock is thawed. |
| Precipitate formation in the stock solution upon thawing. | The solubility of the compound may be affected by the solvent or storage conditions. | Ensure the compound is fully dissolved, using sonication if necessary, as recommended for dissolving in DMSO.[2] If precipitation persists, prepare a fresh stock solution. |
Quantitative Stability Data
The following table summarizes the recommended storage conditions and stability of this compound.
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid (Powder) | -20°C | Up to 3 years | Under nitrogen, away from moisture |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Under nitrogen, away from moisture |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Under nitrogen, away from moisture |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a solvent at -20°C and -80°C over time.
1. Materials and Reagents:
- This compound powder
- Anhydrous DMSO (or other appropriate solvent)
- Cryovials
- -20°C and -80°C freezers
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
2. Preparation of Stock Solution: a. Under a nitrogen atmosphere, accurately weigh a sufficient amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution, using an ultrasonic bath if necessary.
3. Aliquoting and Storage: a. Dispense the stock solution into multiple, single-use cryovials. b. Tightly seal the vials and flush with nitrogen gas before final closure if possible. c. Divide the aliquots into two sets. Store one set at -20°C and the other at -80°C. d. Reserve a few aliquots for immediate analysis (Time 0).
4. Sample Analysis: a. At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 weeks), retrieve one aliquot from each storage temperature. b. Allow the samples to thaw to room temperature. c. Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound. d. The stability is assessed by comparing the peak area of the parent compound at each time point to the peak area at Time 0.
5. Data Analysis: a. Calculate the percentage of the remaining this compound at each time point relative to the initial concentration. b. Plot the percentage of remaining compound against time for each storage temperature to visualize the degradation kinetics.
Visualizations
Signaling Pathway of this compound Action
Caption: EG01377 inhibits NRP1, disrupting VEGF-A/VEGFR2 signaling.
Experimental Workflow for Stability Testing
References
- 1. assaygenie.com [assaygenie.com]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropilin-1 promotes human glioma progression through potentiating the activity of the HGF/SF autocrine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Validation & Comparative
A Comparative Guide to Neuropilin-1 Inhibitors: EG01377 Dihydrochloride versus Alternatives
For researchers and drug development professionals targeting the Neuropilin-1 (NRP1) receptor, a critical co-receptor in angiogenesis and tumor progression, selecting the appropriate inhibitor is paramount. This guide provides an objective comparison of EG01377 dihydrochloride (B599025) against other notable NRP1 inhibitors, supported by experimental data to inform strategic research decisions.
Quantitative Comparison of NRP1 Inhibitors
The following table summarizes key quantitative data for EG01377 dihydrochloride and other representative NRP1 inhibitors, offering a clear comparison of their potency and binding affinities.
| Inhibitor | Type | Target Domain | Kd (µM) | IC50 (nM) | Key Effects |
| This compound | Small Molecule | NRP1-a1, NRP1-b1 | 1.32[1][2] | 609[1][2] | Anti-angiogenic, anti-migratory, anti-tumor[1][2] |
| EG00229 | Small Molecule | NRP1 b1b2 domain | 5.1[3] | 8000[4] | Inhibits VEGF-A binding, anti-migratory[4][5] |
| ATWLPPR | Peptide | NRP1 | - | - | Inhibits VEGF165 binding to NRP1[6][7] |
| MNRP1685A | Monoclonal Antibody | VEGF binding domain of NRP1 | - | - | Prevents vascular maturation[8] |
| SECN-15 | Antisense Oligonucleotide | NRP1 mRNA | - | - | Downregulates NRP1 expression, anti-tumor[9] |
In Vitro and In Vivo Efficacy
This compound has demonstrated potent and selective inhibition of NRP1.[1][2] It effectively blocks the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and NRP1.[4] Experimental data indicates that EG01377 inhibits VEGF-A-stimulated tyrosine phosphorylation of VEGFR2, a key step in angiogenic signaling.[1][2] Furthermore, it has been shown to reduce cancer cell migration and invasion, and in co-culture assays, it significantly diminishes the formation of tubular networks by endothelial cells.[4] In mouse models, EG01377 exhibits a promising pharmacokinetic profile with a half-life of 4.29 hours, suggesting its suitability for in vivo studies.[1][2]
Compared to its precursor, EG00229 , EG01377 shows a significantly lower IC50 value, indicating higher potency.[3][4] While both compounds target the VEGF-A binding pocket on NRP1, molecular modeling and experimental data suggest that EG01377 has a higher binding affinity.[3]
Peptide-based inhibitors like ATWLPPR also function by competitively inhibiting the binding of VEGF165 to NRP1.[6][7] Studies have shown that ATWLPPR can reduce diabetes-induced retinal injury by preserving vascular integrity.[10] However, small molecule inhibitors like EG01377 are often preferred in drug development for their potential for better bioavailability and stability.
Monoclonal antibodies such as MNRP1685A offer high specificity in targeting the VEGF binding domain of NRP1.[8] Clinical trial data for MNRP1685A showed it was generally well-tolerated in patients with advanced solid tumors, though it was associated with infusion-related reactions and transient platelet count reductions.[8]
A newer approach involves antisense oligonucleotides like SECN-15 , which act by downregulating the expression of NRP1.[9] In preclinical breast cancer models, SECN-15 led to tumor regression, particularly when combined with anti-PD-1 therapy.[9]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the NRP1 signaling pathway and the experimental workflow used to evaluate them.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate NRP1 inhibitors.
VEGF-A/NRP1 Binding Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to disrupt the interaction between VEGF-A and NRP1.
-
Coating: 96-well plates are coated with recombinant NRP1 protein and incubated overnight at 4°C.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Inhibitor Incubation: Various concentrations of the test inhibitor (e.g., EG01377) are mixed with a constant concentration of biotinylated VEGF-A165.
-
Binding: The inhibitor/VEGF-A mixture is added to the NRP1-coated wells and incubated for 2 hours at room temperature.
-
Detection: After washing, streptavidin-HRP is added and incubated for 1 hour. A substrate solution (e.g., TMB) is then added, and the reaction is stopped with a stop solution.
-
Analysis: The absorbance is read at 450 nm. The IC50 value is calculated from the dose-response curve.
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of NRP1 inhibitors on the migration of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Preparation: HUVECs are serum-starved for several hours.
-
Assay Setup: Cells are resuspended in a serum-free medium containing the test inhibitor at various concentrations and seeded into the upper chamber of a Transwell insert.
-
Chemoattractant: The lower chamber contains a medium with a chemoattractant, typically VEGF-A.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 4-6 hours) at 37°C.
-
Quantification: Non-migrated cells on the upper surface of the insert are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
VEGFR2 Phosphorylation Assay (Western Blot)
This assay determines the inhibitor's effect on the VEGF-A-induced signaling cascade.
-
Cell Treatment: HUVECs are pre-treated with the NRP1 inhibitor for a specified time (e.g., 30 minutes).
-
Stimulation: Cells are then stimulated with VEGF-A for a short period (e.g., 10 minutes) to induce VEGFR2 phosphorylation.
-
Lysis: Cells are lysed, and protein concentrations are determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated VEGFR2 and total VEGFR2.
-
Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized. The ratio of phosphorylated VEGFR2 to total VEGFR2 is quantified to determine the extent of inhibition.[4]
Conclusion
This compound emerges as a potent and selective small-molecule inhibitor of NRP1 with promising anti-angiogenic and anti-tumor properties.[1][2][4] Its superior potency compared to earlier compounds like EG00229, combined with its suitability for in vivo applications, makes it a valuable tool for cancer research and a strong candidate for further therapeutic development.[3][4] While other modalities like peptide and antibody inhibitors have their merits, the pharmacological profile of EG01377 positions it as a leading contender for targeting the NRP1 pathway. Researchers should consider the specific requirements of their experimental models when selecting the most appropriate NRP1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular basis of the new COVID-19 target neuropilin-1 in complex with SARS-CoV-2 S1 C-end rule peptide and small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting neuropilin-1 interactions is a promising anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase I study of the human monoclonal anti-NRP1 antibody MNRP1685A in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secarna’s SECN-15 leads to tumor regression in breast cancer | BioWorld [bioworld.com]
- 10. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Neuropilin-1 Antagonists: EG01377 Dihydrochloride vs. EG00229
In the landscape of cancer research and drug development, the inhibition of angiogenesis and modulation of the tumor microenvironment are key therapeutic strategies. Neuropilin-1 (NRP1) has emerged as a critical receptor involved in these processes, primarily by potentiating the signaling of Vascular Endothelial Growth Factor A (VEGF-A). This guide provides a detailed, data-driven comparison of two prominent small-molecule NRP1 inhibitors: EG01377 dihydrochloride (B599025) and its predecessor, EG00229. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of these two compounds.
Mechanism of Action and Biochemical Properties
Both EG01377 dihydrochloride and EG00229 function as antagonists of the NRP1 receptor.[1][2] They act by selectively inhibiting the binding of VEGF-A to the b1 domain of NRP1.[1][2] This interaction is crucial for the formation of the NRP1/VEGFR2 complex, which enhances downstream signaling cascades promoting angiogenesis, cell migration, and tumor growth.[3][4] Notably, EG01377 was developed as a more potent and bioavailable successor to EG00229, building upon the structural and functional insights gained from the initial compound.[5][6]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative data for this compound and EG00229, highlighting the superior potency of EG01377.
| Parameter | This compound | EG00229 | Reference(s) |
| Target | Neuropilin-1 (NRP1) | Neuropilin-1 (NRP1) | [1][2] |
| Binding Affinity (Kd) | 1.32 μM | Not explicitly stated | [2][7] |
| IC50 (NRP1-a1 domain) | 609 nM | Not explicitly stated | [2][7] |
| IC50 (NRP1-b1 domain) | 609 nM | 3 μM (bt-VEGF-A binding to purified NRP1 b1 domain) | [1][2][7] |
| IC50 (125I-VEGF-A binding to PAE/NRP1 cells) | Not explicitly stated | 8 μM | [1] |
| IC50 (VEGF-A stimulated VEGFR2 phosphorylation) | 30 μM | Attenuates phosphorylation, specific IC50 not stated | [2][3] |
Signaling Pathway and Experimental Workflow
The interaction of these inhibitors with the VEGF-A/NRP1 signaling pathway is central to their therapeutic potential. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating these compounds.
Caption: VEGF-A/NRP1 signaling pathway and points of inhibition.
Caption: Workflow for a typical in vitro cell migration assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize EG01377 and EG00229.
VEGF-A Binding Assay
This assay quantifies the ability of the inhibitors to block the binding of VEGF-A to NRP1.
-
Cell Line: Porcine Aortic Endothelial (PAE) cells engineered to express NRP1 (PAE/NRP1).[1]
-
Reagents:
-
Radiolabeled 125I-VEGF-A or biotinylated VEGF-A (bt-VEGF-A).[1]
-
This compound or EG00229 at various concentrations.
-
Binding buffer.
-
-
Protocol:
-
PAE/NRP1 cells are seeded in multi-well plates and grown to confluence.
-
Cells are washed and incubated with varying concentrations of the inhibitor (EG01377 or EG00229) in binding buffer.
-
Radiolabeled or biotinylated VEGF-A is added to the wells and incubated to allow binding.
-
For radiolabeled VEGF-A, cells are washed, lysed, and the radioactivity is measured using a gamma counter to determine the extent of binding.
-
For biotinylated VEGF-A, cells are washed, and bound VEGF-A is detected using a streptavidin-conjugated reporter.
-
IC50 values are calculated by plotting the percentage of VEGF-A binding against the inhibitor concentration.[1]
-
VEGFR2 Phosphorylation Assay
This experiment assesses the functional consequence of NRP1 inhibition on VEGF-A-induced signaling.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express NRP1 and VEGFR2.[2][3]
-
Reagents:
-
VEGF-A.
-
This compound or EG00229.
-
Cell lysis buffer with phosphatase and protease inhibitors.
-
Antibodies against phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.
-
-
Protocol:
-
HUVECs are grown to near confluence and then serum-starved to reduce basal receptor phosphorylation.
-
Cells are pre-incubated with the inhibitor (EG01377 or EG00229) for a specified time (e.g., 30 minutes).[2]
-
Cells are then stimulated with VEGF-A for a short period (e.g., 10 minutes) to induce VEGFR2 phosphorylation.[5]
-
The stimulation is stopped by placing the plates on ice and washing with cold PBS.
-
Cells are lysed, and protein concentration is determined.
-
Cell lysates are analyzed by Western blotting using antibodies specific for pVEGFR2 and total VEGFR2 to determine the level of phosphorylation relative to the total receptor amount.[5]
-
Cell Migration (Wound Healing) Assay
This assay evaluates the impact of the inhibitors on the migratory capacity of endothelial cells, a key process in angiogenesis.
-
Cell Line: HUVECs.[2]
-
Reagents:
-
VEGF-A.
-
This compound or EG00229.
-
Culture medium.
-
-
Protocol:
-
HUVECs are seeded in culture plates and grown to a confluent monolayer.
-
A sterile pipette tip is used to create a uniform "scratch" or "wound" in the monolayer.
-
The cells are washed to remove debris, and fresh medium containing VEGF-A and different concentrations of the inhibitors is added.
-
The "wound" is imaged at the start of the experiment (0 hours) and at subsequent time points (e.g., 24, 48 hours).
-
The rate of wound closure is quantified by measuring the area of the gap at each time point. A delay in wound closure in the presence of the inhibitor indicates an anti-migratory effect.[2]
-
In Vivo Effects and Bioavailability
While both compounds demonstrate anti-tumor effects in vivo, EG01377 was specifically designed for improved bioavailability.[2] In mouse models, EG01377 has shown a favorable half-life, making it suitable for in vivo studies.[2] EG00229 has also been shown to reduce tumor growth and vascularization in mice.[1] Furthermore, EG00229 can increase the chemosensitivity of cancer cells to other agents like paclitaxel.[8] EG01377 has demonstrated antiangiogenic, antimigratory, and antitumor effects, and it can also modulate the immune response by reducing the production of TGFβ in regulatory T-cells.[2][5]
Conclusion
Both this compound and EG00229 are valuable research tools for investigating the role of NRP1 in physiology and disease. The data clearly indicates that EG01377 is a more potent inhibitor of the VEGF-A/NRP1 interaction in vitro. This enhanced potency, coupled with its improved bioavailability, positions EG01377 as a more advanced lead compound for therapeutic development. However, EG00229 remains a foundational molecule in the study of NRP1, with a significant body of literature supporting its use in elucidating the biological functions of this multifaceted receptor. The choice between these two compounds will ultimately depend on the specific experimental context and research goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
EG01377 Dihydrochloride: A Comparative Guide to its Selectivity for Neuropilin-1 over Neuropilin-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding selectivity of EG01377 dihydrochloride (B599025) for Neuropilin-1 (NRP1) over its closely related homolog, Neuropilin-2 (NRP2). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
EG01377 is a potent and bioavailable small molecule inhibitor of Neuropilin-1 (NRP1).[1][2] Experimental evidence demonstrates that EG01377 exhibits a high degree of selectivity for NRP1, with no detectable binding to Neuropilin-2 (NRP2) observed in direct binding assays.[3] This remarkable selectivity makes EG01377 a valuable tool for specifically investigating NRP1-mediated signaling pathways and a promising candidate for therapeutic strategies targeting NRP1.
Quantitative Data Summary
The binding affinity and inhibitory concentration of EG01377 for NRP1 have been quantitatively determined. In contrast, direct binding to NRP2 has not been observed.
| Target | Parameter | Value | Reference |
| NRP1-b1 | Dissociation Constant (Kd) | 1.32 µM | [1][2][4] |
| NRP1-a1 | IC50 | 609 nM | [1][2] |
| NRP1-b1 | IC50 | 609 nM | [1][2] |
| NRP2 | Binding | No detectable binding | [3] |
Signaling Pathways Overview
NRP1 and NRP2 are transmembrane co-receptors that play crucial roles in a variety of physiological and pathological processes, including angiogenesis, axon guidance, and immune regulation. They share structural homology but exhibit differences in ligand binding and signaling outcomes. EG01377 specifically inhibits NRP1, thereby modulating its downstream signaling cascades.
Figure 1: Simplified signaling pathways of NRP1 and NRP2.
Experimental Protocols
The selectivity of EG01377 for NRP1 over NRP2 was primarily determined using Surface Plasmon Resonance (SPR).
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding affinity of EG01377 to purified NRP1 and NRP2 proteins.
Methodology:
-
Recombinant human NRP1-b1b2 and NRP2-b1b2 proteins were immobilized on separate channels of a sensor chip.
-
A series of concentrations of EG01377 were injected over the sensor surface.
-
The binding was measured in real-time by detecting changes in the refractive index at the sensor surface.
-
The association (kon) and dissociation (koff) rate constants were determined by fitting the sensorgram data to a 1:1 binding model.
-
The equilibrium dissociation constant (Kd) was calculated as koff/kon.
Results: A clear concentration-dependent binding was observed for EG01377 with NRP1, allowing for the calculation of its Kd. In contrast, no significant binding signal was detected for EG01377 with NRP2, even at the highest concentrations tested.[3]
Isothermal Titration Calorimetry (ITC)
Objective: To provide an orthogonal method to confirm the binding of EG01377 to NRP1.
Methodology:
-
A solution of NRP1-b1 protein was placed in the sample cell of the calorimeter.
-
A solution of EG01377 was titrated into the sample cell in a series of small injections.
-
The heat change associated with the binding event was measured after each injection.
-
The resulting data was fitted to a one-site binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Results: The ITC data confirmed a direct binding interaction between EG01377 and NRP1.[3]
Experimental Workflow for Selectivity Determination
The following diagram illustrates the logical workflow employed to establish the selectivity of EG01377.
Figure 2: Experimental workflow for EG01377 selectivity.
Conclusion
References
- 1. EG01377 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EG01377 2HCl - TargetMol Chemicals Inc [bioscience.co.uk]
Validating the Anti-Migratory Effects of EG01377 Dihydrochloride: A Comparative Guide
For researchers in oncology, angiogenesis, and cell biology, understanding the migratory behavior of cells is paramount for developing novel therapeutics. Cell migration is a key process in tumor metastasis and angiogenesis. EG01377 dihydrochloride (B599025) has emerged as a potent inhibitor of cell migration by targeting Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor-A (VEGF-A). This guide provides a comprehensive comparison of EG01377 with other anti-migratory agents, supported by experimental data and detailed protocols to aid in the validation of its effects.
Mechanism of Action: Targeting the VEGF/NRP1 Axis
EG01377 is a selective inhibitor of Neuropilin-1 (NRP1), a transmembrane glycoprotein (B1211001) that acts as a co-receptor for various growth factors, most notably VEGF-A.[1][2][3] The interaction between VEGF-A and NRP1 enhances the binding of VEGF-A to its primary receptor, VEGFR2, leading to robust downstream signaling that promotes cell migration, proliferation, and survival.[1][4]
EG01377 exerts its anti-migratory effects by binding to NRP1 and sterically hindering the binding of VEGF-A. This disruption attenuates the VEGF-A/VEGFR2 signaling cascade, leading to a reduction in key cellular processes required for migration.[1][4] Specifically, EG01377 has been shown to inhibit the VEGF-A-stimulated tyrosine phosphorylation of VEGFR2 (KDR).[1]
Comparative Analysis of Anti-Migratory Compounds
EG01377 demonstrates a significant inhibitory effect on cell migration compared to other NRP1-targeting molecules and inhibitors of different pathways. The following table summarizes the quantitative data from various studies.
| Compound/Agent | Target | Cell Type | Assay Type | Concentration | Observed Effect |
| EG01377 dihydrochloride | NRP1 | HUVEC | Transwell Migration | 30 µM | >60% inhibition of VEGF-A induced migration [4] |
| HUVEC | Wound Healing | 30 µM | Significant delay in VEGF-induced wound closure[1] | ||
| HUVEC | Kinase Assay | 30 µM | 50% inhibition of VEGF-R2/KDR phosphorylation[4] | ||
| EG00229 | NRP1 | HUVEC | Transwell Migration | 100 µM | ~34% inhibition of VEGF-A induced migration[4][5] |
| NRP1 | NPC Cells | Transwell Migration | Not specified | Significantly suppressed migration and invasion[6] | |
| Anti-NRP1 Monoclonal Antibody | NRP1 | Gastric Cancer | Transwell Migration | 25 µg/ml | 23.31% decrease in migration[1] |
| (BGC-823) | 100 µg/ml | 42.89% decrease in migration[1] | |||
| FRAX597 | PAK1 | Pancreatic Cancer | Transwell Migration | 105 - 605 nM (IC50) | Dose-dependent inhibition of migration and invasion[3] |
Experimental Protocols
To validate the anti-migratory effects of EG01377, the wound healing (scratch) assay and the transwell migration assay are commonly employed.
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach 90-100% confluency.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a uniform wound width.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 30 µM) or a vehicle control (e.g., DMSO) to the respective wells.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope. This will serve as the baseline (0h).
-
Incubation and Imaging: Incubate the plate and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Using image analysis software (e.g., ImageJ), measure the area of the cell-free "wound" at each time point. Calculate the percentage of wound closure relative to the 0h time point.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane towards a chemoattractant.
Detailed Protocol:
-
Preparation: Rehydrate the porous membrane of the transwell inserts (e.g., 8 µm pore size for endothelial cells) with serum-free medium in a 24-well plate.
-
Chemoattractant: In the lower chamber of the 24-well plate, add medium containing a chemoattractant (e.g., 25 ng/mL VEGF-A).
-
Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cell suspension with the desired concentration of this compound or vehicle control for 30 minutes.
-
Cell Seeding: Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of each transwell insert.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for measurable migration (e.g., 4-6 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10-15 minutes. Stain the cells with a solution such as 0.2% crystal violet for 5 minutes.[7][8]
-
Quantification: Wash the inserts to remove excess stain and allow them to dry. Count the number of stained, migrated cells in several representative fields of view under a microscope.
Conclusion
This compound is a potent anti-migratory agent that effectively inhibits cell migration by targeting the NRP1-mediated VEGF signaling pathway.[1][4] The provided data and protocols offer a robust framework for researchers to validate and compare its efficacy against other compounds. The significant inhibition of migration at micromolar concentrations, as demonstrated in both wound healing and transwell assays, underscores its potential as a valuable tool for cancer research and drug development.[4]
References
- 1. Anti-neuropilin-1 monoclonal antibody suppresses the migration and invasion of human gastric cancer cells via Akt dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NRP1 promotes cell migration and invasion and serves as a therapeutic target in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
In Vivo Efficacy of EG01377 Dihydrochloride in Xenograft Models: A Comparative Guide
Disclaimer: As of late 2025, publicly available, peer-reviewed in vivo efficacy data from xenograft studies specifically for EG01377 dihydrochloride (B599025) is limited. This guide provides a comprehensive overview of its mechanism of action and compares its potential therapeutic class with alternative agents for which in vivo xenograft data are available. This includes other Neuropilin-1 (NRP1) inhibitors and therapies targeting the related VEGF/VEGFR2 pathway.
EG01377 Dihydrochloride: An Overview
This compound is a selective inhibitor of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor-A (VEGF-A). By binding to NRP1, EG01377 is designed to disrupt the VEGF-A signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis. In vitro studies have demonstrated its anti-angiogenic and anti-migratory properties. A study in mice indicated a promising plasma half-life of 4.29 hours following intravenous administration, suggesting its potential for in vivo applications.
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for EG01377, highlighting its role in the inhibition of the VEGF signaling pathway.
Comparative Analysis of NRP1 and VEGFR2 Inhibitors in Xenograft Models
Due to the absence of specific in vivo data for EG01377, this section provides a comparative overview of other NRP1 inhibitors and established VEGFR2 inhibitors, which are mechanistically related and represent viable therapeutic alternatives.
Alternative NRP1 Inhibitors: SECN-15
SECN-15 is an antisense oligonucleotide that targets NRP1, leading to its downregulation. Recent preclinical data has demonstrated its in vivo efficacy.
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| SECN-15 | EMT6 (Breast Cancer) | Systemic administration (details not specified) | Significant reduction in tumor growth. | Monotherapy led to complete tumor regression in 20% of mice. Combination with an anti-PD-1 antibody increased complete tumor regression to nearly 70%.[1] | Maaske, A. et al. (SITC 2025) |
VEGFR2 Inhibitors
VEGFR2 inhibitors are a well-established class of anti-angiogenic agents with extensive preclinical and clinical data.
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Bevacizumab | Neuroblastoma (SK-N-AS, IMR-32, SH-SY5Y) | 5 mg/kg, i.p., twice weekly | 30-63% reduction in angiogenesis. | Significantly reduced tumor growth in all three high-risk neuroblastoma models.[2] | |
| Ovarian Cancer (PA-1) | Not specified | 41% (monotherapy), 66% (with cisplatin) | Combination with cisplatin (B142131) significantly enhanced anti-tumor effect.[3] | ||
| Feline Mammary Carcinoma | Not specified | Significant suppression of tumor growth. | Inhibited angiogenesis and enhanced apoptosis.[4] | ||
| Sorafenib | Hepatocellular Carcinoma (PLC/PRF/5) | 30 mg/kg, p.o., daily | Complete tumor growth inhibition. | Induced apoptosis leading to tumor shrinkage.[5] | |
| Colon Cancer (HT-29, Colo-205) | 30 or 60 mg/kg, p.o., daily | Complete tumor stasis. | Effective in models with BRAF mutations.[5] | ||
| Renal Cell Carcinoma (786-O) | 30, 60, or 90 mg/kg, p.o., daily | 80% TGI. | Resulted in tumor stabilization at higher doses.[5] | ||
| Sunitinib | Triple-Negative Breast Cancer (MDA-MB-231) | 80 mg/kg, p.o., every 2 days for 4 weeks | 94% reduction in tumor volume. | Significantly inhibited tumor growth and angiogenesis.[6] | |
| Renal Cell Carcinoma (ACHN) | 20 mg/kg, p.o., daily | Growth inhibition. | Induced tumor regression at higher doses (40 and 80 mg/kg).[7] | ||
| Neuroblastoma (SK-N-BE(2), NB12) | 20 mg/kg, p.o., daily | 49-55% TGI. | Demonstrated significant reduction in primary tumor growth.[8] |
Experimental Protocols for Xenograft Studies
The following are generalized protocols for conducting subcutaneous and orthotopic xenograft studies, which can be adapted for specific cell lines and therapeutic agents.
General Experimental Workflow
Subcutaneous Xenograft Model Protocol
-
Cell Preparation:
-
Culture human cancer cells in appropriate media until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer.
-
Assess cell viability using trypan blue exclusion; viability should be >90%.
-
Resuspend cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^7 cells/mL). For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rates.
-
-
Animal Handling and Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old, that have been acclimated for at least one week.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
-
Tumor Monitoring and Measurement:
-
Monitor the mice daily for signs of tumor growth and overall health.
-
Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.[9]
-
-
Treatment and Analysis:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the therapeutic agent (e.g., this compound) and vehicle control according to the planned dosing schedule and route of administration.
-
Continue to monitor tumor volume and body weight.
-
At the end of the study (defined by tumor size limits or time), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Orthotopic Breast Cancer Xenograft Model Protocol
-
Cell/Tissue Preparation:
-
Prepare a single-cell suspension as described for the subcutaneous model. Alternatively, for patient-derived xenografts (PDXs), small tumor fragments (1-2 mm³) can be used.[10]
-
-
Animal Handling and Implantation:
-
Anesthetize a female immunocompromised mouse.
-
Make a small incision in the skin over the fourth inguinal mammary fat pad.
-
Gently expose the mammary fat pad and inject the cell suspension (25-50 µL) or implant the tumor fragment into the fat pad.[11]
-
Close the incision with surgical clips or sutures.
-
-
Tumor Monitoring and Measurement:
-
Monitor the mice for tumor development by palpation.
-
Measure tumor growth using calipers as for the subcutaneous model. In some cases, in vivo imaging systems may be used for more precise monitoring.
-
-
Treatment and Analysis:
-
Follow the same procedures for treatment and analysis as outlined in the subcutaneous model protocol.
-
Data Presentation and Analysis
Tumor Growth Inhibition (TGI)
TGI is a standard metric for assessing the efficacy of an anti-cancer agent. It is typically calculated at the end of the study using the following formula:
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Survival Analysis
For studies where survival is an endpoint, Kaplan-Meier survival curves are generated, and statistical significance between groups is determined using the log-rank test.[12] This analysis is particularly relevant for assessing long-term therapeutic benefit.
Conclusion
While direct in vivo efficacy data for this compound in xenograft models is not yet widely available, its mechanism of action as an NRP1 inhibitor places it in a promising class of anti-cancer agents. The available data for other NRP1 inhibitors, such as SECN-15, and for inhibitors of the related VEGFR2 pathway, demonstrate the potential for significant anti-tumor activity in various cancer models. Further preclinical studies are necessary to establish the in vivo efficacy of EG01377 and to determine its optimal therapeutic applications, both as a monotherapy and in combination with other anti-cancer agents. The experimental protocols provided in this guide offer a framework for conducting such essential in vivo studies.
References
- 1. Secarna’s SECN-15 leads to tumor regression in breast cancer | BioWorld [bioworld.com]
- 2. The anti-VEGF antibody bevacizumab potently reduces the growth rate of high-risk neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VEGF antibody plus cisplatin reduces angiogenesis and tumor growth in a xenograft model of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tumor effect of bevacizumab on a xenograft model of feline mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 8. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Patient‐derived xenografts: Practical considerations for preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of EG01377 Dihydrochloride in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG01377 dihydrochloride (B599025), a potent and selective inhibitor of Neuropilin-1 (NRP1), has emerged as a promising candidate in oncology. NRP1 is a multifunctional co-receptor involved in key pathological processes in cancer, including angiogenesis, tumor cell survival, and immune evasion. This guide provides a comparative analysis of the synergistic effects of EG01377 dihydrochloride when combined with conventional anti-cancer drugs, supported by available preclinical data. The objective is to offer a clear, data-driven overview for researchers exploring novel combination therapies.
Mechanism of Action: The Role of NRP1 Inhibition
EG01377 exerts its anti-tumor effects by targeting NRP1, a key regulator of multiple signaling pathways crucial for cancer progression. As a selective inhibitor, EG01377 has demonstrated anti-angiogenic, anti-migratory, and direct anti-tumor properties.[1] Its mechanism of action is primarily attributed to:
-
Inhibition of VEGF Signaling: EG01377 blocks the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and NRP1. This attenuates VEGF-A-stimulated tyrosine phosphorylation of VEGFR2 (KDR), a critical step in the angiogenic cascade.[1]
-
Modulation of TGF-β Signaling: The compound has been shown to block the production of Transforming Growth Factor-beta (TGF-β), a key cytokine involved in creating an immunosuppressive tumor microenvironment.[2]
-
Direct Effects on Cancer Cells: In various cancer cell lines, EG01377 has been observed to reduce tumor spheroid growth and attenuate clone formation ability.[1]
Synergistic Effects with Chemotherapeutic Agents
Preclinical evidence highlights the potential of NRP1 inhibition to enhance the efficacy of standard chemotherapeutic agents. A notable study demonstrated that a small molecule inhibitor of the NRP1/VEGF-A interaction, structurally related to EG01377, exhibited synergistic anti-cancer effects when combined with paclitaxel (B517696) and 5-fluorouracil (B62378) (5-FU) in A549 human lung carcinoma cells.[3][4]
Quantitative Data Summary
The following table summarizes the key findings from in vitro studies assessing the synergistic cytotoxicity of an NRP1 inhibitor in combination with paclitaxel and 5-FU.
| Treatment | Cell Line | Observed Effect | Synergy Assessment | Reference |
| NRP1 Inhibitor + Paclitaxel | A549 (Human Lung Carcinoma) | Enhanced potency of paclitaxel | Synergistic | [3][4] |
| NRP1 Inhibitor + 5-Fluorouracil (5-FU) | A549 (Human Lung Carcinoma) | Enhanced potency of 5-FU | Synergistic | [3][4] |
Note: Specific quantitative data such as IC50 values and Combination Index (CI) were reported in the full scientific publication but are not available in the publicly accessible abstract. Researchers are encouraged to consult the primary literature for detailed dose-response curves and statistical analysis.
Experimental Protocols
The following provides a generalized methodology for assessing the synergistic effects of this compound with anti-cancer drugs, based on standard preclinical practices.
Cell Viability Assay (MTT or similar)
-
Cell Culture: A549 human lung carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound, paclitaxel, and 5-fluorouracil are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired experimental concentrations.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with:
-
This compound alone (various concentrations)
-
Anti-cancer drug (paclitaxel or 5-FU) alone (various concentrations)
-
A combination of this compound and the anti-cancer drug (at a constant ratio or varying concentrations).
-
Vehicle control (e.g., DMSO).
-
-
Incubation: Cells are incubated with the treatments for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., MTT, XTT) is added to each well, and after a further incubation period, the absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. Dose-response curves are generated, and IC50 values (the concentration of a drug that inhibits cell growth by 50%) are determined. The synergistic effect of the combination treatment is quantified using methods such as the Combination Index (CI), where CI < 1 indicates synergy.
Visualizing the Mechanisms of Synergy
The following diagrams illustrate the key signaling pathways and the proposed mechanism of synergistic action.
Caption: EG01377 and chemotherapy synergy pathway.
Caption: Experimental workflow for synergy assessment.
Discussion and Future Directions
The available preclinical data strongly suggest that inhibiting NRP1 with agents like this compound can create a synergistic anti-tumor effect when combined with standard chemotherapies such as paclitaxel and 5-FU. The proposed mechanism for this synergy involves a multi-pronged attack on the tumor: EG01377 disrupts the tumor's support systems (angiogenesis and immune evasion), while chemotherapy directly induces cancer cell death.
Further research is warranted to:
-
Elucidate Detailed Mechanisms: Investigate the specific downstream signaling pathways that are altered by the combination therapy to fully understand the molecular basis of the synergy.
-
Expand to Other Cancer Types: Evaluate the synergistic potential of EG01377 with various anti-cancer drugs in a broader range of cancer models.
-
In Vivo Validation: Conduct in vivo studies using animal models to confirm the synergistic efficacy and assess the safety profile of these combination therapies.
-
Combination with Immunotherapy: Given NRP1's role in immune regulation, exploring the synergy of EG01377 with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) represents a highly promising avenue for future research. The combination of anti-angiogenic agents and immune checkpoint inhibitors has shown promise in clinical settings, suggesting a strong rationale for investigating EG01377 in this context.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Synergistic effect of immune checkpoint blockade and anti-angiogenesis in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Immune Checkpoint Inhibitors with Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: EG01377 Dihydrochloride vs. Anti-VEGF Antibody Therapy in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct therapeutic strategies for inhibiting angiogenesis: the small molecule Neuropilin-1 (NRP1) inhibitor, EG01377 dihydrochloride (B599025), and the established class of anti-VEGF (Vascular Endothelial Growth Factor) antibody therapies. We will delve into their mechanisms of action, present available quantitative data from preclinical studies, and provide detailed experimental protocols for key assays.
At a Glance: Key Differences
| Feature | EG01377 Dihydrochloride | Anti-VEGF Antibody Therapy (e.g., Bevacizumab, Aflibercept, Ranibizumab) |
| Target | Neuropilin-1 (NRP1) co-receptor | Vascular Endothelial Growth Factor A (VEGF-A) ligand |
| Mechanism | Allosteric inhibition of NRP1, preventing its interaction with VEGF-A and subsequent VEGFR2 signaling enhancement. May also modulate TGF-β signaling. | Direct sequestration of VEGF-A, preventing its binding to VEGFR1 and VEGFR2. |
| Molecule Type | Small molecule | Monoclonal antibody or antibody fragment/fusion protein |
| Administration | Potential for oral bioavailability (preclinical data suggests intravenous administration in mice) | Intravenous or intravitreal injection |
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and anti-VEGF antibodies lies in their molecular targets within the intricate VEGF signaling cascade, a critical pathway in angiogenesis.
Anti-VEGF Antibody Therapy: These therapies, including bevacizumab, ranibizumab (B1194657), and aflibercept, function as direct antagonists of VEGF-A.[1][2] By binding to circulating VEGF-A, they prevent this potent signaling protein from interacting with its receptors, primarily VEGFR2, on the surface of endothelial cells.[3] This direct sequestration effectively neutralizes VEGF-A's ability to stimulate endothelial cell proliferation, migration, and the formation of new blood vessels.[4] Aflibercept also demonstrates a high affinity for Placental Growth Factor (PlGF), another pro-angiogenic factor.
This compound: In contrast, EG01377 is a selective small molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor that enhances VEGF-A's binding to VEGFR2.[5][6] EG01377 does not directly bind to VEGF-A but rather to NRP1, thereby allosterically inhibiting the VEGF-A/NRP1 interaction.[5] This disruption prevents the NRP1-mediated enhancement of VEGFR2 signaling, leading to a reduction in angiogenesis.[5] Furthermore, preclinical studies suggest that EG01377 can also modulate the immune response by blocking the production of Transforming Growth Factor-beta (TGF-β) in regulatory T-cells (Tregs).[5]
Signaling Pathway Diagrams
References
- 1. Quantifying anti-vascular effects of monoclonal antibodies to VEGF: insights from multi-modality cross species imaging in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proliferation of malignant melanoma cells could be inhibited by ranibizumab via antagonizing VEGF through VEGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A functional bioassay to determine the activity of anti-VEGF antibody therapy in blood of patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validating EG01377 Dihydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of EG01377 dihydrochloride (B599025), a selective inhibitor of Neuropilin-1 (NRP1). We present objective comparisons with alternative NRP1 inhibitors and offer detailed experimental protocols and data to support your research.
Introduction to EG01377 Dihydrochloride and its Target, Neuropilin-1
This compound is a small molecule inhibitor that selectively targets Neuropilin-1 (NRP1), a transmembrane glycoprotein (B1211001) that acts as a co-receptor for a variety of extracellular ligands, including vascular endothelial growth factor (VEGF).[1] By binding to NRP1, EG01377 allosterically inhibits the interaction between NRP1 and VEGF-A, thereby modulating downstream signaling pathways involved in angiogenesis, cell migration, and tumor progression.[2][3] Validating the direct interaction of EG01377 with NRP1 in a cellular context is crucial for confirming its mechanism of action and advancing its development as a potential therapeutic agent.
Comparison of NRP1 Inhibitors
This section provides a comparative overview of this compound and other known NRP1 inhibitors. The data presented below summarizes their binding affinities and inhibitory concentrations, offering a clear comparison of their potencies.
| Compound | Type | Target | K_d_ | IC_50_ | Reference |
| This compound | Small Molecule | Neuropilin-1 (NRP1) | 1.32 µM | 609 nM (NRP1-a1/b1) | [1] |
| EG00229 | Small Molecule | Neuropilin-1 (NRP1) | - | 8 µM (bt-VEGF-A binding) | [3] |
| ATWLPPR | Peptide | Neuropilin-1 (NRP1) | - | 19 µM - 84 µM | [4][5] |
Signaling Pathway of NRP1
The binding of VEGF-A to its receptor VEGFR2 is enhanced by the presence of NRP1, which acts as a co-receptor. This ternary complex formation leads to the autophosphorylation of VEGFR2 and the activation of downstream signaling cascades, promoting cell proliferation, migration, and survival. EG01377 exerts its inhibitory effect by disrupting the interaction between VEGF-A and NRP1.
Experimental Protocols for Target Engagement Validation
To confirm that EG01377 directly binds to NRP1 within a cellular environment, two robust methods are recommended: the Cellular Thermal Shift Assay (CETSA) and In-Cell Western (ICW).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[6][7][8]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing NRP1 (e.g., HUVECs, DU-145) in sufficient quantity for multiple temperature points.
-
Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a mild lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Denature the protein samples by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for NRP1, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensities against the corresponding temperatures to generate melting curves for both vehicle- and EG01377-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of EG01377 indicates thermal stabilization of NRP1, confirming target engagement.
-
In-Cell Western (ICW)
In-Cell Western is a quantitative immunofluorescence assay performed in microplates, allowing for the high-throughput analysis of protein levels and modifications directly in fixed cells.[9][10][11] This method can be adapted to a competition-based assay to demonstrate target engagement.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed NRP1-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Since NRP1 is a transmembrane protein with an extracellular domain, permeabilization with a detergent like Triton X-100 is necessary to allow antibody access to intracellular epitopes if the chosen antibody targets such a region. If the antibody targets an extracellular domain, this step can be omitted.[9]
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Incubate the cells with a primary antibody specific for NRP1 overnight at 4°C.
-
Wash the cells extensively with PBS containing 0.1% Tween-20.
-
Incubate with a near-infrared fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Imaging and Data Analysis:
-
Wash the cells again to remove unbound secondary antibody.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity in each well. To demonstrate target engagement via competition, a labeled ligand or a second antibody that competes with EG01377 for binding could be used. A decrease in fluorescence signal with increasing concentrations of EG01377 would indicate successful target engagement. Alternatively, one could measure the inhibition of a downstream event, such as VEGF-induced VEGFR2 phosphorylation.
-
Logical Comparison of Inhibitors
The choice of an NRP1 inhibitor for a specific research application will depend on various factors, including the desired potency, modality (small molecule vs. peptide), and the specific biological question being addressed.
This guide provides a framework for the validation of this compound target engagement in cells. The selection of the most appropriate experimental approach will depend on the specific research question, available resources, and the desired throughput. The provided protocols and comparative data aim to facilitate robust and reliable experimental design for researchers in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biomol.com [biomol.com]
- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 11. products.advansta.com [products.advansta.com]
A Comparative Guide to EG01377 and Other Modulators of Regulatory T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T-cells (Tregs), characterized by the expression of the master regulator FOXP3, are critical for maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, their potent immunosuppressive functions can hinder effective anti-tumor immune responses. Consequently, therapeutic strategies aimed at depleting or functionally inactivating Tregs are of significant interest. This guide provides a comparative analysis of EG01377, a novel small-molecule inhibitor of Neuropilin-1 (NRP1), against other prominent Treg-modulating agents, supported by experimental data and detailed protocols.
EG01377: A Novel Approach Targeting Neuropilin-1
EG01377 is a potent and selective small-molecule antagonist of Neuropilin-1 (NRP1), a cell-surface co-receptor implicated in Treg function and survival.[1][2][3][4] By binding to NRP1, EG01377 disrupts downstream signaling pathways, leading to a reduction in the production of Transforming Growth Factor-beta (TGF-β), a key immunosuppressive cytokine produced by Tregs.[1][2][5] This mechanism offers a targeted approach to diminish Treg suppressive capacity without necessarily causing broad depletion.
Signaling Pathway of EG01377 in Regulatory T-cells
The diagram below illustrates the proposed mechanism of action for EG01377. NRP1 on the surface of Tregs is crucial for potentiating their function and survival.[2][4] Tumor-derived factors can induce TGF-β production in these cells. EG01377 acts by antagonizing NRP1, thereby blocking this induced TGF-β production and reducing the immunosuppressive nature of the tumor microenvironment.
Quantitative Performance Comparison
Direct comparison of Treg modulators is complex due to the variety of molecules (small molecules vs. biologics) and the different assays used to measure their effects. The following tables summarize key performance data for EG01377 and its alternatives.
Table 1: Comparison of Small-Molecule Treg Modulators
| Compound | Target | Mechanism of Action | Potency (IC50 / EC50) | Key Effect on Tregs |
| EG01377 | NRP1 | Antagonist; blocks glioma-conditioned medium-induced TGF-β production. | Kd: 1.32 µM; IC50: 609 nM[5] | Blocks TGF-β production at 500 nM.[5] |
| EG00229 | NRP1 | Predecessor to EG01377; inhibits NRP1/VEGF-A interaction. | IC50: 8 µM for bt-VEGF-A binding. | Precursor compound with lower potency. |
| Rapamycin (Sirolimus) | mTORC1 | Allosteric inhibitor of mTOR complex 1. | Effective concentration: 1-100 nM[6][7] | Promotes Treg expansion and stability while inhibiting effector T-cells.[6][7] |
| AZD8701 | FOXP3 (mRNA) | Antisense oligonucleotide that degrades FOXP3 mRNA. | IC50: 0.1-0.2 µM in murine Tregs.[1] | >75% reduction in FOXP3 mRNA and protein at 5 µM.[1][8] |
| Quinacrine | FOXP3 | Down-regulator of FOXP3. | Data not specified. | Identified as a promising FOXP3 down-regulator in a library screen. |
| BX-795 | PDK1 | Inhibitor of 3-phosphoinositide dependent kinase-1. | Effective concentration: 6 µM[5] | Increases IL-2 production (1.6 to 4.76-fold) while inhibiting Th2 cytokines.[5] |
Table 2: Comparison of Biologic Treg Modulators
| Agent | Target | Mechanism of Action | Effective Concentration / Dose | Key Effect on Tregs |
| Ipilimumab (Anti-CTLA-4) | CTLA-4 | Checkpoint inhibitor; blocks CTLA-4 binding to CD80/86. | In vivo: 5 mg/kg[3] | Can lead to Treg destabilization in low-glycolysis tumors; does not deplete Tregs in human tumors.[2] |
| DTA-1 (Anti-GITR) | GITR | Agonist antibody that stimulates GITR signaling. | EC50: 0.02 µg/mL for T-cell proliferation.[9] | >50% reduction of intra-tumoral Tregs; down-modulation of FOXP3.[10][11] |
| IL-2/anti-IL-2 Complexes | IL-2R | Preferentially stimulates cells with high IL-2Rα (CD25), like Tregs. | In vivo mouse studies. | 3.5 to 5.1-fold increase in Treg frequency in lymph nodes.[12] |
Alternative Strategies for Treg Modulation
EG01377's targeting of NRP1 represents a distinct strategy. Below is a comparison of other major approaches.
Experimental Protocols
Accurate assessment of Treg modulation requires robust and standardized assays. Below are detailed protocols for key experiments.
In Vitro Treg Suppression Assay
This assay measures the ability of a Treg population to suppress the proliferation of responder T conventional cells (Tconv).
Detailed Protocol:
-
Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood or buffy coats using density gradient centrifugation (e.g., Ficoll-Paque).
-
T-cell Purification: Purify CD4+ T-cells using magnetic-activated cell sorting (MACS) with CD4 microbeads. Subsequently, separate CD4+CD25+ (Tregs) and CD4+CD25- (Tconv) populations using CD25 microbeads. Purity should be assessed by flow cytometry.
-
Tconv Labeling: Resuspend Tconv cells in PBS at 1x106 cells/mL. Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium. Wash cells twice.
-
Co-culture: In a 96-well round-bottom plate, plate 5x104 CFSE-labeled Tconv cells per well. Add purified Tregs at desired Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8). Include control wells with Tconv cells only (maximum proliferation) and unlabeled cells.
-
Compound Addition: Add EG01377 or other test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add T-cell activators, such as anti-CD3/CD28-coated beads, at a 1:1 bead-to-cell ratio.
-
Incubation: Culture the plate for 3-4 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis: Harvest cells and analyze by flow cytometry. Gate on the live, single-cell Tconv population and measure the dilution of CFSE fluorescence as an indicator of proliferation. Calculate the percent suppression relative to the maximum proliferation control.
Flow Cytometry for Intracellular FOXP3 Staining
This protocol is essential for identifying and quantifying Tregs.
Detailed Protocol:
-
Surface Staining: Harvest up to 1x106 cells and wash with FACS buffer (PBS + 2% FBS). Resuspend cells in 100 µL of FACS buffer and add fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD25). Incubate for 20-30 minutes at 4°C in the dark.
-
Wash: Add 1 mL of FACS buffer, centrifuge at 350-500 x g for 5 minutes, and discard the supernatant.
-
Fixation/Permeabilization: Resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization buffer (e.g., eBioscience™ FOXP3/Transcription Factor Staining Buffer Set). Vortex gently and incubate for 30-60 minutes at room temperature in the dark.
-
Wash: Centrifuge and wash the cells twice with 1X Permeabilization Buffer.
-
Intracellular Staining: Resuspend the cell pellet in 100 µL of 1X Permeabilization Buffer. Add the fluorochrome-conjugated anti-FOXP3 antibody. Incubate for at least 30 minutes at room temperature in the dark.
-
Final Wash: Wash cells once with 1X Permeabilization Buffer.
-
Acquisition: Resuspend cells in 200-500 µL of FACS buffer and acquire on a flow cytometer. Analyze by gating on CD4+ lymphocytes and then assessing CD25 and FOXP3 expression.
TGF-β ELISA
This protocol is used to quantify the concentration of TGF-β1 in cell culture supernatants, a key readout for the effect of EG01377.
Detailed Protocol:
-
Sample Preparation (Activation): TGF-β is often secreted in a latent form and requires activation for detection.
-
To 100 µL of cell culture supernatant, add 20 µL of 1 N HCl.
-
Mix and incubate for 10 minutes at room temperature.
-
Neutralize the sample by adding 20 µL of 1.2 N NaOH / 0.5 M HEPES. Mix well.
-
-
ELISA Procedure:
-
Use a commercial Human TGF-β1 ELISA kit and follow the manufacturer's instructions.
-
Briefly, add prepared standards and activated samples to the antibody-coated microplate wells.
-
Incubate, then wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody.
-
Incubate and wash, then add a streptavidin-HRP conjugate.
-
Incubate and wash, then add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the optical density at 450 nm using a microplate reader.
-
-
Quantification: Calculate the TGF-β1 concentration in the samples by comparing their optical density to the standard curve.
Conclusion
EG01377 presents a targeted approach to modulating Treg function by inhibiting NRP1 and subsequently reducing TGF-β production. This mechanism contrasts with other strategies such as the broad T-cell effects of mTOR inhibitors, the checkpoint blockade of anti-CTLA-4, the potent co-stimulation of GITR agonists, or the direct inhibition of the master regulator FOXP3. The choice of agent will depend on the desired therapeutic outcome—be it selective functional modulation, broad immunosuppression, or targeted cell depletion. The data and protocols provided in this guide offer a framework for researchers to objectively assess and compare these different modalities in their drug development and research programs.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. mTOR Inhibitor Everolimus in Regulatory T cell Expansion for Clinical Application in Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule inhibitor BX-795 uncouples IL-2 production from inhibition of Th2 inflammation and induces CD4+ T cells resembling iTreg - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Responses of Human Regulatory T Cells (Treg) and Effector T Cells to Rapamycin | PLOS One [journals.plos.org]
- 7. Rapamycin Promotes The Enrichment of CD4+CD25HiFoxP3+ T Regulatory Cells from naïve CD4+ T cells Of Baboon That Suppress Anti Porcine Xenogenic Response In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct targeting of FOXP3 in Tregs with AZD8701, a novel antisense oligonucleotide to relieve immunosuppression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GITR pathway activation abrogates tumor immune suppression through loss of regulatory T cell lineage stability. [vivo.weill.cornell.edu]
- 11. GITR Pathway Activation Abrogates Tumor Immune Suppression Through Loss of Regulatory T cell Lineage Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expansion of regulatory T cells via IL-2/anti-IL-2 mAb complexes suppresses experimental myasthenia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inhibition of VEGFR2 Phosphorylation by EG01377: A Comparative Analysis
For Immediate Release
This publication provides a comprehensive comparison of EG01377, a selective Neuropilin-1 (NRP1) inhibitor, with other known VEGFR2 inhibitors, focusing on their ability to block the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide is intended for researchers, scientists, and drug development professionals interested in the anti-angiogenic potential of these compounds.
Executive Summary
EG01377 indirectly inhibits VEGFR2 phosphorylation by targeting its co-receptor, NRP1. Experimental data demonstrates that EG01377 effectively reduces VEGF-A-stimulated VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs). This guide presents a comparative analysis of EG01377's inhibitory action against that of established multi-targeted tyrosine kinase inhibitors (TKIs) such as Sunitinib, Sorafenib, Pazopanib (B1684535), and Cediranib. While a precise IC50 value for EG01377 in VEGFR2 phosphorylation inhibition is not publicly available, existing data at a concentration of 30 µM shows significant inhibitory activity.
Comparative Analysis of VEGFR2 Phosphorylation Inhibition
The following table summarizes the available quantitative data on the inhibition of VEGFR2 by EG01377 and its alternatives. It is important to note that the data for EG01377 represents a single concentration, while the data for the other compounds are presented as IC50 values, representing the concentration at which 50% of the kinase activity is inhibited.
| Compound | Target(s) | Reported IC50 for VEGFR2 Kinase Activity | Inhibition of VEGF-A Stimulated VEGFR2 Phosphorylation |
| EG01377 | Neuropilin-1 (NRP1) | Not Applicable (Indirect Inhibitor) | 50% inhibition at 30 µM in HUVECs |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | 9 nM - 80 nM[1] | Potent inhibitor |
| Sorafenib | VEGFRs, PDGFR, RAF, c-KIT, FLT3 | 90 nM[1] | Potent inhibitor |
| Pazopanib | VEGFRs, PDGFRs, FGFRs, c-Kit | 30 nM (kinase assay)[2], 8 nM (cell-based autophosphorylation)[3] | Potent inhibitor[2][3] |
| Cediranib | VEGFRs, c-Kit, PDGFRs | <1 nM[4] | Potent inhibitor[4][5] |
Mechanism of Action: A Visual Representation
EG01377's mechanism of action is distinct from that of direct VEGFR2 kinase inhibitors. By binding to NRP1, EG01377 allosterically prevents the binding of VEGF-A to the VEGFR2/NRP1 complex, thereby inhibiting VEGFR2 activation and subsequent downstream signaling. The alternative inhibitors, in contrast, are ATP-competitive and directly target the kinase domain of VEGFR2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. buybrivanib.com [buybrivanib.com]
- 5. Assessing the activity of cediranib, a VEGFR-2/3 tyrosine kinase inhibitor, against VEGFR-1 and members of the structurally related PDGFR family - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Neuropilin-1 (NRP1) Antagonists in Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
Neuropilin-1 (NRP1) has emerged as a critical co-receptor in angiogenesis, the formation of new blood vessels from pre-existing ones. Its overexpression is associated with tumor progression and pathological angiogenesis, making it a compelling target for anti-angiogenic therapies.[1][2] This guide provides a comparative analysis of prominent NRP1 antagonists, summarizing their performance in key angiogenesis models based on available experimental data.
The Role of NRP1 in Angiogenesis Signaling
NRP1 is a transmembrane glycoprotein (B1211001) that lacks intrinsic catalytic activity but functions as a co-receptor for various growth factors, most notably Vascular Endothelial Growth Factor A (VEGF-A).[3] The binding of the VEGF-A165 isoform to NRP1 enhances its subsequent interaction with VEGF Receptor 2 (VEGFR2), the primary signaling receptor for VEGF-A in endothelial cells. This complex formation potentiates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and tube formation – all essential steps in angiogenesis.
Below is a diagram illustrating the pivotal role of NRP1 in VEGF-A-mediated angiogenesis signaling.
Comparative Performance of NRP1 Antagonists
This section details the efficacy of various classes of NRP1 antagonists—small molecules, peptides, and monoclonal antibodies—in preclinical angiogenesis models. The data is summarized in the tables below for easy comparison.
Small Molecule Inhibitors
Small molecule inhibitors offer the advantage of oral bioavailability and the ability to penetrate tissues. Key examples include EG00229 and its more potent analog EG01377, and NRPa-308.
| Antagonist | Angiogenesis Model | Key Findings | Reference |
| EG00229 | VEGF-A Binding Assay | Selectively inhibits VEGF-A binding to NRP1 b1 domain with an IC50 of 3 µM. | MedChemExpress |
| HUVEC Migration Assay | Attenuates VEGF-A-induced HUVEC migration. | Tocris Bioscience | |
| In vivo Tumor Xenograft (NSG mice) | Reduces tumor growth and vascularization. | Tocris Bioscience | |
| EG01377 (compound 1) | HUVEC Co-culture Tube Formation | At 30 µM, reduces VEGF-induced branch points by ~41%, network area by ~50%, and network length by ~40%. | [4] |
| VEGF-R2 Phosphorylation Assay | At 30 µM, inhibits VEGF-A-stimulated VEGF-R2 phosphorylation by 50% in HUVECs. | [4] | |
| NRPa-308 | In vitro Angiogenesis Assays | Exerts potent anti-angiogenic activity. | [5][6] |
| In vivo Tumor Xenograft (MDA-MB-231) | Reduces tumor growth and improves median survival. Has been shown to reduce tumor growth by more than 60%. | [6][7] |
Peptide-Based Antagonists
Peptides that mimic the C-terminal end of VEGF-A165 can competitively inhibit its binding to NRP1. ATWLPPR (also known as A7R) is a well-studied example.
| Antagonist | Angiogenesis Model | Key Findings | Reference |
| ATWLPPR (A7R) | VEGF165 Binding Assay | Inhibits VEGF165 binding to NRP-1. | [8] |
| HUVEC Tube Formation | Diminishes VEGF-induced tube formation on Matrigel. | ||
| In vivo Tumor Xenograft (MDA-MB-231) | Inhibits tumor growth and reduces blood vessel density and endothelial cell area. | [8] |
Monoclonal Antibodies
Monoclonal antibodies (mAbs) offer high specificity and affinity for their targets. Several anti-NRP1 mAbs have been developed and tested in preclinical and clinical settings.
| Antagonist | Angiogenesis Model | Key Findings | Reference |
| Anti-NRP1 mAb (general) | Gastric Cancer Cell Migration/Invasion | Suppresses migration and invasion of BGC-823 cells. | [1] |
| In vivo Tumor Xenograft (Gastric Cancer) | Suppresses the growth of gastric cancer xenograft tumors. | [1] | |
| MNRP1685A | Phase I Clinical Trial (Advanced Solid Tumors) | Generally well-tolerated; showed nonlinear pharmacokinetics consistent with broad target expression. | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HUVEC Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
-
Preparation of Matrix Gel: Thaw basement membrane extract (e.g., Matrigel) on ice overnight. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in appropriate endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.
-
Treatment: Add the NRP1 antagonist at various concentrations to the HUVEC suspension.
-
Incubation: Add 100 µL of the cell suspension containing the antagonist to each matrix-coated well. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Visualize the formation of tubular networks using a phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
Rat Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, involving multiple cell types.
-
Aorta Excision: Euthanize a rat and aseptically dissect the thoracic aorta. Place the aorta in a sterile dish containing cold serum-free medium.
-
Ring Preparation: Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue. Cross-section the aorta into 1-2 mm thick rings.
-
Embedding in Matrix: Prepare a collagen gel solution on ice. Place a 200 µL layer of the collagen solution in each well of a 48-well plate and allow it to polymerize at 37°C. Place an aortic ring on top of the polymerized collagen and cover it with another 200 µL of the collagen solution.
-
Treatment and Culture: After the second layer has polymerized, add culture medium containing the NRP1 antagonist at the desired concentrations. Culture the rings for 7-14 days, changing the medium every 2-3 days.
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope. Quantify the angiogenic response by measuring the number and length of the sprouting vessels.
In Vivo Tumor Xenograft Model
This in vivo model evaluates the effect of NRP1 antagonists on tumor growth and tumor-associated angiogenesis.
-
Cell Culture: Culture a human cancer cell line (e.g., MDA-MB-231 breast cancer cells) under standard conditions.
-
Tumor Implantation: Harvest the cancer cells and resuspend them in a suitable medium, often mixed with an extracellular matrix like Matrigel. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the NRP1 antagonist via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Growth Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight and general health of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemical analysis, while another portion can be snap-frozen for molecular analysis.
-
Microvessel Density Analysis: Perform immunohistochemistry on tumor sections using an endothelial cell marker (e.g., CD31). Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area in several "hot spots" of neovascularization.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the preclinical evaluation of an NRP1 antagonist.
This guide provides a framework for comparing the anti-angiogenic properties of different NRP1 antagonists. The choice of a particular antagonist for further development will depend on a variety of factors including its potency in these models, as well as its pharmacokinetic and toxicological profile. As research in this area continues, it is anticipated that more potent and selective NRP1 inhibitors will emerge as promising anti-cancer therapeutics.
References
- 1. Anti-neuropilin-1 monoclonal antibody suppresses the migration and invasion of human gastric cancer cells via Akt dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of NRP1 on angiogenesis and vascular maturity in endothelial cells are dependent on the expression of SEMA4D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NRPa-308, a new neuropilin-1 antagonist, exerts in vitro anti-angiogenic and anti-proliferative effects and in vivo anti-cancer effects in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.library.uvic.ca [search.library.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I study of the human monoclonal anti-NRP1 antibody MNRP1685A in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Immunomodulatory Activity of EG01377 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the immunomodulatory activity of EG01377 dihydrochloride (B599025), a selective Neuropilin-1 (NRP1) inhibitor. Its performance is compared with an alternative immunomodulatory agent, galunisertib (B1674415), a TGF-β receptor I (TGFβRI) kinase inhibitor. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying signaling pathways to aid in research and drug development decisions.
Introduction to EG01377 Dihydrochloride and its Immunomodulatory Role
This compound is a potent and bioavailable small molecule inhibitor of Neuropilin-1 (NRP1).[1] NRP1 is a transmembrane co-receptor involved in various physiological and pathological processes, including angiogenesis and immune regulation. In the context of immunology, NRP1 is expressed on regulatory T cells (Tregs) and is implicated in their function and survival. EG01377 exerts its immunomodulatory effects by blocking the production of Transforming Growth Factor-beta (TGF-β) by NRP1-expressing Tregs.[1][2] TGF-β is a pleiotropic cytokine with potent immunosuppressive properties, and its inhibition can lead to an enhanced anti-tumor immune response.
Comparative Analysis: this compound vs. Galunisertib
For a comprehensive evaluation, EG01377 is compared to galunisertib, a well-characterized small molecule inhibitor of the TGF-β receptor I (TGFβRI) kinase. While both compounds ultimately disrupt TGF-β signaling, they do so by targeting different components of the pathway, offering a valuable comparison of distinct therapeutic strategies.
Table 1: Quantitative Comparison of EG01377 and Galunisertib
| Parameter | This compound | Galunisertib |
| Target | Neuropilin-1 (NRP1) | TGF-β Receptor I (ALK5) |
| Binding Affinity (IC50/Kd) | IC50: 609 nM (NRP1-a1 and NRP1-b1); Kd: 1.32 µM (NRP1-b1) | IC50: 172 nM (ALK5), 77.7 nM (ALK4) |
| Mechanism of Action | Inhibits NRP1, leading to reduced TGF-β production by Tregs.[1][2] | Directly inhibits the kinase activity of TGFβRI (ALK5), blocking downstream SMAD signaling.[3][4] |
| Effect on T-cell Proliferation | Blocks glioma-conditioned medium-induced increase in TGFβ production by Tregs.[1] | Reverses TGF-β-mediated suppression of naïve T-cell proliferation and blocks Treg-mediated suppression.[5] |
| In Vivo Efficacy (Cancer Models) | Reduces A375P malignant melanoma spheroid outgrowth in combination with VEGFA.[6] | Demonstrates dose-dependent anti-tumor activity in 4T1-LP breast cancer model, leading to complete regressions.[5][7] |
Signaling Pathways and Points of Intervention
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct points of intervention for EG01377 and galunisertib within the TGF-β signaling pathway in the context of regulatory T cells.
Diagram 1: NRP1-Mediated TGF-β Signaling and EG01377 Intervention
Caption: EG01377 inhibits NRP1, preventing TGF-β activation and downstream signaling in Tregs.
Diagram 2: TGF-β Receptor Signaling and Galunisertib Intervention
Caption: Galunisertib directly inhibits the kinase activity of TGF-βRI (ALK5), blocking SMAD signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro Treg Suppression Assay
This assay is crucial for evaluating the functional capacity of Tregs and the impact of immunomodulatory compounds.
Objective: To measure the ability of Tregs to suppress the proliferation of conventional T cells (Tconv) in vitro and to assess the effect of EG01377 or galunisertib on this suppression.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
CD25+ MicroBeads
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3/CD28 T-cell activation beads
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 2-mercaptoethanol
-
This compound and/or galunisertib
-
96-well round-bottom plates
-
Flow cytometer
Workflow Diagram:
Caption: Workflow for the in vitro Treg suppression assay.
Procedure:
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD4+ T cells by negative selection. Separate CD4+CD25+ Tregs and CD4+CD25- Tconv cells using CD25 magnetic beads.
-
Tconv Labeling: Label Tconv cells with CFSE according to the manufacturer's protocol.
-
Co-culture: In a 96-well round-bottom plate, co-culture a fixed number of CFSE-labeled Tconv cells with varying numbers of Tregs (e.g., 1:1, 1:2, 1:4 Treg to Tconv ratios).
-
Stimulation: Add anti-CD3/CD28 T-cell activation beads to stimulate T-cell proliferation.
-
Compound Treatment: Add EG01377, galunisertib, or a vehicle control at desired concentrations to the appropriate wells.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze the proliferation of Tconv cells (gated on CD4+CFSE+ cells) by measuring the dilution of the CFSE signal using a flow cytometer. The percentage of suppression is calculated relative to the proliferation of Tconv cells cultured without Tregs.
Multiplex Cytokine Profiling (Luminex Assay)
This assay allows for the simultaneous measurement of multiple cytokines in a single sample, providing a broad overview of the immunomodulatory effects of the compounds.
Objective: To quantify the levels of various pro- and anti-inflammatory cytokines produced by immune cells in response to stimulation and treatment with EG01377 or galunisertib.
Materials:
-
Supernatants from cell cultures (e.g., from the Treg suppression assay)
-
Luminex multiplex cytokine assay kit (e.g., Human Th1/Th2/Th17 panel)
-
Luminex instrument and software
Workflow Diagram:
Caption: Workflow for the multiplex cytokine profiling (Luminex) assay.
Procedure:
-
Sample Collection: Collect supernatants from the experimental cell cultures and store at -80°C until use.
-
Assay Preparation: Prepare the antibody-coupled magnetic beads, standards, and samples according to the manufacturer's protocol.
-
Incubation with Beads: Add the bead mixture to a 96-well filter plate, followed by the standards and samples. Incubate on a shaker for the recommended time.
-
Washing: Wash the beads multiple times using a magnetic plate washer to remove unbound material.
-
Detection Antibody: Add the biotinylated detection antibody cocktail and incubate.
-
Streptavidin-PE: After another wash step, add Streptavidin-Phycoerythrin (PE) and incubate.
-
Data Acquisition: After a final wash, resuspend the beads in assay buffer and acquire the data on a Luminex instrument. The instrument will differentiate the beads by their color and quantify the median fluorescence intensity of the PE signal for each bead, which is proportional to the amount of bound cytokine.
-
Data Analysis: Use the standard curve to calculate the concentration of each cytokine in the samples.
Conclusion
This compound presents a novel approach to immunomodulation by targeting NRP1 on regulatory T cells, leading to a reduction in immunosuppressive TGF-β. This mechanism is distinct from direct TGF-β receptor inhibitors like galunisertib. The comparative data and detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of these compounds. The choice between targeting NRP1 and the TGF-β receptor will depend on the specific therapeutic context, including the desired level of pathway inhibition and the potential for off-target effects. Further head-to-head studies in relevant preclinical models of autoimmunity and cancer are warranted to fully elucidate the comparative efficacy and safety of these two promising immunomodulatory strategies.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. researchgate.net [researchgate.net]
- 6. Autoimmune and Inflammation-CIR Biopharma [cirbiopharma.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of EG01377 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential safety and logistical information for the disposal of EG01377 dihydrochloride (B599025), a potent and selective inhibitor of neuropilin-1 (NRP1). Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Disposal Procedures
EG01377 dihydrochloride is classified as an acute toxicant, a skin corrosive/irritant, and a serious eye damage/irritant. Therefore, stringent safety measures must be observed during its handling and disposal. The primary disposal route for this compound is through an approved hazardous waste disposal plant. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Collection:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, vials, and absorbent paper, must be treated as hazardous waste and disposed of in the designated solid waste container.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material, such as sand or vermiculite.
-
Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable decontamination solution, as recommended by your institution's safety protocols.
-
-
Waste Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Quantitative Safety Data
| Data Point | Value | Source |
| Molecular Formula | C26H32Cl2N6O6S2 | Key Organics SDS |
| Molecular Weight | 659.60 g/mol | Key Organics SDS |
| Hazard Classifications | Acute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A) | Key Organics SDS |
Experimental Protocols
EG01377 is a valuable tool for studying angiogenesis and other NRP1-mediated processes. Below are detailed methodologies for key experiments frequently utilized in the investigation of compounds like EG01377.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Preparation: Thaw basement membrane extract (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with the extract and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the solidified matrix.
-
Treatment: Treat the cells with various concentrations of this compound, alongside a positive control (e.g., VEGF) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Analysis: Visualize and quantify the formation of tube-like structures using a microscope and appropriate imaging software. The number of branches, tube length, and loops are common metrics for quantification.
HUVEC Migration Assay (Wound Healing Assay)
This assay measures the effect of a compound on cell migration.
-
Cell Culture: Grow HUVECs to a confluent monolayer in a multi-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add media containing different concentrations of this compound.
-
Incubation and Imaging: Incubate the plate at 37°C and capture images of the wound at regular intervals (e.g., 0, 6, 12, 24 hours).
-
Analysis: Measure the rate of wound closure to determine the effect of the compound on cell migration.
VEGF-R2/KDR Phosphorylation Assay
This assay determines if a compound inhibits the activation of the VEGF receptor 2 (VEGF-R2), a key step in the angiogenic signaling pathway.
-
Cell Culture and Starvation: Culture HUVECs and then starve them of serum for several hours to reduce basal receptor phosphorylation.
-
Treatment: Pre-incubate the cells with various concentrations of this compound.
-
Stimulation: Stimulate the cells with VEGF to induce the phosphorylation of VEGF-R2.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Analysis: Use a specific antibody to detect the phosphorylated form of VEGF-R2 via Western blot or ELISA to quantify the inhibitory effect of EG01377.[1][2][3]
Visualizing the Disposal Workflow and Signaling Pathway
To further clarify the procedures and the compound's mechanism of action, the following diagrams are provided.
References
Safeguarding Your Research: A Comprehensive Guide to Handling EG01377 Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of EG01377 dihydrochloride (B599025), a potent and selective inhibitor of neuropilin-1 (NRP1). Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.
EG01377 dihydrochloride is a valuable tool in antiangiogenic, antimigratory, and antitumor research.[1][2] However, as with any active pharmaceutical ingredient (API), its handling requires a thorough understanding of its properties and the implementation of rigorous safety measures. While a comprehensive toxicological profile for this compound is not fully established, preliminary information suggests it should be handled as a corrosive and harmful substance.[3] Therefore, a cautious and proactive approach to safety is essential.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is the foundation of safe handling.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂Cl₂N₆O₆S₂ | [2][4] |
| Molecular Weight | 659.60 g/mol | [2][4] |
| Appearance | Solid | MedChemExpress |
| Purity | 98.98% | [1] |
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
| Condition | Duration | Notes | Source |
| -80°C | 6 months | Stored under nitrogen, away from moisture. | [1] |
| -20°C | 1 month | Stored under nitrogen, away from moisture. | [1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number (2749438-61-5) on the label match your order.
-
Log the receipt of the compound in your chemical inventory system.
Personal Protective Equipment (PPE)
Given the corrosive and potentially harmful nature of this compound, a comprehensive suite of PPE is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield. | To protect eyes from dust particles and splashes. |
| Body Protection | A lab coat or chemical-resistant suit. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated. | To prevent inhalation of the powdered compound. |
Weighing and Aliquoting
-
All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to prevent inhalation of dust.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment thoroughly after use.
Solution Preparation
-
This compound is soluble in DMSO.[2]
-
When preparing stock solutions, add the solvent to the solid slowly to avoid splashing.
-
For in vivo studies, specific solvent systems are recommended, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Experimental Use
-
Clearly label all solutions containing this compound.
-
When conducting experiments, ensure that all procedures are performed in a designated and well-ventilated area.
-
Avoid generating aerosols.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
In case of a spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep up the material and place it in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable decontamination solution.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused powder, contaminated weighing boats, and contaminated PPE in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
